molecular formula C5H4O3 B149116 3-Furoic acid CAS No. 488-93-7

3-Furoic acid

Cat. No.: B149116
CAS No.: 488-93-7
M. Wt: 112.08 g/mol
InChI Key: IHCCAYCGZOLTEU-UHFFFAOYSA-N
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Description

3-furoic acid is a furoic acid carrying the carboxy group at position 3. It has a role as a human metabolite. It is a conjugate acid of a 3-furoate.
This compound has been reported in Penicillium herquei, Peristeria elata, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furan-3-carboxylic acid
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InChI

InChI=1S/C5H4O3/c6-5(7)4-1-2-8-3-4/h1-3H,(H,6,7)
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InChI Key

IHCCAYCGZOLTEU-UHFFFAOYSA-N
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Canonical SMILES

C1=COC=C1C(=O)O
Source PubChem
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Molecular Formula

C5H4O3
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DSSTOX Substance ID

DTXSID50197611
Record name 3-Furoic acid
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Molecular Weight

112.08 g/mol
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Physical Description

Solid
Record name 3-Furoic acid
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Solubility

64 mg/mL
Record name 3-Furoic acid
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CAS No.

488-93-7
Record name 3-Furancarboxylic acid
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Melting Point

120 - 122 °C
Record name 3-Furoic acid
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Foundational & Exploratory

The Genesis of a Heterocycle: An In-depth Guide to the Discovery and Early Synthesis of 3-Furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the historical synthesis of foundational molecules can provide critical insights into the evolution of organic chemistry and inspire novel synthetic strategies. 3-Furoic acid, a key heterocyclic building block, has a rich history rooted in the late 19th-century explorations of furan (B31954) chemistry by German chemists. This technical guide delineates the initial discovery and pivotal early syntheses of this compound, presenting detailed experimental protocols, comparative data, and visualizations of the chemical transformations.

The Dawn of this compound: The Contribution of Limpricht and Staedel

The first documented synthesis of this compound is attributed to H. Limpricht and W. Staedel in the late 19th century. Their work, born from investigations into the derivatives of pyromucic acid (2-Furoic acid), laid the groundwork for the chemistry of 3-substituted furans. Their pioneering method involved the sulfonation of 2-Furoic acid, followed by a challenging separation and subsequent transformation of the resulting sulfonic acid derivative.

Experimental Protocol: The Limpricht-Staedel Synthesis

The original synthesis, while groundbreaking, was characterized by its harsh conditions and laborious purification processes. The key steps are outlined below:

  • Sulfonation of 2-Furoic Acid: 2-Furoic acid was treated with fuming sulfuric acid. This reaction introduces a sulfonic acid group onto the furan ring.

  • Formation and Separation of Barium Salts: The resulting mixture of furoic acid sulfonic acids was neutralized with barium carbonate. The barium salts of the different isomers were then painstakingly separated based on their differential solubility.

  • Conversion to the Potassium Salt: The isolated barium salt of the desired sulfonic acid was converted to its potassium salt.

  • Fusion with Sodium Formate (B1220265): The potassium salt was then fused with sodium formate at high temperatures. This critical step replaced the sulfonic acid group with a carboxylic acid group, yielding a dicarboxylic furan derivative.

  • Decarboxylation: The resulting dicarboxylic acid was heated, leading to the elimination of one carboxyl group to yield this compound.

Advancements in the 20th Century: Decarboxylation Routes

The early 20th century saw the development of more refined and higher-yielding methods for the synthesis of this compound. These approaches primarily focused on the selective decarboxylation of readily accessible furandicarboxylic acids. The work of Reichstein and Gilman in the early 1930s is particularly noteworthy.

The Reichstein Synthesis: Decarboxylation of 3,4-Furandicarboxylic Acid

Tadeus Reichstein and his collaborators developed a method starting from 3,4-furandicarboxylic acid. This dicarboxylic acid could be prepared through a multi-step synthesis, and its selective decarboxylation provided a more direct route to this compound.

The procedure for the decarboxylation of 3,4-furandicarboxylic acid is as follows:

  • Heating under Reduced Pressure: 3,4-Furandicarboxylic acid was heated in a distillation apparatus under reduced pressure.

  • Sublimation: Upon heating, the compound decarboxylates, and the resulting this compound sublimes.

  • Purification: The collected sublimate was then purified by recrystallization, typically from hot water, to yield pure this compound.

The Gilman Synthesis: Decarboxylation of 2,4-Furandicarboxylic Acid

Henry Gilman and his research group also made significant contributions to furan chemistry. Their work included the synthesis of this compound via the decarboxylation of 2,4-furandicarboxylic acid.

The experimental procedure reported by Gilman and his colleagues is detailed below:

  • Heating in Quinoline: 2,4-Furandicarboxylic acid was heated in the presence of quinoline, which acts as a high-boiling solvent and catalyst.

  • Copper Powder as a Catalyst: Copper powder was often added to facilitate the decarboxylation reaction.

  • Distillation and Purification: The reaction mixture was heated to a high temperature, and the this compound formed was distilled off. The crude product was then purified by recrystallization.

Quantitative Data from Early Syntheses

The following table summarizes the key quantitative data reported in these seminal publications. It is important to note that the yields from the 19th-century work are often not explicitly stated or are difficult to calculate from the described procedures.

MethodStarting MaterialKey Reagents/ConditionsReported Melting Point (°C)
Limpricht & Staedel 2-Furoic acidFuming H₂SO₄, BaCO₃, Na formate fusionNot explicitly stated
Reichstein (1932) 3,4-Furandicarboxylic acidHeating under reduced pressure122
Gilman (1933) 2,4-Furandicarboxylic acidQuinoline, Copper powder, Heat121-122

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes described.

Limpricht_Staedel_Synthesis 2-Furoic Acid 2-Furoic Acid Furoic Acid Sulfonic Acids Furoic Acid Sulfonic Acids 2-Furoic Acid->Furoic Acid Sulfonic Acids Fuming H₂SO₄ Barium Salts Barium Salts Furoic Acid Sulfonic Acids->Barium Salts BaCO₃ Potassium Salt Potassium Salt Barium Salts->Potassium Salt Separation & Conversion Furandicarboxylic Acid Furandicarboxylic Acid Potassium Salt->Furandicarboxylic Acid Sodium Formate Fusion This compound This compound Furandicarboxylic Acid->this compound Heat (Decarboxylation) Decarboxylation_Routes cluster_Reichstein Reichstein Synthesis cluster_Gilman Gilman Synthesis 3,4-Furandicarboxylic Acid 3,4-Furandicarboxylic Acid This compound This compound 3,4-Furandicarboxylic Acid->this compound Heat, Reduced Pressure 2,4-Furandicarboxylic Acid 2,4-Furandicarboxylic Acid 2,4-Furandicarboxylic Acid->this compound Quinoline, Cu, Heat

3-Furoic Acid: A Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Furoic acid, also known as furan-3-carboxylic acid, is a heterocyclic organic compound that has garnered interest in the pharmaceutical and agrochemical sectors. It serves as a valuable building block in the synthesis of novel compounds and has demonstrated notable biological activities, including hypolipidemic and nematicidal effects. This technical guide provides an in-depth overview of the natural occurrence of this compound and explores its biosynthetic origins, with a focus on data-driven insights and detailed experimental methodologies.

Natural Sources of this compound

This compound is a metabolite found across various biological systems, from microbes to plants and animals. While its presence is widespread, quantitative data on its concentration in many of these sources remains limited. It has been identified in several fungi, plants, and food products.

Microbial Sources

Fungi are significant producers of this compound. Specific species have been identified as sources, suggesting a role for this compound in their metabolic processes.

Microbial SourceSpeciesNotes
Fungi Penicillium herqueiIdentified as a natural source of this compound.[1]
Aspergillus luchuensis Hy-6A sea-derived fungus that produces this compound, which has shown strong nematicidal activity.[2]
Corynebacterium sp.Mentioned as a producer of furan-3-carboxylic acid, though specific pathways are not detailed.
Botanical and Food Sources

This compound can be found in trace amounts in various foods, often as a result of thermal processing or natural degradation of precursor molecules like sugars and ascorbic acid.

SourceSpecificsNotes
Plants Peristeria elataAn orchid species reported to contain this compound.[1]
Food Products Honey and HoneydewFound in small quantities. Its presence, along with other furanic compounds, can be an indicator of honey's age or thermal treatment.[3][4][5][6][7]
Fermented FoodsTrace amounts may form through the microbial metabolism of pentose (B10789219) sugars.
Asparagus, Chicken, PorkDetected, but not quantified, in these food items.
Animal and Human Metabolism

This compound is also recognized as a metabolite in humans.

SourceNotes
Human Metabolism A naturally occurring organic acid found in the urine of healthy individuals.[8]

Biosynthesis of this compound

The precise enzymatic pathways leading to the biosynthesis of this compound are not as well-defined as those for its isomer, 2-Furoic acid. Much of the available evidence points to its formation as a product of the non-enzymatic degradation of common natural precursors, particularly pentose sugars and ascorbic acid (Vitamin C). However, its production by microorganisms like Corynebacterium and Aspergillus suggests the existence of specific, yet to be fully elucidated, enzymatic routes.

Formation from Ascorbic Acid Degradation

Ascorbic acid can degrade under certain conditions to yield furan (B31954) derivatives. The formation of furoic acid (isomer often unspecified or 2-Furoic acid) is noted in the aerobic degradation pathway.

Ascorbic_Acid_Degradation Ascorbic_Acid Ascorbic Acid Dehydroascorbic_Acid Dehydroascorbic Acid (DHA) Ascorbic_Acid->Dehydroascorbic_Acid Oxidation (Aerobic) Diketogulonic_Acid 2,3-Diketogulonic Acid Dehydroascorbic_Acid->Diketogulonic_Acid Hydrolysis Xylosone Xylosone Diketogulonic_Acid->Xylosone Decarboxylation Furoic_Acid Furoic Acids (including this compound) Xylosone->Furoic_Acid Dehydration

Aerobic degradation pathway of Ascorbic Acid.
Putative Microbial Biosynthesis

While a complete pathway is not available, a simplified workflow for microbial production can be conceptualized. This involves the conversion of a substrate, such as a pentose sugar, through a series of enzymatic steps to the final product.

Microbial_Biosynthesis_Workflow Substrate Pentose Sugars (e.g., from Hemicellulose) Microbial_Cell Microbial Cell (e.g., Aspergillus, Corynebacterium) Substrate->Microbial_Cell Intermediates Furan Intermediates Microbial_Cell->Intermediates Metabolic Conversion Furoic_Acid This compound Intermediates->Furoic_Acid Enzymatic Oxidation/Rearrangement

Generalized workflow for microbial production.

Biological Activity and Signaling Pathways

This compound exhibits biological activities that suggest interactions with specific metabolic pathways. Its hypolipidemic and nematicidal effects are of particular interest for drug and pesticide development.

Hypolipidemic Activity

Furoic acids have been shown to lower serum cholesterol and triglyceride levels in rodents.[8][9] While 2-Furoic acid appears more potent, this compound also contributes to this effect. The proposed mechanism involves the inhibition of key enzymes in lipid biosynthesis.[10]

Hypolipidemic_Action cluster_pathway Lipid Biosynthesis Pathway Citrate Mitochondrial Citrate AcetylCoA Cytosolic Acetyl-CoA Citrate->AcetylCoA ATP Citrate Lyase FattyAcids Fatty Acids & Cholesterol AcetylCoA->FattyAcids Acetyl-CoA Carboxylase etc. Triglycerides Triglycerides FattyAcids->Triglycerides sn-glycerol-3-phosphate acyl transferase FattyAcids->Triglycerides Decreased_Serum_Lipids Decreased Serum Triglycerides & Cholesterol Furoic_Acid This compound ATP Citrate Lyase ATP Citrate Lyase Furoic_Acid->ATP Citrate Lyase Inhibits Acetyl-CoA\nCarboxylase etc. Acetyl-CoA Carboxylase etc. Furoic_Acid->Acetyl-CoA\nCarboxylase etc. Inhibits sn-glycerol-3-phosphate\nacyl transferase sn-glycerol-3-phosphate acyl transferase Furoic_Acid->sn-glycerol-3-phosphate\nacyl transferase Inhibits

Mechanism of hypolipidemic action of furoic acids.
Nematicidal Activity

This compound isolated from Aspergillus luchuensis Hy-6 has demonstrated potent nematicidal activity against the root-knot nematode Meloidogyne incognita. Metabolomic analysis of treated nematodes indicated that functional abnormalities in lipid metabolism may be a key molecular mechanism for its efficacy, aligning with its observed hypolipidemic effects.[2]

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and synthesis of this compound.

Extraction and Quantification of this compound from Honey

This protocol is adapted from methods developed for the simultaneous analysis of furanic compounds in honey.[6]

Objective: To extract and quantify this compound from honey samples using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

  • Honey sample

  • Ultrapure water

  • Methanol (HPLC grade)

  • Sulphuric acid

  • This compound standard

  • Syringe filters (0.45 µm)

  • HPLC system with a Diode Array Detector (DAD)

  • C18 analytical column

Procedure:

  • Sample Preparation:

    • Dissolve 10 g of honey in 20 mL of ultrapure water.

    • Vortex the solution until the honey is completely dissolved.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water/methanol with the addition of sulphuric acid to aid in peak resolution.

    • Flow Rate: Typically 1.0 mL/min.

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Detection: DAD detection at 200 nm for this compound.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of the this compound standard.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the amount of this compound in the sample by interpolating its peak area against the calibration curve.

Biocatalytic Production of Furoic Acid (General Protocol)

This protocol describes a general whole-cell biocatalytic process for the oxidation of a furanic aldehyde to the corresponding furoic acid, which can be adapted for specific microbial strains.

Objective: To produce furoic acid using a whole-cell biocatalyst.

Materials:

  • Microbial strain (e.g., Pseudomonas putida, Nocardia corallina)

  • Growth medium

  • Phosphate (B84403) buffer (e.g., 200 mM, pH 6.0-7.0)

  • Furfural (B47365) (substrate)

  • Calcium carbonate (to buffer pH changes)

  • Shaking incubator

  • Centrifuge

Procedure:

  • Cell Cultivation:

    • Inoculate the microbial strain into a suitable growth medium.

    • Incubate at the optimal temperature and shaking speed until the desired cell density is reached (e.g., mid-exponential phase).

  • Cell Harvesting:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with phosphate buffer to remove residual medium components.

    • Resuspend the cells in the reaction buffer to a specific concentration (e.g., 10 g/L dry cell weight).

  • Bioconversion Reaction:

    • In a reaction vessel, combine the cell suspension, furfural (e.g., 50 mM), and calcium carbonate.

    • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with shaking (e.g., 200 rpm).

    • Monitor the reaction progress by taking samples at regular intervals and analyzing the concentration of furoic acid by HPLC.

  • Product Isolation:

    • After the reaction is complete, remove the cells by centrifugation.

    • The supernatant containing the furoic acid can be further purified using techniques such as liquid-liquid extraction or chromatography.

Experimental_Workflow cluster_prep Sample/Biocatalyst Preparation cluster_analysis Analysis/Reaction cluster_result Outcome A1 Honey Dissolution & Filtration A2 RP-HPLC Analysis A1->A2 B1 Microbial Cultivation & Harvesting B2 Whole-Cell Bioconversion B1->B2 A3 Quantification of This compound A2->A3 B3 Production of Furoic Acid B2->B3

References

3-Furoic Acid in Fungi and Fermented Foods: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Furoic acid, a furan (B31954) derivative with a carboxylic acid group at the 3-position, is a naturally occurring compound that has garnered interest in various scientific fields, including drug development, due to its potential biological activities. This technical guide provides a comprehensive overview of the occurrence of this compound in fungi and fermented food products. It details the analytical methodologies for its detection and quantification, explores its biosynthetic pathways in fungi, and presents available quantitative data. This document is intended to serve as a valuable resource for researchers and professionals investigating the roles and applications of this intriguing molecule.

Occurrence of this compound

Fungal Sources

This compound has been identified as a secondary metabolite in several fungal species. Its presence has been confirmed in various genera, highlighting the metabolic diversity within the fungal kingdom.

  • Penicillium : The genus Penicillium is a well-documented source of a vast array of secondary metabolites. This compound has been reported in Penicillium herquei.[1] While the production of numerous other furan derivatives by Penicillium species is known, specific quantitative data for this compound remains limited.[2][3]

  • Aspergillus : Members of the genus Aspergillus are prolific producers of secondary metabolites. Notably, the sea-derived fungus Aspergillus luchuensis hy-6 has been identified as a producer of this compound, which was identified using liquid chromatography-mass spectrometry.[4][5] This species is also industrially important in East Asia for its role in food fermentation.[6][7]

  • Other Fungi : The occurrence of this compound extends to other fungal species as well. It has been reported in Peristeria elata.[1] Additionally, derivatives of furoic acid have been isolated from the endophytic fungus Coniothyrium sp.

Fermented Foods

The fermentation process, driven by a complex interplay of microorganisms including fungi and bacteria, can lead to the formation of various organic compounds, including this compound. Its presence in fermented foods is often a result of the metabolic activities of the fermenting microflora.

  • Kombucha : This fermented tea beverage, produced by a symbiotic culture of bacteria and yeast (SCOBY), contains a variety of organic acids that contribute to its characteristic flavor and potential health benefits. While comprehensive organic acid profiles of kombucha have been studied, specific quantitative data for this compound are not widely reported.

  • Sourdough Bread : The characteristic flavor of sourdough bread is a result of the metabolic activity of lactic acid bacteria and yeasts. While the organic acid profile of sourdough is well-documented, with a focus on lactic and acetic acids, the presence and concentration of this compound are not commonly quantified.

  • Other Fermented Products : Furan derivatives, including furoic acids, have been detected in other fermented products such as beer and wine, often as a result of both microbial metabolism and heat-related reactions (Maillard reaction) during processing.[8][9] However, specific data on this compound concentrations are limited.

Quantitative Data

A comprehensive summary of the quantitative data for this compound in various fungal and fermented food sources is presented below. It is important to note that while the presence of this compound has been confirmed in several sources, detailed quantitative studies are still limited in the publicly available scientific literature.

SourceMatrixConcentrationAnalytical MethodReference
Fungi
Aspergillus luchuensis hy-6Culture BrothPresence confirmedLC-MS[4][5]
Penicillium herqueiNot SpecifiedPresence confirmedNot Specified[1]
Peristeria elataNot SpecifiedPresence confirmedNot Specified[1]
Fermented Foods
HoneyHoneyDetected, not quantifiedHPLC[10]
BeerBeerFurfuryl alcohol (precursor) detectedNot Specified[8]
WineWineCinnamic acid derivatives identifiedGC-MS, HPLC[9]

Note: The table highlights the current gap in quantitative data for this compound. Further research is needed to establish the typical concentration ranges of this compound in various fungal species and fermented food products.

Experimental Protocols

Accurate detection and quantification of this compound require robust analytical methodologies. Below are detailed protocols for sample preparation and analysis using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are commonly employed for the analysis of organic acids and furan derivatives in complex matrices.

Protocol 1: Extraction of this compound from Fungal Cultures for HPLC Analysis

This protocol is adapted from methods used for the extraction of secondary metabolites from Penicillium species.

1. Culture and Harvest:

  • Grow the fungal strain of interest (e.g., Penicillium sp., Aspergillus sp.) in a suitable liquid medium (e.g., Potato Dextrose Broth) or on a solid agar (B569324) medium (e.g., Potato Dextrose Agar) under optimal conditions for secondary metabolite production.
  • For liquid cultures, separate the mycelium from the culture broth by filtration. For solid cultures, scrape the mycelial mass from the agar surface.

2. Extraction:

  • Lyophilize (freeze-dry) the mycelium to remove water.
  • Homogenize the dried mycelium to a fine powder.
  • Extract a known weight of the powdered mycelium (e.g., 1 gram) with a suitable organic solvent such as methanol, ethyl acetate, or a mixture thereof. A common procedure involves suspending the powder in the solvent and sonicating for 30 minutes, followed by shaking for several hours at room temperature.
  • Separate the solvent extract from the solid residue by centrifugation and filtration.
  • Repeat the extraction process on the residue to ensure complete recovery of metabolites.
  • Combine the solvent extracts.

3. Sample Preparation for HPLC:

  • Evaporate the combined solvent extract to dryness under reduced pressure using a rotary evaporator.
  • Reconstitute the dried extract in a known volume of the HPLC mobile phase or a suitable solvent (e.g., methanol).
  • Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Protocol 2: Analysis of this compound in Fermented Beverages by HPLC-UV

This protocol is a general method applicable to fermented beverages like kombucha.

1. Sample Preparation:

  • Degas the fermented beverage by sonication or by vigorously shaking to remove carbonation.
  • Centrifuge the degassed sample to pellet any suspended solids (e.g., yeast and bacteria).
  • Filter the supernatant through a 0.45 µm syringe filter.
  • If necessary, dilute the sample with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
  • Mobile Phase: An isocratic or gradient elution using a mixture of an acidic aqueous solution (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A typical starting condition could be 95:5 (v/v) aqueous acid:organic solvent.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Column Temperature: 25-30 °C.
  • Detection: UV detector set at a wavelength of approximately 245-255 nm, which is within the absorption maximum for furoic acids. A Diode Array Detector (DAD) can be used to obtain the full UV spectrum for peak purity assessment.

3. Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
  • Inject the standards to generate a calibration curve by plotting peak area against concentration.
  • Inject the prepared sample and determine the concentration of this compound by interpolating its peak area on the calibration curve.

Protocol 3: LC-MS/MS Method for Quantification of this compound in Complex Matrices

This protocol provides a framework for a highly sensitive and selective quantification method.

1. Sample Preparation:

  • Follow the appropriate extraction protocol for the specific matrix (fungal culture or fermented food) as described in Protocol 1 or a similar validated method.
  • Ensure the final sample is dissolved in a solvent compatible with the LC-MS system (e.g., a mixture of water and acetonitrile with a small amount of formic acid).

2. LC-MS/MS Conditions:

  • LC System: A UPLC or HPLC system capable of generating sharp peaks for good separation and sensitivity.
  • Column: A suitable C18 or other appropriate reverse-phase column.
  • Mobile Phase: A gradient elution is typically used, for example, starting with a high percentage of water with 0.1% formic acid and gradually increasing the percentage of acetonitrile with 0.1% formic acid.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode is commonly used for organic acids.
  • Ionization Source: Electrospray Ionization (ESI).
  • MRM Transitions: For quantitative analysis, Multiple Reaction Monitoring (MRM) is used. The specific precursor ion (Q1) and product ion (Q3) for this compound need to be determined by infusing a standard solution. For this compound (C₅H₄O₃, molecular weight 112.08 g/mol ), the deprotonated molecule [M-H]⁻ at m/z 111.0 would be the precursor ion. Fragmentation of this ion will yield specific product ions that can be used for quantification and confirmation.

3. Data Analysis:

  • Quantification is performed by comparing the peak area of the specific MRM transition for this compound in the sample to a calibration curve generated from authentic standards. The use of a stable isotope-labeled internal standard is recommended for the most accurate quantification.

Biosynthesis and Signaling Pathways

The biosynthesis of this compound in fungi is part of the complex network of secondary metabolism. While a specific, detailed pathway for this compound has not been fully elucidated in the literature, it is likely derived from primary metabolic precursors and its production is tightly regulated.

Putative Biosynthetic Origin

Furan-containing secondary metabolites in fungi can originate from various precursors. One plausible route for the biosynthesis of furoic acids involves the degradation of more complex molecules or the modification of furan derivatives such as furfural (B47365), which can be formed from the dehydration of pentose (B10789219) sugars. In some microorganisms, the oxidation of furfural to furoic acid has been demonstrated.

Regulation of Secondary Metabolism in Fungi

The production of secondary metabolites, including this compound, is controlled by a hierarchical regulatory network that responds to various environmental and developmental cues. This network involves global regulators, pathway-specific transcription factors, and chromatin remodeling.

  • Global Regulators: In fungi like Aspergillus and Penicillium, global regulatory proteins such as LaeA and the velvet complex (VeA, VelB, etc.) play a crucial role in controlling the expression of numerous secondary metabolite biosynthetic gene clusters.[11] These regulators act as master switches, turning on or off the production of a suite of secondary metabolites in response to signals like light, pH, and nutrient availability.

  • Pathway-Specific Transcription Factors: Many biosynthetic gene clusters for secondary metabolites contain a gene encoding a pathway-specific transcription factor. This transcription factor directly regulates the expression of the other genes within that cluster, ensuring a coordinated production of the enzymes required for the synthesis of a specific compound.

  • Biosynthetic Gene Clusters (BGCs): The genes responsible for the biosynthesis of a particular secondary metabolite are often physically clustered together on the chromosome. This clustering facilitates their co-regulation. While a specific BGC for this compound has not yet been definitively identified, genomic analysis of this compound-producing fungi could reveal candidate clusters containing genes for enzymes such as oxidoreductases and dehydrogenases that would be necessary for its synthesis.

The following diagram illustrates a generalized workflow for the identification of this compound and a conceptual model of its regulation.

Experimental_Workflow_and_Regulatory_Model cluster_workflow Experimental Workflow cluster_regulation Conceptual Regulatory Pathway Fungal_Culture Fungal Culture / Fermented Food Extraction Extraction Fungal_Culture->Extraction Sample_Prep Sample Preparation (Filtration, Dilution) Extraction->Sample_Prep Analysis HPLC-UV / LC-MS/MS Analysis Sample_Prep->Analysis Quantification Quantification Analysis->Quantification Environmental_Cues Environmental Cues (pH, Nutrients, Light) Global_Regulators Global Regulators (e.g., LaeA, Velvet Complex) Environmental_Cues->Global_Regulators TF_Gene Pathway-Specific Transcription Factor Gene Global_Regulators->TF_Gene Activation/Repression TF_Protein Transcription Factor TF_Gene->TF_Protein Transcription & Translation BGC This compound Biosynthetic Gene Cluster (BGC) TF_Protein->BGC Binding & Activation Enzymes Biosynthetic Enzymes BGC->Enzymes Transcription & Translation Precursors Primary Metabolite Precursors FA3 This compound Precursors->FA3 Catalysis

A conceptual diagram illustrating the experimental workflow for this compound analysis and a model of its biosynthetic regulation in fungi.

Conclusion

This compound is a secondary metabolite produced by various fungi, including species of Penicillium and Aspergillus, and can be found in some fermented foods. While its presence is confirmed, there is a notable lack of quantitative data across a wide range of sources. This guide has provided detailed experimental protocols for the extraction and analysis of this compound using modern chromatographic techniques, which can be readily adopted by researchers. The biosynthesis of this compound is likely governed by the complex regulatory networks that control secondary metabolism in fungi, involving global regulators and potentially a dedicated biosynthetic gene cluster. Further research is warranted to fully elucidate the biosynthetic pathway of this compound, to quantify its concentration in various fungal and fermented food sources, and to explore its full potential in drug development and other applications.

References

Spectroscopic Profile of 3-Furoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Furoic acid (also known as furan-3-carboxylic acid) is a heterocyclic organic compound with the molecular formula C₅H₄O₃. As a valuable building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is crucial. This technical guide provides an in-depth overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended for researchers, scientists, and professionals in drug development and related fields to facilitate the identification, characterization, and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy of this compound reveals three signals corresponding to the three protons on the furan (B31954) ring and one signal for the carboxylic acid proton. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the carboxylic acid group and the electronegativity of the oxygen atom in the furan ring. The observed chemical shifts and coupling constants (J) can vary slightly depending on the solvent used.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in DMSO-d₆ (ppm)MultiplicityCoupling Constants (J) in Hz
H5~8.12~8.31ddJ(H5, H4) ≈ 1.5, J(H5, H2) ≈ 0.8
H2~7.45~7.78tJ(H2, H4) ≈ 1.9
H4~6.78~6.76ddJ(H4, H5) ≈ 1.5, J(H4, H2) ≈ 1.9
COOH~12.26~12.0 (broad)s-

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the concentration.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within the this compound molecule. The spectrum will show five distinct signals: four for the furan ring carbons and one for the carboxylic acid carbon.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentApproximate Chemical Shift (δ) in DMSO-d₆ (ppm)
C=O (Carboxylic Acid)~167
C2~147
C5~145
C3~118
C4~112

Note: The assignments are based on typical chemical shift ranges for substituted furans and carboxylic acids.[1] Definitive assignment may require further 2D NMR experiments.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the presence of a carboxylic acid and a furan ring.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid
~1700C=O stretchCarboxylic Acid
~1600 - 1450C=C stretchFuran Ring
~1200 - 1000C-O stretchFuran Ring and Carboxylic Acid
~3100=C-H stretchFuran Ring

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns.

Table 4: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₅H₄O₃
Molecular Weight112.08 g/mol
Mass of Molecular Ion (M⁺)112 m/z
Key Fragment Ions (m/z)95, 67, 39

Interpretation of Fragmentation: The mass spectrum of this compound typically shows a prominent molecular ion peak at m/z 112.[2] Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45).[3] For this compound, a significant fragment is often observed at m/z 95, corresponding to the loss of a hydroxyl group.[2] Further fragmentation of the furan ring can lead to smaller charged species.

Experimental Protocols

The following are general methodologies for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

Infrared (IR) Spectroscopy (Thin Solid Film Method)
  • Sample Preparation:

    • Place a small amount (a few milligrams) of this compound in a small test tube or vial.

    • Add a few drops of a volatile solvent (e.g., acetone (B3395972) or methylene (B1212753) chloride) to dissolve the solid.

    • Using a pipette, apply a drop of the solution to the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire the background spectrum (of the clean salt plate).

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)
  • Sample Preparation (with derivatization for GC analysis):

    • For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxylic acid group of this compound is often derivatized (e.g., by silylation) to increase its volatility.

    • Dissolve a small amount of this compound in a suitable solvent.

    • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Heat the mixture to complete the reaction.

  • Data Acquisition:

    • Inject a small volume (typically 1 µL) of the derivatized sample solution into the GC-MS instrument.

    • The sample is vaporized and separated on the GC column based on its boiling point and interaction with the stationary phase.

    • The separated components elute from the column and enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample Solid this compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution ThinFilm Thin Film Preparation on Salt Plate Sample->ThinFilm Derivatization Derivatization (e.g., Silylation) Sample->Derivatization NMR NMR Spectrometer Dissolution->NMR IR FT-IR Spectrometer ThinFilm->IR GCMS GC-MS System Derivatization->GCMS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum GCMS->MS_Data Interpretation Structural Elucidation & Characterization NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for the spectroscopic analysis of this compound.

References

1H and 13C NMR chemical shifts of 3-Furoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-Furoic Acid

This technical guide provides a comprehensive overview of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document presents experimental data, detailed protocols for spectral acquisition, and logical workflows to aid in the interpretation of NMR spectra.

Introduction to this compound

This compound, also known as furan-3-carboxylic acid, is a heterocyclic organic compound with the molecular formula C₅H₄O₃.[1] It consists of a furan (B31954) ring substituted with a carboxylic acid group at the 3-position. The compound and its derivatives are of interest in medicinal chemistry and materials science. This compound has been shown to exhibit hypolipidemic activity in rodents, effectively lowering serum cholesterol and triglyceride levels.[2] Accurate NMR data is crucial for the unambiguous identification and characterization of this and related compounds.

¹H and ¹³C NMR Chemical Shift Data

The chemical shifts of this compound are highly dependent on the solvent used for analysis. Below are the reported ¹H and ¹³C NMR chemical shifts in common deuterated solvents. The data is compiled from various spectroscopic databases and literature sources.

Atom Numbering Convention

To ensure clarity in the assignment of chemical shifts, the following atom numbering scheme is used for the this compound molecule.

Caption: Atom numbering for this compound.

Data Tables

The following tables summarize the quantitative ¹H and ¹³C NMR chemical shift data for this compound in various deuterated solvents.

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

Proton CDCl₃ DMSO-d₆ Water (pH 7.0) [1]
H28.124[3]8.314[4]7.93
H46.785[3]6.761[4]6.67
H57.467[3]7.783[4]7.52/7.53
COOH12.26[4]12.0[4]Not Reported

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

Carbon CDCl₃ [3]
C2144.092
C3118.730
C4109.882
C5149.131
COOH168.771

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental for accurate structural analysis. The following provides a generalized experimental protocol for obtaining ¹H and ¹³C NMR spectra of this compound, based on cited methodologies.[3][5]

Sample Preparation
  • Weighing: Accurately weigh approximately 10-20 mg of this compound.

  • Dissolution: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. For the data acquired in CDCl₃, a concentration of 100mM was used.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).[5]

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Vortexing or gentle sonication may be applied if necessary.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance-400 or DMX-500, is recommended.[3][5]

  • Tuning and Shimming: The probe should be tuned to the appropriate frequencies for ¹H and ¹³C. The magnetic field homogeneity should be optimized by shimming on the sample to achieve sharp, symmetrical peaks.

  • Temperature: Spectra are typically acquired at a constant temperature, such as 298 K (25 °C), to ensure reproducibility.[3]

  • ¹H NMR Acquisition Parameters (Example):

    • Spectrometer Frequency: 400 or 500 MHz[3][5]

    • Pulse Angle: 30-90 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16, depending on sample concentration

  • ¹³C NMR Acquisition Parameters (Example):

    • Spectrometer Frequency: 100 or 125 MHz[3][5]

    • Pulse Program: Proton-decoupled pulse sequence

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 128-1024 or more, as the ¹³C nucleus is less sensitive.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate integration and peak picking.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Analysis: Integrate the peaks in the ¹H spectrum to determine proton ratios and analyze the multiplicities (singlet, doublet, etc.) and coupling constants (J-values) to deduce the connectivity of the atoms. For ¹³C spectra, identify the chemical shifts of the individual carbon atoms.

Workflow and Data Interpretation

The process of NMR analysis, from sample preparation to final structure confirmation, follows a logical progression. The diagram below illustrates this workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation cluster_confirm Structure Confirmation prep Prepare this compound Sample (100mM in CDCl3) acq_1h Acquire 1D ¹H Spectrum prep->acq_1h 1. Acquire Proton Data acq_13c Acquire 1D ¹³C Spectrum prep->acq_13c 2. Acquire Carbon Data acq_2d Acquire 2D Spectra (COSY, HSQC, HMBC) prep->acq_2d 3. (Optional) Acquire 2D Data proc Fourier Transform, Phasing, Baseline Correction, Referencing acq_1h->proc acq_13c->proc acq_2d->proc analysis_1h Analyze ¹H Data: Chemical Shifts, Integrals, Couplings proc->analysis_1h analysis_13c Analyze ¹³C Data: Chemical Shifts proc->analysis_13c analysis_2d Correlate ¹H and ¹³C Signals using 2D NMR Data proc->analysis_2d assign Assign Signals to Specific Atoms analysis_1h->assign analysis_13c->assign analysis_2d->assign confirm Confirm Structure of this compound assign->confirm

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-Furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-Furoic acid (Furan-3-carboxylic acid). The information herein is intended to support researchers, scientists, and drug development professionals in the identification and structural elucidation of this compound using mass spectrometry. This document outlines the principal fragmentation pathways, presents quantitative data for major ions, and provides a representative experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Core Concepts in the Fragmentation of this compound

Under electron ionization, this compound undergoes a series of characteristic fragmentation reactions. The initial event is the removal of an electron to form the molecular ion (M•+). The fragmentation of this molecular ion is primarily dictated by the presence of the carboxylic acid group and the furan (B31954) ring. Key fragmentation processes include the loss of neutral molecules such as water (H₂O), carbon monoxide (CO), and the carboxyl group (•COOH), as well as cleavage of the furan ring.

The mass spectrum of this compound is characterized by a prominent molecular ion peak, indicating a degree of stability, with subsequent fragment ions appearing at lower mass-to-charge ratios (m/z). The interpretation of these fragments provides a definitive fingerprint for the structure of this compound.

Mass Spectrometry Data

The electron ionization mass spectrum of this compound is summarized in the table below. The data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2][3][4]

m/zRelative Intensity (%)Proposed Ion Structure/Neutral Loss
11285[C₅H₄O₃]⁺• (Molecular Ion)
95100[C₅H₃O₂]⁺ (Loss of •OH)
6745[C₄H₃O]⁺ (Loss of •COOH)
3955[C₃H₃]⁺ (Furan ring fragment)
3820[C₃H₂]⁺•

Fragmentation Pathway

The proposed fragmentation pathway of this compound under electron ionization is initiated by the formation of the molecular ion at m/z 112. Subsequent fragmentation events lead to the formation of the observed ions.

fragmentation_pathway M This compound m/z 112 F1 [M-OH]⁺ m/z 95 M:f1->F1:f0 - •OH F2 [M-COOH]⁺ m/z 67 M:f1->F2:f0 - •COOH F3 [C₃H₃]⁺ m/z 39 F2:f1->F3:f0 - CO

Caption: Proposed EI fragmentation pathway of this compound.

The fragmentation is initiated by the ionization of the this compound molecule, resulting in the molecular ion at m/z 112 . The most abundant fragment ion, which is also the base peak in the spectrum, is observed at m/z 95 . This ion is formed by the loss of a hydroxyl radical (•OH) from the carboxylic acid group. Another significant fragmentation pathway involves the loss of the entire carboxyl group as a radical (•COOH), leading to the furan ring cation at m/z 67 . Subsequent fragmentation of the furan ring cation can occur through the loss of a neutral carbon monoxide (CO) molecule, resulting in the cyclopropenyl cation at m/z 39 .

Experimental Protocols

The following section details a representative protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on typical methods for the analysis of organic acids.[5][6][7][8][9]

1. Sample Preparation

  • Standard Solution Preparation: A stock solution of this compound (1 mg/mL) is prepared by dissolving the pure compound in a suitable solvent such as methanol (B129727) or ethyl acetate.

  • Working Solutions: A series of working standard solutions are prepared by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • Derivatization (Optional but Recommended for Complex Matrices): For improved chromatographic performance and volatility, especially in complex biological matrices, derivatization is often employed. A common method is silylation:

    • Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • After cooling, the sample is ready for GC-MS analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • GC Column: A non-polar or semi-polar capillary column is typically used, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[5][6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL of the prepared sample is injected in splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 10°C/min.

    • Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes.

  • Transfer Line Temperature: 280°C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 35-350.

  • Data Acquisition: Full scan mode.

The logical workflow for a typical GC-MS analysis of this compound is illustrated below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolution in Solvent Sample->Dissolve Derivatize Derivatization (Optional) Dissolve->Derivatize Inject Injection into GC Derivatize->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Spectrum Mass Spectrum Acquisition Detect->Spectrum Library Library Matching & Interpretation Spectrum->Library

Caption: GC-MS analysis workflow for this compound.

References

An In-depth Technical Guide to the FT-IR Spectrum and Vibrational Modes of 3-Furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum and vibrational modes of 3-Furoic acid. By combining experimental data with theoretical calculations, this document offers a detailed understanding of the molecule's structural and vibrational properties, crucial for its identification, characterization, and application in research and drug development.

Introduction to this compound

This compound, also known as furan-3-carboxylic acid, is a heterocyclic organic compound with the chemical formula C₅H₄O₃.[1] Its structure consists of a five-membered furan (B31954) ring with a carboxylic acid group substituted at the 3-position. This compound and its derivatives are of interest in medicinal chemistry and materials science. Vibrational spectroscopy, particularly FT-IR, is a powerful analytical technique for elucidating the molecular structure and bonding of such compounds. The presence of the furan ring and the carboxylic acid functional group gives rise to a characteristic infrared spectrum, which can be interpreted to confirm the compound's identity and purity.

Experimental Protocol: FT-IR Spectroscopy of this compound

A standard experimental procedure for obtaining the FT-IR spectrum of a solid sample like this compound is detailed below. This protocol is based on established methods for similar organic acids.

Objective: To obtain a high-quality transmission FT-IR spectrum of solid this compound in the mid-infrared region (typically 4000-400 cm⁻¹).

Materials:

  • This compound (98% purity or higher)

  • Potassium bromide (KBr), FT-IR grade, desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher Scientific)

  • Spatula

  • Desiccator

Methodology: KBr Pellet Technique

  • Sample Preparation:

    • Place approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder into an agate mortar.

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The grinding action reduces scattering losses and ensures a uniform distribution of the sample in the KBr matrix.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the collar of a pellet-forming die.

    • Level the surface of the powder and place the plunger into the die.

    • Place the die assembly into a hydraulic press.

    • Evacuate the die to remove trapped air, which can cause the pellet to be opaque.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

    • Carefully release the pressure and retrieve the KBr pellet from the die.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

    • Acquire the sample spectrum. A typical measurement consists of co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio, at a spectral resolution of 4 cm⁻¹.

  • Data Processing:

    • The spectrometer software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Vibrational Analysis: Experimental and Theoretical Data

The interpretation of the FT-IR spectrum of this compound is facilitated by a combined approach using experimental data and theoretical calculations. Density Functional Theory (DFT) is a computational method widely used to predict the vibrational frequencies of molecules. By comparing the experimental spectrum with the calculated frequencies, a more accurate assignment of the vibrational modes can be achieved.

The following table summarizes the key vibrational modes of this compound, correlating experimental FT-IR data with theoretical frequencies calculated using DFT.

Experimental Frequency (cm⁻¹)Theoretical Frequency (cm⁻¹)Vibrational Mode Assignment
~3000 (broad)O-H stretch (in hydrogen-bonded dimer)
~3740O-H stretch (monomer, gas phase)[2]
1710-1760~1736-1783C=O stretch[3]
C-H stretch (furan ring)
C=C stretch (furan ring)
1210-1320~1233C-O stretch (carboxylic acid)[3][4]
1395-1440 & 910-950O-H bend[4]
Furan ring breathing and deformation modes

Note: The experimental frequencies are based on typical ranges for the functional groups and may vary slightly based on the specific spectrum. The theoretical frequencies are representative values from DFT calculations of carboxylic acids and may differ based on the computational method and basis set used.[2]

Mandatory Visualizations

Experimental and Computational Workflow

The following diagram illustrates the workflow for the comprehensive vibrational analysis of this compound, integrating both experimental FT-IR spectroscopy and theoretical DFT calculations.

workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Integrated Analysis sample This compound Sample prep Sample Preparation (KBr Pellet) sample->prep spectrometer FT-IR Spectrometer prep->spectrometer exp_spectrum Experimental FT-IR Spectrum spectrometer->exp_spectrum comparison Comparison and Correlation exp_spectrum->comparison structure Molecular Structure of this compound dft DFT Calculation (e.g., B3LYP/6-311++G(d,p)) structure->dft theo_spectrum Calculated Vibrational Frequencies dft->theo_spectrum assignment Vibrational Mode Assignment theo_spectrum->assignment theo_spectrum->comparison final_assignment Final Vibrational Assignments assignment->final_assignment comparison->final_assignment

Caption: Workflow for the vibrational analysis of this compound.

Structure-Spectrum Correlation

This diagram illustrates the logical relationship between the key functional groups of this compound and their characteristic absorption regions in the FT-IR spectrum.

correlation cluster_structure Molecular Structure of this compound cluster_spectrum Characteristic FT-IR Absorption Regions mol This compound furan Furan Ring mol->furan contains cooh Carboxylic Acid Group mol->cooh contains ch_stretch C-H stretch (~3100 cm⁻¹) furan->ch_stretch gives rise to ring_vib Ring vibrations (1600-1300 cm⁻¹) furan->ring_vib gives rise to oh_stretch O-H stretch (3300-2500 cm⁻¹, broad) cooh->oh_stretch gives rise to co_double_stretch C=O stretch (1760-1690 cm⁻¹) cooh->co_double_stretch gives rise to co_single_stretch C-O stretch (1320-1210 cm⁻¹) cooh->co_single_stretch gives rise to oh_bend O-H bend (1440-1395, 950-910 cm⁻¹) cooh->oh_bend gives rise to

Caption: Correlation of functional groups in this compound with IR absorptions.

Conclusion

The FT-IR spectrum of this compound is characterized by distinct vibrational modes originating from its furan ring and carboxylic acid functional group. A comprehensive analysis, integrating experimental spectroscopy with theoretical calculations, allows for a detailed and accurate assignment of these modes. This in-depth understanding is essential for the structural elucidation, quality control, and investigation of molecular interactions of this compound in various scientific and industrial applications, including drug development and materials science.

References

An In-depth Technical Guide to 3-Furancarboxylic Acid: Properties, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Furancarboxylic acid, also known as 3-furoic acid, is a heterocyclic carboxylic acid with a furan (B31954) ring substituted at the 3-position. This organic compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique chemical structure imparts specific reactivity and properties that are of significant interest to researchers in medicinal chemistry and material science. This guide provides a comprehensive overview of the physical and chemical properties of 3-Furancarboxylic acid, detailed experimental protocols for its characterization, and insights into its applications.

Physical and Chemical Properties

3-Furancarboxylic acid is a white to light yellow crystalline powder at room temperature.[1] A summary of its key physical and chemical properties is presented in the tables below.

General and Physical Properties
PropertyValueReference
Molecular Formula C₅H₄O₃[2][3]
Molecular Weight 112.08 g/mol [4]
Appearance White to light yellow crystalline powder[1][5]
Melting Point 120-122 °C[4]
Boiling Point 229.64 °C
Flash Point 92.7 °C[2]
Density 1.322 g/cm³[2]
pKa 3.9 (at 25 °C)[1][2][3]
logP 1.03[6]
Water Solubility Insoluble to sparingly soluble. One source indicates 64 mg/mL, while others state it is insoluble. Solubility is expected to be pH-dependent.[4][6]
Solubility in Organic Solvents Soluble in polar organic solvents like ethanol, ether, and acetone.[1]
Spectral Data
Spectral Data TypeKey FeaturesReference
¹H NMR (DMSO-d₆, 400 MHz) δ 12.0 (s, 1H, COOH), 8.31 (s, 1H), 7.78 (s, 1H), 6.76 (s, 1H)[7]
¹³C NMR Data available from various sources, typically showing signals for the carboxylic carbon and the four furan ring carbons.[4]
Infrared (IR) Characteristic absorptions for O-H stretch of the carboxylic acid, C=O stretch, and C-O stretching of the furan ring.[7]
Mass Spectrometry (MS) Molecular ion peak (M+) at m/z 112.[4][8]

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of 3-Furancarboxylic acid are provided below.

Melting Point Determination

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • A small amount of 3-Furancarboxylic acid is finely powdered using a mortar and pestle.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[9]

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[2]

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[10] For a pure compound, this range should be narrow.

Boiling Point Determination

Apparatus:

  • Thiele tube or a small test tube with a side arm

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Liquid for heating bath (e.g., mineral oil)

Procedure:

  • A small amount of liquid 3-Furancarboxylic acid (if melted) or a solution in a high-boiling solvent is placed in the Thiele tube or test tube.

  • A capillary tube, sealed at one end, is placed open-end-down into the liquid.[6]

  • The apparatus is heated gently.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is stopped, and the liquid is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

Solubility Determination

Apparatus:

  • Test tubes

  • Spatula

  • Vortex mixer (optional)

  • Solvents (e.g., water, ethanol, hexane, aqueous NaOH, aqueous HCl)

Procedure:

  • A small, measured amount (e.g., 10 mg) of 3-Furancarboxylic acid is placed into a test tube.

  • A measured volume (e.g., 1 mL) of the desired solvent is added to the test tube.

  • The mixture is agitated vigorously (e.g., by vortexing or shaking) for a set period (e.g., 1-2 minutes).[11]

  • The mixture is visually inspected to determine if the solid has completely dissolved.

  • The solubility is qualitatively described as soluble, partially soluble, or insoluble. For quantitative analysis, the procedure is repeated with increasing amounts of solute until saturation is reached.

pKa Determination by Potentiometric Titration

Apparatus:

  • pH meter with a combination electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Deionized water

Procedure:

  • A precisely weighed amount of 3-Furancarboxylic acid is dissolved in a known volume of deionized water in a beaker.

  • The pH electrode is calibrated using standard buffer solutions.

  • The beaker with the acid solution is placed on a magnetic stirrer, and the pH electrode is immersed in the solution.

  • The initial pH of the solution is recorded.

  • The standardized NaOH solution is added in small, precise increments from the burette.

  • After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • The titration is continued past the equivalence point.

  • A titration curve is generated by plotting the pH versus the volume of NaOH added.

  • The pKa is determined as the pH at the half-equivalence point (the point where half of the acid has been neutralized).[12]

Spectroscopic Analysis

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of 3-Furancarboxylic acid is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[4]

Data Acquisition:

  • The NMR tube is placed in the spectrometer.

  • ¹H and ¹³C NMR spectra are acquired according to standard instrument protocols.

b. Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

  • For a solid sample, a small amount of 3-Furancarboxylic acid is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.

  • Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal.

Data Acquisition:

  • A background spectrum of the empty sample holder or clean ATR crystal is recorded.

  • The sample is placed in the instrument, and the infrared spectrum is recorded.[13]

c. Mass Spectrometry (MS)

Sample Preparation:

  • A dilute solution of 3-Furancarboxylic acid is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

Data Acquisition:

  • The sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with a chromatography system).

  • The sample is ionized using an appropriate technique (e.g., electrospray ionization - ESI, or electron ionization - EI).[14]

  • The mass-to-charge ratios of the resulting ions are measured.

Chemical Reactivity and Applications in Drug Development

3-Furancarboxylic acid is a valuable precursor in the synthesis of more complex molecules. The carboxylic acid group can undergo typical reactions such as esterification, amidation, and conversion to an acyl chloride. The furan ring can participate in electrophilic substitution reactions, although it is less reactive than furan itself due to the electron-withdrawing nature of the carboxylic acid group.

In the context of drug development, 3-Furancarboxylic acid and its derivatives are explored for a variety of biological activities. Furan-containing compounds have been investigated for their potential as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[15] The synthesis of novel derivatives often involves modifying the carboxylic acid group or substituting the furan ring to optimize biological activity and pharmacokinetic properties.

Workflow for Synthesis and Biological Screening of 3-Furancarboxylic Acid Derivatives

The following diagram illustrates a typical workflow for the synthesis of a 3-Furancarboxylic acid derivative and its subsequent biological screening, a common process in drug discovery.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening start 3-Furancarboxylic Acid step1 Activation of Carboxylic Acid (e.g., with SOCl₂ or EDC) start->step1 step2 Amide Coupling (with a selected amine) step1->step2 step3 Purification (e.g., Chromatography) step2->step3 product Synthesized Derivative step3->product screen1 Primary Screening (e.g., in vitro assay against target) product->screen1 Submit for Screening screen2 Dose-Response and IC₅₀ Determination screen1->screen2 screen3 Secondary Screening (e.g., cell-based assays) screen2->screen3 screen4 Selectivity and Toxicity Assays screen3->screen4 hit Hit Compound screen4->hit

Caption: Workflow for the synthesis and biological screening of a 3-Furancarboxylic acid derivative.

Conclusion

3-Furancarboxylic acid is a fundamental building block in organic chemistry with significant potential in the development of new therapeutic agents. A thorough understanding of its physical and chemical properties, coupled with standardized analytical protocols, is essential for its effective utilization in research and development. This guide provides a foundational resource for scientists and professionals working with this versatile compound.

References

In-depth Technical Guide to the Thermal Stability and Decomposition of 3-Furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 3-furoic acid (also known as 3-furancarboxylic acid). This information is critical for professionals in drug development and chemical synthesis, where this compound may be used as a starting material or intermediate, to ensure safe handling, processing, and storage.

Executive Summary

This compound is a solid crystalline compound with moderate thermal stability. Its melting point is consistently reported in the range of 120-122 °C. While detailed thermogravimetric analysis (TGA) data in the public domain is limited, available information suggests that significant decomposition begins at temperatures above 200 °C. The primary decomposition products upon heating are carbon monoxide (CO) and carbon dioxide (CO₂). The main thermal event prior to decomposition is melting, with a determined enthalpy of fusion of 21.3 kJ/mol.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₅H₄O₃[1]
Molecular Weight112.08 g/mol [1]
AppearanceBeige to white crystalline solid[1]
Melting Point120-122 °C[1]
Decomposition Temperature> 200°C[2]

Thermal Stability and Decomposition Analysis

The thermal behavior of this compound is characterized by melting followed by decomposition at higher temperatures.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and reference is measured as a function of temperature. DSC analysis of this compound reveals a sharp endothermic peak corresponding to its melting point.

Table 2: DSC Data for this compound

ParameterValue
Melting Point (Tₘ)121.65 °C (394.8 K)
Enthalpy of Fusion (ΔHբ)21.3 kJ/mol

Source: NIST WebBook[3]

This data is crucial for understanding the energy requirements for phase transition and for process safety assessments.

Thermogravimetric Analysis (TGA)

In the context of its use in forming a dynamic cross-linker with maleic anhydride, it was noted that this compound exhibits high thermal stability, not decomposing during the curing of an epoxy monomer.[4] The retro-Diels-Alder reaction of the formed dynamic cross-linker, which releases this compound and maleic anhydride, was observed to begin above 130 °C, indicating the stability of this compound at least up to this temperature under the experimental conditions.[4]

Decomposition Products

The primary hazardous decomposition products of this compound upon heating are carbon monoxide (CO) and carbon dioxide (CO₂).[1][2] This suggests that a key decomposition pathway is likely decarboxylation, a common thermal degradation route for carboxylic acids.

Experimental Protocols

Detailed experimental protocols for the thermal analysis of this compound are not explicitly available in the public literature. However, based on standard practices for organic acids, the following methodologies can be outlined.

Differential Scanning Calorimetry (DSC)

A typical DSC experiment to determine the melting point and enthalpy of fusion of this compound would involve the following steps:

  • Sample Preparation: A small amount of this compound (typically 1-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

  • Instrumentation: A calibrated Differential Scanning Calorimeter is used.

  • Experimental Conditions:

    • Temperature Program: The sample is heated at a constant rate, typically 10 °C/min, over a temperature range that encompasses the melting point (e.g., from 25 °C to 150 °C).

    • Atmosphere: The experiment is usually conducted under an inert atmosphere, such as nitrogen, with a constant purge gas flow rate (e.g., 50 mL/min).

  • Data Analysis: The resulting DSC curve is analyzed to determine the onset temperature of melting, the peak melting temperature (Tₘ), and the integrated area of the melting endotherm, which corresponds to the enthalpy of fusion (ΔHբ).

Thermogravimetric Analysis (TGA)

A standard TGA experiment to assess the thermal stability and decomposition profile of this compound would follow this general procedure:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA sample pan (e.g., alumina (B75360) or platinum).

  • Instrumentation: A calibrated Thermogravimetric Analyzer is used.

  • Experimental Conditions:

    • Temperature Program: The sample is heated from ambient temperature to a temperature well above its expected decomposition point (e.g., up to 600 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).

    • Atmosphere: The analysis is typically performed under an inert nitrogen atmosphere to study thermal decomposition without oxidation, with a consistent purge rate (e.g., 50-100 mL/min).

  • Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature(s) of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of mass loss at different stages.

Mandatory Visualizations

To illustrate the logical flow of a typical thermal analysis experiment, the following diagram is provided.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_instrument Instrumental Analysis cluster_conditions Experimental Conditions cluster_data Data Acquisition & Analysis Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Encapsulation Encapsulation in Pan (DSC/TGA) Weighing->Encapsulation TGA Thermogravimetric Analyzer (TGA) Encapsulation->TGA Load Sample DSC Differential Scanning Calorimeter (DSC) Encapsulation->DSC Load Sample TGA_Curve TGA Curve (Mass vs. Temp) TGA->TGA_Curve DSC_Curve DSC Curve (Heat Flow vs. Temp) DSC->DSC_Curve HeatingRate Heating Rate HeatingRate->TGA HeatingRate->DSC Atmosphere Atmosphere (e.g., N2) Atmosphere->TGA Atmosphere->DSC TempRange Temperature Range TempRange->TGA TempRange->DSC DTG_Curve DTG Curve (d(Mass)/dT vs. Temp) TGA_Curve->DTG_Curve Analysis Data Interpretation (Onset, Peak, Mass Loss, Enthalpy) TGA_Curve->Analysis DSC_Curve->Analysis

Caption: Workflow for Thermal Analysis of this compound.

Conclusion

This compound exhibits good thermal stability, with decomposition occurring at temperatures significantly above its melting point of approximately 122 °C. The primary decomposition products are carbon-based gases. For applications involving the heating of this compound, it is crucial to consider its melting behavior and the onset of decomposition to ensure process safety and control. Further studies employing techniques such as TGA-MS or Pyrolysis-GC-MS would be beneficial to provide a more detailed understanding of the decomposition mechanism and to identify any minor decomposition products.

References

An In-depth Technical Guide to the Toxicological Profile and Safety of 3-Furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological properties of 3-Furoic acid have not been fully investigated. This document summarizes the currently available safety information and outlines the standard experimental protocols that would be required for a comprehensive toxicological assessment. All work with this chemical should be conducted with appropriate personal protective equipment and engineering controls.

Introduction

This compound (CAS No. 488-93-7), also known as furan-3-carboxylic acid, is a heterocyclic organic compound.[1] It serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] Given its potential for human exposure during manufacturing and research, a thorough understanding of its toxicological profile is essential for ensuring occupational safety and for the risk assessment of any potential downstream products.

This technical guide provides a comprehensive overview of the known safety data for this compound. Due to a significant lack of publicly available quantitative toxicological data for this specific compound, this guide also details the standard experimental methodologies, based on internationally recognized OECD guidelines, that would be employed to determine its toxicological profile. For comparative purposes, limited data on the structurally related isomer, 2-Furoic acid, is also presented.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Chemical Name Furan-3-carboxylic acid[1]
Synonyms 3-Carboxyfuran[3]
CAS Number 488-93-7[1]
Molecular Formula C₅H₄O₃[1]
Molecular Weight 112.08 g/mol [1]
Appearance White to beige solid/powder[3][4]
Melting Point 121 - 122 °C[4]
Solubility Moderately soluble in water. Very soluble in alcohol and ether.[3][5]
logP (octanol/water) 1.03[1]

Toxicological Profile

The toxicological data for this compound is sparse. The primary reported hazards are related to its irritant properties.

Acute Toxicity

No specific acute toxicity data (e.g., LD50 or LC50 values) for this compound were identified in the public domain.[4][6][7] The primary concern with acute exposure is irritation.

  • Oral: May cause irritation of the digestive tract.[3]

  • Dermal: Causes skin irritation.[1][4]

  • Inhalation: May cause respiratory tract irritation.[1][3]

  • Eye: Causes serious eye irritation.[1][4]

For comparative purposes, Table 2 provides acute toxicity data for the structural isomer, 2-Furoic acid . It is crucial to note that this data may not be representative of the toxicity of this compound.

Table 2: Acute Toxicity of 2-Furoic Acid (CAS No. 88-14-2)

EndpointSpeciesRouteValueReference(s)
LD50RatOral100 mg/kg[8]
LD50MouseIntraperitoneal100 mg/kg[9]
Genotoxicity

No data from genotoxicity studies, such as the Ames test or chromosomal aberration assays, for this compound are publicly available.[6]

Repeated-Dose Toxicity

There is no available information on the effects of repeated exposure to this compound. Therefore, a No-Observed-Adverse-Effect Level (NOAEL) has not been established.[4]

Toxicokinetics and Metabolism

No studies on the absorption, distribution, metabolism, or excretion (ADME) of this compound in mammals were found.

Experimental Protocols for Toxicological Assessment

To address the existing data gaps, the following standard experimental protocols, based on OECD guidelines, would be necessary for a comprehensive toxicological evaluation of this compound.

Acute Oral Toxicity Study (as per OECD Guideline 423)

This study would determine the acute oral toxicity of this compound.

Methodology:

  • Test Animals: Healthy, young adult rats of a single sex (typically females) are used.

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided ad libitum, with a brief fasting period before dosing.

  • Dose Administration: The test substance is administered orally by gavage in a stepwise procedure using fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The starting dose is selected based on available information.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period.

G cluster_0 Acute Oral Toxicity Study Workflow (OECD 423) start Animal Selection and Acclimation fasting Fasting start->fasting dosing Oral Gavage Dosing fasting->dosing observation 14-Day Observation (Mortality, Clinical Signs, Body Weight) dosing->observation necropsy Gross Necropsy observation->necropsy end Data Analysis and Reporting necropsy->end

Acute Oral Toxicity Study Workflow
Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)

This in vitro assay assesses the potential of this compound to induce gene mutations.

Methodology:

  • Test System: Histidine-requiring strains of Salmonella typhimurium and/or tryptophan-requiring strains of Escherichia coli.

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect mutagens that require metabolic activation.

  • Procedure: The bacterial strains are exposed to various concentrations of this compound. The mixture is then plated on a minimal agar (B569324) medium lacking the required amino acid.

  • Data Analysis: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) is counted after a suitable incubation period. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

G cluster_1 Ames Test Workflow (OECD 471) start Prepare Bacterial Strains exposure Expose Bacteria to this compound (+/- S9 Metabolic Activation) start->exposure plating Plate on Minimal Agar exposure->plating incubation Incubate plating->incubation counting Count Revertant Colonies incubation->counting end Analyze for Mutagenicity counting->end

Ames Test Workflow
In Vitro Mammalian Chromosomal Aberration Test (as per OECD Guideline 473)

This in vitro test identifies substances that cause structural chromosomal damage in mammalian cells.

Methodology:

  • Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Metabolic Activation: The test is conducted with and without an S9 metabolic activation system.

  • Procedure: Cell cultures are exposed to at least three concentrations of this compound. After exposure, the cells are treated with a metaphase-arresting substance (e.g., colcemid).

  • Analysis: Chromosomes are harvested, stained, and analyzed microscopically for structural aberrations (e.g., breaks, gaps, exchanges).

  • Data Evaluation: A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the number of cells with chromosomal aberrations.

G cluster_2 Chromosomal Aberration Test Workflow (OECD 473) start Culture Mammalian Cells exposure Expose Cells to this compound (+/- S9 Metabolic Activation) start->exposure metaphase_arrest Add Metaphase-Arresting Substance exposure->metaphase_arrest harvest Harvest and Stain Chromosomes metaphase_arrest->harvest analysis Microscopic Analysis of Aberrations harvest->analysis end Evaluate for Clastogenicity analysis->end

Chromosomal Aberration Test Workflow
Repeated Dose 90-Day Oral Toxicity Study in Rodents (as per OECD Guideline 408)

This study provides information on the potential health hazards from repeated exposure to this compound over a prolonged period.

Methodology:

  • Test Animals: Typically, rats are used. Groups of male and female animals are assigned to control and at least three dose groups.

  • Dose Administration: The test substance is administered orally (e.g., by gavage or in the diet) daily for 90 days.

  • Observations: Detailed clinical observations, body weight, and food/water consumption are recorded throughout the study.

  • Clinical Pathology: At the end of the study, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis.

  • Pathology: All animals undergo a full necropsy. Organs are weighed, and tissues are examined microscopically.

  • Data Analysis: The study aims to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

Signaling Pathways

Due to the limited toxicological data available for this compound, there is no information regarding specific signaling pathways that may be modulated by this compound. Elucidation of such pathways would be contingent on the findings of comprehensive toxicity studies.

Conclusion

The available data on the toxicological profile of this compound is insufficient for a comprehensive safety assessment. It is classified as a skin, eye, and respiratory irritant.[1][3][4] There is a critical need for quantitative data on its acute and chronic toxicity, genotoxic potential, and toxicokinetics. The experimental protocols outlined in this guide, based on OECD guidelines, provide a framework for generating the necessary data to fully characterize the toxicological profile of this compound. Until such data becomes available, this compound should be handled with caution, and appropriate safety measures should be implemented to minimize exposure.

References

Methodological & Application

Application Notes & Protocols: Synthesis of 3-Furoic Acid from Furfural Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Furoic acid, a heterocyclic carboxylic acid, serves as a valuable intermediate in the pharmaceutical and agrochemical industries for the synthesis of various active ingredients, including antifungal agents and herbicides.[1] It is also utilized in the development of bio-based polymers.[1] A primary route for its preparation is the oxidation of furfural (B47365), a biomass-derived aldehyde.[1] This document outlines various methods for the synthesis of this compound from furfural, providing detailed experimental protocols and comparative data to guide researchers in selecting and performing the most suitable synthesis for their needs.

Catalytic Oxidation Systems for Furfural to this compound

The oxidation of furfural to furoic acid can be achieved through several catalytic systems, which are broadly categorized into homogeneous, heterogeneous, and biological systems.[2]

  • Homogeneous Catalysis: These systems involve catalysts that are in the same phase as the reactants. While often effective, they can present challenges in catalyst separation and recycling.

  • Heterogeneous Catalysis: In these systems, the catalyst is in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction mixture. This facilitates easier separation and reuse of the catalyst, making it an attractive option for industrial applications.[3][4]

  • Biological Oxidation: This approach utilizes whole-cell biocatalysts, such as bacteria, to perform the oxidation under mild conditions.[5][6] This method is often highly selective and environmentally friendly.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data for different methods of this compound synthesis from furfural oxidation, allowing for easy comparison of catalysts, reaction conditions, and performance.

Table 1: Heterogeneous Catalytic Oxidation of Furfural to Furoic Acid

CatalystOxidantBaseTemperature (°C)PressureTime (h)Furfural Conversion (%)Furoic Acid Yield (%)Selectivity (%)Reference
1% AuPd/Mg(OH)₂O₂NaOH303 bar----[3][4]
MnO₂O₂-11015 bar236--[7]
Au/MgOO₂-----100-[8]
Ru-Acr complex (6)H₂ONaOH150---98-[9]

Table 2: Amine-Assisted Oxidation of Furfural to Furoic Acid

Amine (Base)OxidantTemperature (°C)H₂O₂ (equivalents)Time (h)Furoic Acid Yield (%)Reference
Tributylamine (B1682462)H₂O₂551.4->96[10]
TributylamineH₂O₂701.3-98[10]
TributylamineH₂O₂90--Decreased[10]

Table 3: Whole-Cell Biocatalytic Oxidation of Furfural to Furoic Acid

BiocatalystReaction TypepHTime (h)Furoic Acid Produced (mM)Selectivity (%)Reference
Pseudomonas putida KT2440Batch6.02170~100[5][6]
Pseudomonas putida KT2440Fed-batch6.03204>97[5][6]

Experimental Protocols

Protocol 1: Heterogeneous Catalysis using AuPd/Mg(OH)₂

This protocol is based on the work by Douthwaite et al.[3][4]

Materials:

  • Furfural (FF)

  • 1 wt% AuPd/Mg(OH)₂ catalyst

  • Sodium hydroxide (B78521) (NaOH)

  • Distilled water

  • Oxygen (O₂)

  • 50 mL glass reactor (e.g., Colaver)

  • Magnetic stirrer

  • Autoclave system

Procedure:

  • To the 50 mL glass reactor, add the desired amount of 1 wt% AuPd/Mg(OH)₂ catalyst (e.g., 91.1 mg).[3]

  • Add 10 mL of distilled water.[3]

  • Add the desired amount of furfural.

  • Add the desired equivalent of NaOH (e.g., NaOH:FF ratio of 1).[3]

  • Place the reactor in the autoclave.

  • Pressurize the autoclave with O₂ to 3 bar.[3]

  • Set the reaction temperature to 303 K (30 °C).[3]

  • Stir the reaction mixture at 1000 rpm.[3]

  • After the desired reaction time, cool down the reactor and release the pressure.

  • Filter the catalyst from the reaction mixture.

  • Analyze the filtrate for furoic acid concentration using a suitable analytical method (e.g., HPLC).

Protocol 2: Amine-Assisted Oxidation with Hydrogen Peroxide

This protocol is adapted from the work by Al Ghatta et al.[10]

Materials:

  • Furfural

  • Tributylamine

  • Hydrogen peroxide (H₂O₂)

  • Water

  • Reaction vessel with temperature control

Procedure:

  • In a reaction vessel, create a solution of furfural in water.

  • Add tributylamine as a weak base to the solution.[10]

  • Heat the reaction mixture to the desired temperature (e.g., 70 °C).[10]

  • Slowly add a stoichiometric excess of hydrogen peroxide (e.g., 1.3 equivalents) to the reaction mixture.[10]

  • Maintain the reaction at the set temperature with stirring for the required duration to achieve high conversion.

  • After the reaction is complete, cool the mixture.

  • Separate the furoic acid from the reaction mixture. This may involve acidification to precipitate the furoic acid, followed by filtration.

Protocol 3: Whole-Cell Biocatalysis using Pseudomonas putida KT2440

This protocol is based on the research by Han et al.[5][6]

Materials:

  • Pseudomonas putida KT2440 cells

  • Phosphate (B84403) buffer (200 mM, pH 6.0)

  • Furfural (FAL)

  • Calcium carbonate (CaCO₃)

  • Incubator shaker

Procedure:

  • Prepare a suspension of Pseudomonas putida KT2440 cells in 20 mL of 200 mM phosphate buffer (pH 6.0) to a final concentration of 10.5 g/L dry cell weight.[5][6]

  • Add 50 mM of furfural to the cell suspension.[6]

  • Add 25 mM of CaCO₃ to the mixture.[5][6]

  • Incubate the reaction mixture at 30 °C with shaking at 200 rpm.[5][6]

  • Monitor the reaction progress by taking samples at regular intervals and analyzing for furoic acid concentration.

  • For a fed-batch process, incrementally add furfural to the reaction mixture to achieve higher product concentrations.[5][6]

  • Upon completion, separate the cells from the supernatant by centrifugation.

  • Isolate the furoic acid from the supernatant.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reactant_Prep Reactant Preparation (Furfural, Solvent, Base) Reaction Oxidation Reaction (Controlled Temp, Pressure, Stirring) Reactant_Prep->Reaction Catalyst_Prep Catalyst/Biocatalyst Preparation Catalyst_Prep->Reaction Separation Product Separation (Filtration/Centrifugation) Reaction->Separation Isolation Product Isolation (Precipitation/Extraction) Separation->Isolation Analysis Product Analysis (HPLC, NMR) Isolation->Analysis G cluster_catalytic Catalytic Oxidation Pathway cluster_cannizzaro Competing Cannizzaro Reaction Furfural Furfural Intermediate Reaction Intermediate Furfural->Intermediate + Catalyst/Oxidant Cannizzaro_Product1 Furoic Acid Furfural->Cannizzaro_Product1 + Base (Disproportionation) Cannizzaro_Product2 Furfuryl Alcohol Furfural->Cannizzaro_Product2 + Base (Disproportionation) Catalyst Catalyst (e.g., AuPd/Mg(OH)₂) Catalyst->Furfural Base Base (e.g., NaOH) Base->Furfural Furoic_Acid Furoic Acid Intermediate->Furoic_Acid

References

Application Notes and Protocols for the Catalytic Conversion of Biomass to 3-Furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Furoic acid, a valuable platform chemical, serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers. The sustainable production of this compound from renewable lignocellulosic biomass presents a green alternative to petroleum-based manufacturing routes. This document outlines detailed protocols for the catalytic conversion of biomass into this compound, focusing on a prominent two-step chemoenzymatic approach. This method involves the initial acid-catalyzed dehydration of biomass-derived pentosans (hemicellulose) to furfural (B47365), followed by the biocatalytic oxidation of furfural to this compound.

Chemoenzymatic Conversion of Corncob to this compound

This process leverages a sequential catalytic system, beginning with a heterogeneous acid catalyst for the conversion of corncob into furfural, followed by a whole-cell biocatalyst for the oxidation of the resulting furfural to this compound.[1][2]

Part 1: Catalytic Conversion of Corncob to Furfural

This step focuses on the hydrolysis of hemicellulose in corncob to xylose and its subsequent dehydration to furfural using a solid acid catalyst.[1]

Experimental Protocol:

  • Preparation of Xylose-Rich Hydrolysate:

    • In a 3 L autoclave, combine 1 L of deionized water with a specified amount of corncob.

    • Heat the mixture at 140°C with stirring (500 rpm) for 40 minutes to hydrolyze the hemicellulose into a xylose-rich solution.[1]

    • After cooling, separate the xylose hydrolysate from the solid corncob residue by filtration.[1]

  • Dehydration of Xylose to Furfural:

    • Transfer the filtered xylose hydrolysate (containing approximately 20.0 g/L of xylose) into a 3 L autoclave.[1]

    • Add 20.0 g of the Sn-DAT-SS solid acid catalyst to the hydrolysate.[1]

    • Heat the reaction mixture to 170°C and maintain for 30 minutes with continuous stirring (500 rpm) to facilitate the dehydration of xylose to furfural.[1]

    • After the reaction, cool the autoclave to room temperature. The resulting solution contains furfural.

Part 2: Biocatalytic Oxidation of Furfural to this compound

This step utilizes whole cells of E. coli HMFOMUT, which contain dehydrogenases capable of oxidizing furfural to this compound.[1][2]

Experimental Protocol:

  • Preparation of Whole-Cell Biocatalyst:

    • Cultivate E. coli HMFOMUT cells according to standard microbiological procedures to obtain a sufficient cell mass.

    • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate (B84403) buffer).

  • Whole-Cell Biotransformation:

    • Take the furfural solution produced in Part 1 (containing approximately 7.68 g of furfural) and adjust the pH to 7.0 using a 3 M NaOH solution.[1]

    • In a suitable reaction vessel, add the pH-adjusted furfural solution and the harvested E. coli HMFOMUT cells (e.g., 50.0 g wet cell weight).[1]

    • Conduct the biotransformation at 30°C with agitation for approximately 100-120 hours.[1]

    • Monitor the reaction progress by analyzing samples for the disappearance of furfural and the appearance of this compound using techniques such as HPLC.

    • Upon completion, the furfural will be fully converted to this compound.[1] The final product can be isolated and purified using standard downstream processing techniques.

Data Presentation

Table 1: Quantitative Data for the Chemoenzymatic Conversion of Corncob to this compound [1]

ParameterValueUnitNotes
Biomass to Furfural Step
BiomassCorncob-
CatalystSn-DAT-SS-Tin-based solid acid catalyst on NaOH-treated shrimp shell carrier.
Xylose Hydrolysis Temperature140°C
Xylose Hydrolysis Time40min
Furfural Synthesis Temperature170°C
Furfural Synthesis Time30min
Furfural to this compound Step
BiocatalystE. coli HMFOMUT-Whole cells containing dehydrogenase.
Reaction Temperature30°C
Reaction pH7.0-
Reaction Time100-120hFor complete conversion.
Furfural to Furoic Acid Yield~96%Based on initial furfural.
Overall Process
Overall Productivity0.35g this compound / g xylan (B1165943) in corncob

Table 2: Alternative Catalytic Systems for Furfural Production from Various Biomass Feedstocks [2]

Biomass FeedstockCatalystSolvent SystemTemperature (°C)Time (min)Furfural Yield (%)
Corn cob-derived xyloseSn-FS-RHChCl:MLA-H₂O (10:90, v/v)1701570.5
Poplar woodSn-FS-RHChCl:MLA-H₂O (10:90, v/v)170--
Winter bamboo shoot shellSn-FS-RHChCl:MLA-H₂O (10:90, v/v)170--
Corn strawSn-FS-RHChCl:MLA-H₂O (10:90, v/v)170--

Visualizations

G cluster_0 Part 1: Chemo-Catalytic Conversion cluster_1 Part 2: Bio-Catalytic Conversion Biomass Corncob Biomass (Hemicellulose) Hydrolysis Hydrolysis (140°C, 40 min) Biomass->Hydrolysis Xylose Xylose-Rich Hydrolysate Hydrolysis->Xylose Dehydration Dehydration (170°C, 30 min) Catalyst: Sn-DAT-SS Xylose->Dehydration Furfural Furfural Solution Dehydration->Furfural pH_Adjustment pH Adjustment (pH 7.0) Furfural->pH_Adjustment Biotransformation Whole-Cell Biotransformation (30°C, 100-120 h) Biocatalyst: E. coli HMFOMUT pH_Adjustment->Biotransformation Furoic_Acid This compound Biotransformation->Furoic_Acid

Caption: Chemoenzymatic workflow for converting biomass to this compound.

G cluster_0 Biomass to Furfural Pathway cluster_1 Furfural to this compound Pathway Hemicellulose Hemicellulose (C5 Polymer) Xylose Xylose Hemicellulose->Xylose H₂O, H⁺ (Hydrolysis) Furfural Furfural Xylose->Furfural -3H₂O, H⁺ (Dehydration) Furfural_ox Furfural Furoic_Acid This compound Furfural_ox->Furoic_Acid [O] (Dehydrogenase in E. coli HMFOMUT)

References

A Proposed Chemoenzymatic Pathway for the Synthesis of 3-Furoic Acid from Xylose

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a proposed chemoenzymatic strategy for the synthesis of 3-furoic acid, a valuable heterocyclic building block in the pharmaceutical and agrochemical industries, from the renewable pentose (B10789219) sugar xylose. Recognizing the current lack of a direct, established chemoenzymatic route to this compound, this application note details a conceptual three-stage process. The proposed pathway begins with the well-documented biocatalytic fermentation of xylose to propionic acid. This is followed by a hypothetical chemical conversion of propionic acid to propiolic acid, a key precursor. The final stage involves a chemical synthesis step, specifically a Diels-Alder reaction between propiolic acid and an oxazole (B20620) derivative, to construct the furan-3-carboxylate backbone. This document provides detailed, albeit in part theoretical, experimental protocols for each stage, quantitative data from related literature, and visualizations of the proposed workflows and chemical transformations. It is intended to serve as a foundational guide for researchers aiming to develop a sustainable route to this compound.

Introduction

This compound is an important organic intermediate used in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] Traditional chemical syntheses of this compound often rely on petroleum-based starting materials and can involve harsh reaction conditions. The development of sustainable and environmentally benign synthetic routes from renewable feedstocks is a key objective in green chemistry. Xylose, a major component of hemicellulose from lignocellulosic biomass, represents an abundant and attractive starting material for the production of bio-based chemicals.

While the chemoenzymatic conversion of xylose to 2-furoic acid (via a furfural (B47365) intermediate) is well-established, the synthesis of its 3-substituted isomer remains a challenge. This document proposes a novel, multi-step chemoenzymatic pathway to address this gap. The proposed route integrates a biological fermentation step with subsequent chemical transformations to convert xylose into this compound.

Proposed Chemoenzymatic Synthesis Pathway

The proposed synthesis of this compound from xylose is a three-stage process:

  • Biocatalytic Fermentation: Conversion of xylose to propionic acid using a microbial fermentation process with Acidipropionibacterium acidipropionici.

  • Chemical Synthesis: Conversion of the bio-derived propionic acid to propiolic acid. This is a speculative step based on established chemical principles.

  • Chemical Cycloaddition: Synthesis of this compound via a Diels-Alder reaction between propiolic acid and a suitable oxazole, followed by hydrolysis.

Chemoenzymatic_Pathway Xylose Xylose PropionicAcid Propionic Acid Xylose->PropionicAcid Biocatalytic Fermentation PropiolicAcid Propiolic Acid PropionicAcid->PropiolicAcid Chemical Synthesis FuroicAcid This compound PropiolicAcid->FuroicAcid Diels-Alder Reaction Oxazole 4-Methyloxazole (B41796) Oxazole->FuroicAcid

Figure 1: Proposed chemoenzymatic pathway for the synthesis of this compound from xylose.

Stage 1: Biocatalytic Fermentation of Xylose to Propionic Acid

The first stage involves the fermentation of xylose to propionic acid using Acidipropionibacterium acidipropionici. This bacterium is known for its ability to utilize xylose as a carbon source for the production of propionic acid.[3][4][5]

Quantitative Data
ParameterValueReference
MicroorganismAcidipropionibacterium acidipropionici DSM 4900[3]
SubstrateXylose and Glycerol[3]
Final Propionic Acid Concentration (Fed-batch)24.5 g/L[4]
Propionic Acid Yield (g/g substrate)0.57 g/g[4]
Volumetric Productivity0.18 g/(L·h)[4]
Experimental Protocol

1.1. Media Preparation and Inoculum Culture

  • Prepare the seed culture medium containing (per liter): 20 g xylose, 10 g yeast extract, 10 g peptone, and 1 g K₂HPO₄. Adjust the pH to 7.0.

  • Inoculate a single colony of A. acidipropionici into 10 mL of the seed medium in a 50 mL sterile tube.

  • Incubate anaerobically at 37°C for 48 hours.

1.2. Fermentation

  • Prepare the fermentation medium containing (per liter): 50 g xylose, 20 g glycerol, 5 g yeast extract, and 2 g (NH₄)₂SO₄.

  • Transfer the seed culture to a 2 L bioreactor containing 1 L of the fermentation medium.

  • Maintain the temperature at 37°C and the pH at 6.5 by the automated addition of 2 M NaOH.

  • Maintain anaerobic conditions by sparging with nitrogen gas.

  • Monitor the concentrations of xylose, glycerol, and propionic acid using HPLC.

  • The fermentation is typically run for 70-140 hours.[3][5]

Fermentation_Workflow cluster_Inoculum Inoculum Preparation cluster_Fermentation Bioreactor Fermentation MediaPrep Prepare Seed Medium Inoculation Inoculate A. acidipropionici MediaPrep->Inoculation Incubation Anaerobic Incubation (37°C, 48h) Inoculation->Incubation BioreactorSetup Inoculate Bioreactor Incubation->BioreactorSetup FermMediaPrep Prepare Fermentation Medium FermMediaPrep->BioreactorSetup FermentationRun Run Fermentation (37°C, pH 6.5, Anaerobic) BioreactorSetup->FermentationRun Monitoring Monitor Substrate and Product (HPLC) FermentationRun->Monitoring

Figure 2: Experimental workflow for the biocatalytic fermentation of xylose to propionic acid.

Stage 2: Chemical Synthesis of Propiolic Acid from Propionic Acid (Hypothetical)

This stage outlines a plausible, yet unvalidated, chemical route for the conversion of propionic acid to propiolic acid. The proposed method involves α-bromination of propionyl chloride followed by dehydrobromination and dehydrohalogenation.

Experimental Protocol

2.1. Synthesis of Propionyl Chloride

  • In a fume hood, add 1 mole of propionic acid to a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Slowly add 1.2 moles of thionyl chloride from the dropping funnel.

  • Gently reflux the mixture for 1 hour.

  • Distill the crude product to obtain pure propionyl chloride.

2.2. α-Bromination of Propionyl Chloride

  • To the propionyl chloride, add a catalytic amount of red phosphorus.

  • Slowly add 1 mole of bromine while stirring.

  • Gently warm the mixture to initiate the reaction (Hell-Volhard-Zelinsky reaction).

  • After the reaction is complete, distill the product to obtain 2-bromopropionyl chloride.

2.3. Synthesis of Propiolic Acid

  • In a three-necked flask, dissolve the 2-bromopropionyl chloride in a suitable solvent like diethyl ether.

  • Cool the flask in an ice bath and slowly add a strong base, such as two equivalents of sodium amide, to effect dehydrobromination and subsequent dehydrohalogenation to form the sodium salt of propiolic acid.

  • After the reaction is complete, carefully quench the reaction mixture with water.

  • Acidify the aqueous layer with dilute sulfuric acid.

  • Extract the propiolic acid with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) and remove the solvent under reduced pressure to yield propiolic acid. Commercially, propiolic acid can be prepared by the oxidation of propargyl alcohol.[6]

Stage 3: Chemical Synthesis of this compound

The final stage involves a Diels-Alder reaction between propiolic acid and an oxazole derivative to form the furan (B31954) ring. 4-Methyloxazole is proposed as a readily synthesizable oxazole for this reaction. The reaction of 4-phenyloxazole (B1581195) with propiolic acid has been reported to yield this compound.[7]

Quantitative Data
Reactant 1Reactant 2ProductYieldReference
4-PhenyloxazolePropiolic AcidThis compound37%[7]
Experimental Protocol

3.1. Synthesis of 4-Methyloxazole

A common synthesis method involves the reaction of ethyl 2-chloroacetoacetate with formamide.[8]

  • In a round-bottom flask, mix 1 mole of ethyl 2-chloroacetoacetate with 3 moles of formamide.

  • Heat the mixture at 120-130°C for 5 hours.

  • Cool the reaction mixture and add water.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and distill to obtain 4-methyloxazole-5-carboxylic acid ethyl ester.

  • The ester can then be hydrolyzed and decarboxylated to yield 4-methyloxazole.[9]

3.2. Diels-Alder Reaction and Synthesis of this compound

  • In a sealed tube, dissolve 1 equivalent of 4-methyloxazole and 1.1 equivalents of propiolic acid in a suitable solvent such as toluene.

  • Heat the mixture at a high temperature (e.g., 150-200°C) for several hours. The Diels-Alder reaction occurs, followed by the elimination of acetonitrile (B52724) to form the furan ring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting product will be a derivative of this compound, which upon purification (e.g., by chromatography or recrystallization) will yield this compound.

Chemical_Synthesis_Workflow cluster_Propiolic_Acid Propiolic Acid Synthesis (Hypothetical) cluster_3_Furoic_Acid This compound Synthesis PropionylChloride Propionic Acid -> Propionyl Chloride Bromination α-Bromination PropionylChloride->Bromination Dehydrohalogenation Dehydrohalogenation Bromination->Dehydrohalogenation DielsAlder Diels-Alder Reaction Dehydrohalogenation->DielsAlder OxazoleSynth Synthesize 4-Methyloxazole OxazoleSynth->DielsAlder Purification Purification DielsAlder->Purification

Figure 3: Experimental workflow for the chemical synthesis stages.

Conclusion and Future Outlook

This application note presents a conceptual chemoenzymatic pathway for the synthesis of this compound from xylose. The proposed route combines a well-established fermentation process with plausible, yet in part speculative, chemical transformations. The biocatalytic production of propionic acid from xylose is a mature technology, offering a sustainable source of a key C3 building block. The subsequent chemical steps, particularly the conversion of propionic acid to propiolic acid, require experimental validation and optimization. The final Diels-Alder cycloaddition to form the furan ring is a known chemical transformation, though its efficiency with bio-derived precursors would need to be assessed.

Future research should focus on:

  • Developing a direct and efficient method for the conversion of bio-derived propionic acid to propiolic acid.

  • Exploring enzymatic or whole-cell biocatalytic alternatives for the proposed chemical synthesis steps to create a fully integrated chemoenzymatic process.

  • Optimizing the reaction conditions for the Diels-Alder reaction to maximize the yield of this compound.

Successful development of this or similar pathways would provide a valuable, sustainable route to this compound, contributing to the growing portfolio of bio-based chemicals and pharmaceuticals.

References

Microbial Fermentation for Furoic Acid Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 3-Furoic Acid: While the primary topic of this document is the microbial production of this compound, a comprehensive review of current scientific literature reveals a significant gap in detailed protocols and quantitative data for its direct fermentative production. There are mentions of this compound being produced by unspecified species of Corynebacterium and its presence has been noted in Penicillium herquei and Peristeria elata.[][2] However, specific methodologies, yields, and metabolic pathways for this compound biosynthesis are not well-documented in publicly accessible research.

In contrast, the microbial fermentation of its isomer, 2-Furoic Acid , is extensively studied and well-established. Therefore, to provide a detailed and actionable guide for researchers, scientists, and drug development professionals, this document will focus on the established protocols for the microbial production of 2-Furoic Acid. The principles, microorganisms, and techniques described herein for 2-Furoic Acid can serve as a strong foundation for future research into the microbial synthesis of this compound.

Introduction to Microbial Production of 2-Furoic Acid

2-Furoic acid is a valuable platform chemical with applications in the synthesis of pharmaceuticals, agrochemicals, and polymers.[3] Traditional chemical synthesis routes often involve harsh conditions and the use of hazardous materials. Microbial fermentation presents a more sustainable and selective alternative, primarily through the biotransformation of furfural (B47365), a lignocellulose-derived aldehyde.[4][5] This process leverages whole-cell biocatalysts, which can efficiently oxidize furfural to 2-furoic acid under mild conditions.

Key Microorganisms and Biocatalytic Performance

Several microorganisms have been identified and engineered for the efficient conversion of furfural to 2-furoic acid. The selection of the microbial strain is critical for achieving high yield, titer, and productivity.

MicroorganismSubstrateTiter (g/L)Yield (%)Productivity (g/L/h)Reference
Pseudomonas putida KT2440Furfural~22.8 (204 mM)97.5~7.6[4][5]
Nocardia corallina B-276Furfural>8.28 (from 9 g/L)92Not Reported[4]
Gluconobacter oxydans ATCC 621HFurfural>40~100Not Reported[4]
Engineered E. coliFurfural/Furfuryl AlcoholNot specified, but 100% conversion reported100Not Reported

Metabolic Pathway and Experimental Workflows

The primary metabolic pathway for microbial 2-furoic acid production is the oxidation of furfural. In organisms like Pseudomonas putida, this process is highly efficient.

Signaling Pathway: Furfural Oxidation in P. putida

The oxidation of furfural to 2-furoic acid in Pseudomonas putida KT2440 involves enzymatic activity that is influenced by factors such as the presence of inducers and essential cofactors. Molybdate, transported into the cell via a specific ABC-type transporter (ModA, ModB, ModC), is a crucial component for the activity of molybdoenzymes, which are implicated in the oxidation of furanic aldehydes.[4][5]

Furfural_Oxidation_Pathway cluster_medium Extracellular Medium cluster_cell Cellular Environment (P. putida) cluster_transport Membrane Transport Furfural_ext Furfural Furfural_int Furfural Furfural_ext->Furfural_int Diffusion Molybdate_ext Molybdate (MoO4^2-) ModA ModA (Binding Protein) Molybdate_ext->ModA ModBC ModB/ModC (Transporter) ModA->ModBC Molybdate_int Molybdate ModBC->Molybdate_int Transport Furoic_Acid 2-Furoic Acid Furfural_int->Furoic_Acid Oxidation Molybdoenzyme Mo-dependent Enzyme (Inactive) Molybdate_int->Molybdoenzyme Cofactor Insertion Active_Enzyme Active Molybdoenzyme Molybdoenzyme->Active_Enzyme Active_Enzyme->Furfural_int

Furfural oxidation pathway in P. putida.
Experimental Workflow for 2-Furoic Acid Production

The general workflow for producing 2-furoic acid via microbial fermentation involves several key stages, from inoculum preparation to downstream processing.

Experimental_Workflow Inoculum 1. Inoculum Preparation (e.g., P. putida Culture) Fermentation 2. Fermentation/Biotransformation (Substrate: Furfural) Inoculum->Fermentation Harvest 3. Cell Harvesting (Centrifugation) Fermentation->Harvest Clarification 4. Broth Clarification (Filtration/Centrifugation) Harvest->Clarification Extraction 5. Product Extraction (Solvent Extraction or Adsorption) Clarification->Extraction Purification 6. Purification (Crystallization/Chromatography) Extraction->Purification Analysis 7. Product Analysis (HPLC) Purification->Analysis

References

Application Notes and Protocols for 3-Furoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Furoic acid, a heterocyclic carboxylic acid derived from biomass, is a versatile and valuable building block in organic synthesis. Its furan (B31954) ring system and carboxylic acid functionality allow for a diverse range of chemical transformations, making it an important precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document provides detailed application notes and experimental protocols for key synthetic transformations of this compound.

Applications of this compound

This compound serves as a crucial intermediate in the preparation of a variety of value-added compounds:

  • Pharmaceuticals: The furan moiety is a recognized pharmacophore present in numerous bioactive molecules. This compound is a precursor for the synthesis of various drug candidates, including antifungal agents and potential inhibitors of human herpesvirus polymerases.[1][3]

  • Agrochemicals: It is utilized in the synthesis of herbicides and pesticides, contributing to the development of modern crop protection agents.[1]

  • Materials Science: this compound and its derivatives are employed in the creation of photosensitive materials and polymers.[2]

  • Complex Molecule Synthesis: It is a key starting material for the synthesis of natural products and other complex organic molecules, such as (±)-Hyperolactone A.[3]

Key Synthetic Transformations and Protocols

This section details experimental procedures for several key reactions involving this compound. The protocols are designed to be readily applicable in a laboratory setting.

Synthesis of 3-Furoyl Chloride

The conversion of this compound to its corresponding acyl chloride is a fundamental step that activates the carboxyl group for a wide range of subsequent reactions, including esterification and amidation. Thionyl chloride (SOCl₂) is a commonly used and effective reagent for this transformation.[4][5]

Experimental Protocol:

  • To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Slowly add thionyl chloride (2.0 eq) to the flask at room temperature.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 3-furoyl chloride can be purified by vacuum distillation to yield a colorless liquid.

Quantitative Data for Acyl Chloride Formation:

ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Thionyl ChlorideNeatReflux3>90[3]
PhosgeneFuroyl Chloride40-100291.2[2][6]
Esterification to Ethyl 3-furoate (B1236865)

Esterification of this compound is a common transformation to produce valuable intermediates. The Fischer-Speier esterification, using an alcohol in the presence of a strong acid catalyst, is a straightforward and widely used method.

Experimental Protocol (Fischer Esterification):

  • In a round-bottomed flask, dissolve this compound (1.0 eq) in an excess of absolute ethanol (B145695) (e.g., 10-20 eq), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the mixture to reflux for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-furoate.

  • Purify the product by vacuum distillation.

Quantitative Data for Esterification:

AlcoholCatalystTemperature (°C)Time (h)Yield (%)Reference
EthanolSulfuric AcidReflux4-6~90General Procedure

Note: The yield is an estimation based on typical Fischer esterification reactions.

Esterification_Workflow 3-Furoic_Acid This compound Reaction_Mixture Reaction Mixture 3-Furoic_Acid->Reaction_Mixture Ethanol Ethanol Ethanol->Reaction_Mixture Sulfuric_Acid H₂SO₄ (cat.) Sulfuric_Acid->Reaction_Mixture Reflux Reflux (4-6h) Reaction_Mixture->Reflux Workup Aqueous Workup Reflux->Workup Purification Purification Workup->Purification Ethyl_3-furoate Ethyl 3-furoate Purification->Ethyl_3-furoate

Caption: Amide synthesis using a coupling agent.

Diels-Alder Reaction

This compound can act as a diene in Diels-Alder reactions, providing a powerful tool for the construction of complex cyclic systems. It is notably more reactive than its 2-furoic acid isomer in these cycloadditions. [3]The reaction is often performed in water, which can enhance both the rate and yield.

Experimental Protocol (with N-methylmaleimide):

  • In a round-bottomed flask, dissolve this compound (1.0 eq) in water.

  • Add N-methylmaleimide (1.1 eq) to the solution.

  • Heat the reaction mixture at 80-100 °C for 4-8 hours. Monitor the reaction by TLC or NMR spectroscopy.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the product by filtration. If not, extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Wash the organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Quantitative Data for Diels-Alder Reaction:

DienophileSolventTemperature (°C)Time (h)Yield (%)Reference
N-methylmaleimideWater80-1004-8High[3]

Note: A specific yield for the this compound reaction is not provided in the reference, but it is expected to be high due to its enhanced reactivity compared to 2-furoic acid, for which high yields are reported under similar conditions.

dot

Diels_Alder_Reaction 3-Furoic_Acid This compound (Diene) Transition_State [4+2] Cycloaddition Transition State 3-Furoic_Acid->Transition_State N-methylmaleimide N-methylmaleimide (Dienophile) N-methylmaleimide->Transition_State Cycloadduct Diels-Alder Adduct Transition_State->Cycloadduct

References

3-Furoic Acid as a Versatile Intermediate in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

3-Furoic acid, a heterocyclic carboxylic acid, is a valuable and versatile building block in the synthesis of complex organic molecules, particularly for the development of novel pharmaceutical compounds. Its rigid furan (B31954) ring and reactive carboxylic acid group make it an ideal starting material for creating diverse molecular scaffolds with a range of biological activities. This document outlines the application of this compound as a key intermediate in the synthesis of a novel class of furopyridone derivatives exhibiting potent cytotoxic activity against esophageal cancer cells.

Therapeutic Potential of this compound Derivatives

Recent research has highlighted the potential of furan-containing compounds in oncology. The furan moiety can be found in various molecules that selectively target tumor cells. In the context of this application note, this compound serves as the foundational scaffold for the synthesis of furopyridone derivatives. These novel compounds have been shown to exhibit significant anticancer activity, with in vitro studies demonstrating high efficacy in inhibiting the growth of esophageal cancer cell lines.

Mechanism of Action

The synthesized furopyridone derivatives are proposed to exert their anticancer effects by targeting key signaling proteins involved in tumor growth and proliferation. Molecular docking studies have identified Methionine Aminopeptidase (B13392206) 2 (MetAP2) and the Epidermal Growth Factor Receptor (EGFR) as potential molecular targets.[1][2]

  • MetAP2: This enzyme is crucial for the maturation of many proteins and is implicated in angiogenesis, the formation of new blood vessels that tumors need to grow.[3][4][5][6][7][8][9][10][11] Inhibition of MetAP2 can thus stifle tumor growth by cutting off its blood supply.

  • EGFR: This receptor is a key player in signaling pathways that control cell growth, proliferation, and survival.[1][2][12][13][14][15][16][17][18][19] Dysregulation of EGFR signaling is a common feature in many cancers, making it a prime target for anticancer therapies. By inhibiting EGFR, the furopyridone derivatives can disrupt these aberrant signaling cascades, leading to a reduction in cancer cell proliferation and survival.

The dual-targeting potential of these compounds makes them promising candidates for further development as novel anticancer agents.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a representative furopyridone derivative (Compound 4c ) starting from this compound, as described in the literature.[1]

Synthesis of 3-Furanoyl Chloride (Intermediate 1)

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane, add thionyl chloride (SOCl₂) (1.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux at 70 °C for four hours.

  • Remove the solvent by evaporation under reduced pressure to obtain 3-furanoyl chloride as a crude product, which can be used in the next step without further purification.

Synthesis of N-(3-Furoyl)-L-leucine (Intermediate 2)

  • Dissolve L-leucine (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution in an ice bath and stir for 5 minutes.

  • Add the previously prepared 3-furanoyl chloride (1.0 eq) dropwise to the L-leucine solution.

  • Continue stirring the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(3-furoyl)-L-leucine.

Synthesis of Furanopyridinone Core (Intermediate 3)

  • Treat N-(3-furoyl)-L-leucine (1.0 eq) with Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).

  • Heat the reaction mixture to facilitate cyclization.

  • After the reaction is complete, carefully quench the reaction mixture with ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the furanopyridinone core structure.

Final Synthesis of Furopyridone Derivative 4c

  • Dissolve the furanopyridinone intermediate (1.0 eq) in a suitable solvent.

  • Perform a reduction reaction using sodium borohydride (B1222165) (NaBH₄) at 0 °C to yield the final furopyridone derivative.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench with water and extract the product.

  • Purify the final compound using column chromatography to obtain the pure furopyridone derivative 4c .

Quantitative Data

The synthesized furopyridone derivatives were evaluated for their in vitro anticancer activity against two esophageal cancer cell lines, KYSE70 and KYSE150. The results are summarized in the table below.

CompoundYield (%)IC₅₀ (µg/mL) vs. KYSE70 (24h)IC₅₀ (µg/mL) vs. KYSE150 (24h)
4c Not specified in abstract0.6550.655
Other Derivatives 22.3 - 63.5Data not available for all compoundsData not available for all compounds

Data extracted from the study by Li et al. (2024).[1][2]

Visualizations

Synthetic Workflow

G cluster_0 Synthesis of Furopyridone Derivatives A This compound B 3-Furanoyl Chloride (Intermediate 1) A->B SOCl₂, DCM, 70°C C N-(3-Furoyl)-L-leucine (Intermediate 2) B->C L-leucine, DCM, rt D Furanopyridinone Core (Intermediate 3) C->D Eaton's Reagent, 110°C E Furopyridone Derivative (e.g., Compound 4c) D->E NaBH₄, 0°C

Caption: Synthetic pathway for furopyridone derivatives from this compound.

Proposed Signaling Pathway Inhibition

G cluster_1 EGFR Signaling Pathway cluster_2 MetAP2 Signaling Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Furopyridone1 Furopyridone Derivative Furopyridone1->EGFR Inhibition MetAP2 MetAP2 ProteinMaturation Protein Maturation MetAP2->ProteinMaturation Angiogenesis Angiogenesis ProteinMaturation->Angiogenesis TumorGrowth Tumor Growth Angiogenesis->TumorGrowth Furopyridone2 Furopyridone Derivative Furopyridone2->MetAP2 Inhibition

Caption: Inhibition of EGFR and MetAP2 signaling pathways by furopyridone derivatives.

References

Application of 3-Furoic Acid in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Furoic acid, a versatile heterocyclic carboxylic acid, serves as a valuable building block in the synthesis of various agrochemicals. Its furan (B31954) ring system is a key structural motif in a number of active ingredients, contributing to their biological efficacy. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this compound and its derivatives in the discovery and development of novel agrochemicals. The focus will be on the synthesis of fungicides, with a specific case study on the fungicide Fenfuram.

Fungicidal Applications: The Case of Fenfuram

A prominent example of an agrochemical derived from a this compound scaffold is the systemic fungicide Fenfuram.[1][2] Fenfuram, chemically known as 2-methyl-N-phenylfuran-3-carboxamide, has been utilized as a seed treatment to control bunt and smut diseases in cereals.[1][2]

Biological Mode of Action

Fenfuram belongs to the class of fungicides known as Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs).[2][3] Its mode of action involves the inhibition of the enzyme succinate dehydrogenase (also known as complex II) in the mitochondrial respiratory chain of fungi.[2][3] This disruption of the electron transport chain effectively halts cellular respiration and energy production, leading to the death of the fungal pathogen.

The following diagram illustrates the signaling pathway affected by Fenfuram:

Fenfuram_MoA cluster_mitochondrion Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (Complexes III & IV) SDH->ETC e- ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP Fenfuram Fenfuram Fenfuram->SDH Inhibition

Figure 1: Mechanism of action of Fenfuram as a Succinate Dehydrogenase Inhibitor.
Fungicidal Spectrum and Efficacy

Fenfuram has demonstrated efficacy against various phytopathogenic fungi. Quantitative data on its activity, expressed as the half-maximal effective concentration (EC50), is summarized in the table below.

Target PathogenCommon DiseaseEC50 (mg/L)Reference
Rhizoctonia solaniRice Sheath Blight7.691[4]

Note: Lower EC50 values indicate higher fungicidal activity. The provided data is based on in vitro mycelial growth inhibition assays.

Experimental Protocols: Synthesis of Fenfuram

The synthesis of Fenfuram from this compound involves a multi-step process. The general workflow includes the synthesis of the key intermediate, 2-methyl-3-furoic acid, its conversion to an acyl chloride, and subsequent amidation.

The following diagram outlines the experimental workflow for the synthesis of Fenfuram:

Fenfuram_Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Methyl-3-Furoic Acid cluster_step2 Step 2: Formation of Acyl Chloride cluster_step3 Step 3: Amidation start1 Ethyl Acetoacetate (B1235776) + Ethyl 2-chloroacetoacetate reaction1 Hantzsch-type condensation start1->reaction1 intermediate1 Diethyl 2,4-dimethylfuran-3,5-dicarboxylate reaction1->intermediate1 hydrolysis_decarboxylation Saponification & Decarboxylation (NaOH, then H+) intermediate1->hydrolysis_decarboxylation product1 2-Methyl-3-Furoic Acid hydrolysis_decarboxylation->product1 start2 2-Methyl-3-Furoic Acid product1->start2 reaction2 Chlorination (Thionyl Chloride or Oxalyl Chloride) start2->reaction2 product2 2-Methyl-3-furoyl Chloride reaction2->product2 start3_1 2-Methyl-3-furoyl Chloride product2->start3_1 reaction3 Schotten-Baumann Reaction (Base, e.g., Pyridine (B92270) or Triethylamine (B128534) in an inert solvent) start3_1->reaction3 start3_2 Aniline (B41778) start3_2->reaction3 product3 Fenfuram (2-Methyl-N-phenylfuran-3-carboxamide) reaction3->product3

Figure 2: Experimental workflow for the synthesis of Fenfuram.
Detailed Methodologies

Step 1: Synthesis of 2-Methyl-3-Furoic Acid

This protocol is a general representation of a furan synthesis and may require optimization.

  • Reaction Setup: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add ethyl acetoacetate dropwise with stirring.

  • Addition of Chloroacetoacetate: After the addition is complete, add ethyl 2-chloroacetoacetate dropwise to the reaction mixture.

  • Reflux: Heat the mixture to reflux for 2-3 hours.

  • Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether. The aqueous layer contains the sodium salt of the dicarboxylic acid.

  • Saponification and Decarboxylation: Acidify the aqueous layer with dilute sulfuric acid and heat to reflux to effect saponification and decarboxylation.

  • Isolation: Cool the solution to induce crystallization of 2-methyl-3-furoic acid. Collect the solid by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Step 2: Preparation of 2-Methyl-3-furoyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), place 2-methyl-3-furoic acid (1.0 eq).

  • Addition of Thionyl Chloride: Add an excess of thionyl chloride (2.0-3.0 eq), either neat or in an inert solvent like toluene. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reflux: Heat the mixture to reflux (approximately 80-100 °C) for 1-2 hours, or until the evolution of gas ceases.

  • Isolation: Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-methyl-3-furoyl chloride, which can often be used in the next step without further purification.

Step 3: Synthesis of Fenfuram (2-Methyl-N-phenylfuran-3-carboxamide)

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a condenser, dissolve aniline (1.0 eq) and a base such as pyridine or triethylamine (1.1 eq) in an inert anhydrous solvent (e.g., dichloromethane, diethyl ether, or toluene).

  • Addition of Acyl Chloride: Cool the solution in an ice bath and add a solution of 2-methyl-3-furoyl chloride (1.0 eq) in the same solvent dropwise with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture into water. If the product precipitates, collect it by filtration. Otherwise, separate the organic layer, wash it successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude Fenfuram can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure product.

This compound and its derivatives are important precursors in the synthesis of agrochemicals, particularly fungicides. The case of Fenfuram demonstrates a clear synthetic pathway from a substituted this compound to a commercially relevant fungicide. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and application of novel agrochemicals based on the this compound scaffold. Further research into the structure-activity relationships of 3-furancarboxamides could lead to the development of new and more effective crop protection agents.

References

Application Notes and Protocols: The Role of 3-Furoic Acid in the Synthesis of Novel Biobased Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Furoic acid, a bio-derived heterocyclic compound, presents an intriguing platform for the development of sustainable polymers. While its direct polymerization is not widely established due to its monofunctional nature in typical polycondensation reactions, its utility as a precursor to difunctional monomers opens a viable pathway for the synthesis of novel biobased polyesters. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound for the creation of innovative polymeric materials. The focus will be on the conversion of furan (B31954) monocarboxylic acids to polymer-grade monomers and their subsequent polymerization, with a particular emphasis on enzymatic processes that align with green chemistry principles.

Conceptual Framework: From this compound to Biobased Polyesters

The primary challenge in utilizing this compound directly as a monomer in traditional polyester (B1180765) synthesis is its single carboxylic acid group. To overcome this, this compound can be chemically transformed into a difunctional monomer, such as a furan-dicarboxylic acid or a furan-diol. One notable, albeit indirect, pathway involves the conversion of a furoic acid to a furandicarboxylic acid derivative, which can then be reduced to a diol for subsequent polymerization.

A key transformation for furan monocarboxylic acids is the Henkel reaction, which can be used to produce furandicarboxylic acids. For instance, 2-furoic acid has been used to synthesize dimethyl 3,4-furandicarboxylate. This 3,4-isomer is a valuable precursor for specialty polyesters with unique properties compared to the more common 2,5-furan-based polymers. The resulting 3,4-furandicarboxylic acid can then be reduced to 3,4-bis(hydroxymethyl)furan (3,4-BHMF), a diol monomer suitable for polycondensation reactions.

logical_workflow cluster_0 Monomer Synthesis cluster_1 Polymerization 3_Furoic_Acid This compound 3_4_FDCA_Derivative 3,4-Furandicarboxylic Acid Derivative 3_Furoic_Acid->3_4_FDCA_Derivative Henkel Reaction (Isomerization/ Carboxylation) 3_4_BHMF 3,4-Bis(hydroxymethyl)furan (3,4-BHMF) 3_4_FDCA_Derivative->3_4_BHMF Reduction Polymer Biobased Polyester 3_4_BHMF->Polymer Enzymatic Polycondensation Diacid Aliphatic Diacid (e.g., Dimethyl Adipate) Diacid->Polymer

Figure 1: Logical workflow from this compound to a biobased polyester.

Experimental Protocols

This section provides a detailed protocol for the enzymatic synthesis of a biobased polyester using a 3,4-furan-based diol, which can be derived from this compound.

Protocol 1: Enzymatic Polycondensation of 3,4-Bis(hydroxymethyl)furan (3,4-BHMF) and Dimethyl Adipate (B1204190)

This protocol describes the synthesis of a furan-based polyester using Candida antarctica Lipase B (CALB) as a biocatalyst. This method offers a green alternative to traditional metal-catalyzed polymerization.

Materials:

  • 3,4-Bis(hydroxymethyl)furan (3,4-BHMF)

  • Dimethyl adipate (DMA)

  • Immobilized Candida antarctica Lipase B (iCALB, e.g., Novozym® 435)

  • Molecular sieves (3Å, pre-activated)

  • Nitrogen gas (high purity)

  • Anhydrous diphenyl ether (solvent)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with heating mantle

  • Vacuum pump

  • Condenser

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of nitrogen.

    • Activate molecular sieves by heating at 300 °C under vacuum for at least 3 hours.

    • In a three-neck round-bottom flask, add 3,4-BHMF (1 molar equivalent) and dimethyl adipate (1 molar equivalent).

    • Add anhydrous diphenyl ether to achieve a monomer concentration of 0.5 M.

    • Add pre-activated molecular sieves (150 wt% of total monomer weight) to the reaction mixture to remove water generated during the reaction.

    • Add immobilized CALB (15 wt% of total monomer weight).

  • Polycondensation:

    • Step 1 (Atmospheric Pressure):

      • Place the flask in a heating mantle on a magnetic stirrer.

      • Purge the flask with nitrogen for 15 minutes to ensure an inert atmosphere.

      • Heat the reaction mixture to 90 °C with continuous stirring.

      • Maintain these conditions for 2 hours.

    • Step 2 (Under Vacuum):

      • After 2 hours, connect the flask to a vacuum pump through the condenser.

      • Gradually reduce the pressure to 600 mmHg.

      • Continue the reaction at 90 °C under vacuum for an additional 70 hours to facilitate the removal of the methanol (B129727) byproduct and drive the polymerization towards higher molecular weights.

  • Polymer Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dissolve the viscous product in chloroform (B151607).

    • Filter the solution to remove the enzyme and molecular sieves.

    • Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol to remove any unreacted monomers and oligomers.

    • Dry the final polyester product under vacuum at 40 °C until a constant weight is achieved.

experimental_workflow Start Start Reactants Combine 3,4-BHMF, DMA, iCALB, and Molecular Sieves in Solvent Start->Reactants End End Step1 Heat at 90°C for 2h under Nitrogen Reactants->Step1 Step2 Apply Vacuum (600 mmHg) at 90°C for 70h Step1->Step2 Isolation Dissolve in Chloroform and Filter Step2->Isolation Purification Precipitate in Methanol, Filter, and Wash Isolation->Purification Drying Dry under Vacuum at 40°C Purification->Drying Drying->End

Application Note: Quantification of 3-Furoic Acid in Human Urine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Furoic acid in human urine. The protocol employs a liquid-liquid extraction procedure for sample preparation and utilizes a reversed-phase C18 column with UV detection for accurate quantification. This method is intended for researchers, scientists, and drug development professionals requiring a reliable and validated approach to determine the levels of this compound, a significant biomarker in various physiological and pathological states. All quantitative data and experimental protocols are presented in a clear and structured format for ease of use.

Introduction

This compound is an organic acid that can be found in human urine as a metabolite of certain industrial compounds or from dietary sources.[1] Its quantification in urine is crucial for monitoring occupational exposure to these compounds and for various biomedical research applications. High-Performance Liquid Chromatography (HPLC) with UV detection provides a sensitive and selective method for this purpose. The methodology presented here is based on established principles for the analysis of similar organic acids in biological matrices.

Materials and Methods

Reagents and Materials
Instrumentation
  • HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Centrifuge

  • pH meter

  • Vortex mixer

  • Evaporation system (e.g., nitrogen evaporator or centrifugal evaporator)

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range that covers the expected sample concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (Liquid-Liquid Extraction)

A liquid-liquid extraction protocol adapted from a method for 2-furoic acid is described below.[2][3]

  • Hydrolysis (Optional): To account for conjugated forms of this compound, an initial alkaline hydrolysis step can be performed. To 2 mL of urine in a glass test tube, add 2 mL of 8M NaOH. Heat the mixture at 95°C for 1 hour.[2] Allow to cool to room temperature.

  • Acidification: Slowly add 4.6 mL of 7.3M HCl to the cooled mixture to acidify the sample.[2] Allow to cool again.

  • Extraction: Add 6 mL of ethyl acetate to the acidified sample.[2] Vortex for 1 minute to ensure thorough mixing.

  • Phase Separation: Centrifuge the sample at 2000 rpm for 5 minutes to separate the organic and aqueous layers.[2]

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen or using a centrifugal evaporator.[2]

  • Reconstitution: Reconstitute the dried residue in 1 mL of the HPLC mobile phase.[2]

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC Conditions
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic elution with a mixture of 10% acetonitrile in water containing 0.02 M orthophosphoric acid.[4]

  • Flow Rate: 1.0 mL/min[4]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient (or controlled at 25-30°C)

  • Detection: UV at 254 nm[4]

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of furoic acid in urine, based on a validated method for the 2-isomer.[2][4] These values should be considered as a reference, and the method must be fully validated for this compound.

ParameterValueAnalytical Conditions & Reference
Retention Time Approx. 7.7 minC18 column; 0.02M ortho-phosphoric acid in 10% (v/v) acetonitrile (isocratic); 1.0 mL/min flow rate; Detection at 254 nm.[4]
Limit of Quantitation (LOQ) 0.01 mmol/LSample Matrix: Urine; Method: HPLC with UV detection following alkaline hydrolysis and solvent extraction.[2][3]
Recovery 98.8%Sample Matrix: Urine; Method: Spiking with known concentrations of 2-furoic acid followed by extraction and HPLC analysis.[2][3]
Linearity 0.48 - 5.7 mmol/LMethod: Calibration curve prepared from a stock solution of 2-furoic acid diluted with distilled water.[2]

Experimental Workflow and Signaling Pathways

The overall experimental workflow for the quantification of this compound in urine is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis urine_sample Urine Sample Collection hydrolysis Alkaline Hydrolysis (Optional) urine_sample->hydrolysis acidification Acidification hydrolysis->acidification extraction Liquid-Liquid Extraction (Ethyl Acetate) acidification->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (254 nm) separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Fig. 1: HPLC analysis workflow for this compound in urine.

Conclusion

The HPLC method described in this application note provides a reliable and effective approach for the quantification of this compound in human urine. The detailed protocol for sample preparation and HPLC analysis, along with the summarized quantitative data, offers a comprehensive guide for researchers in the fields of clinical chemistry, toxicology, and drug metabolism. It is important to note that while the provided method is based on a validated procedure for a closely related isomer, it should be fully validated for this compound in the user's laboratory to ensure accuracy and precision.

References

Application Notes: 3-Furoic Acid in Diels-Alder Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Furoic acid, a readily available furan (B31954) derivative, serves as a valuable diene in Diels-Alder cycloaddition reactions. This [4+2] cycloaddition provides a powerful and atom-economical method for the synthesis of 7-oxabicyclo[2.2.1]heptene derivatives. These bicyclic scaffolds are of significant interest in medicinal chemistry as they form the core structure of various biologically active molecules, including analogues of the natural product cantharidin (B1668268). Cantharidin and its derivatives are potent inhibitors of protein phosphatases 1 (PP1) and 2A (PP2A), making them promising candidates for the development of novel anticancer therapeutics. The Diels-Alder reaction of this compound with various dienophiles, particularly maleimides, offers a direct route to these complex molecular architectures.

This compound as a Diene: Reactivity Profile

The Diels-Alder reaction involves the interaction between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. In the case of furan derivatives, the aromaticity of the furan ring must be overcome, which can make the reaction challenging. However, studies have shown that this compound is a viable diene, with the electron-withdrawing carboxylic acid group at the 3-position influencing the reactivity. The reaction with electron-deficient dienophiles, such as maleimides, is generally favored.

The use of specific solvent systems can significantly impact the reaction rate and yield. While some Diels-Alder reactions with furan derivatives proceed in organic solvents, the use of water or mixed aqueous-organic solvent systems has been shown to enhance the reaction rate. This is attributed to hydrophobic effects and the stabilization of the transition state through hydrogen bonding. For this compound, which may have limited water solubility, a mixed solvent system such as methanol/water can be employed to ensure homogeneity. Furthermore, the addition of a base, such as sodium hydroxide, can deprotonate the carboxylic acid, forming the carboxylate salt. This increases the electron density of the furan ring, thereby activating it for the Diels-Alder reaction and leading to significantly improved yields.

Application in Drug Development: Cantharidin Analogues as PP2A Inhibitors

The 7-oxabicyclo[2.2.1]heptene scaffold derived from the Diels-Alder reaction of this compound is a key structural motif in a class of potent protein phosphatase inhibitors. Protein phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase that plays a vital role in regulating numerous cellular processes, including cell cycle progression, proliferation, and apoptosis. Dysregulation of PP2A activity is a common feature in many cancers, making it an attractive target for therapeutic intervention.

Cantharidin, a natural toxin, and its synthetic analogues, such as norcantharidin, are well-known inhibitors of PP2A. By binding to the catalytic subunit of PP2A, these compounds prevent the dephosphorylation of key substrate proteins, leading to the activation of apoptotic pathways and cell cycle arrest in cancer cells. The Diels-Alder reaction of this compound provides a straightforward synthetic route to novel cantharidin analogues with potentially improved therapeutic indices, offering reduced toxicity and enhanced efficacy.

The inhibition of PP2A by these compounds triggers a cascade of downstream signaling events that ultimately lead to programmed cell death (apoptosis). A simplified representation of this signaling pathway is depicted below.

PP2A_Inhibition_Pathway 3-Furoic_Acid_Adduct This compound Derived Diels-Alder Adduct (Cantharidin Analogue) PP2A Protein Phosphatase 2A (PP2A) 3-Furoic_Acid_Adduct->PP2A Inhibition Bcl2_family Pro-apoptotic Bcl-2 family proteins (e.g., Bad) PP2A->Bcl2_family Dephosphorylation (Inhibition of apoptosis) Wnt_pathway Wnt/β-catenin Pathway PP2A->Wnt_pathway Negative Regulation Apoptosis Apoptosis Bcl2_family->Apoptosis Induction Cell_Proliferation Cell Proliferation & Survival Wnt_pathway->Cell_Proliferation Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation Reactants This compound + Dienophile (e.g., N-Methylmaleimide) Reaction Diels-Alder Reaction (Aqueous or Mixed Solvent) Reactants->Reaction Purification Work-up & Purification (e.g., Crystallization, Chromatography) Reaction->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Enzyme_Assay PP2A Inhibition Assay Spectroscopy->Enzyme_Assay Cell_Assay Cell Viability/Apoptosis Assay (e.g., MTT, Flow Cytometry) Enzyme_Assay->Cell_Assay

Application Notes and Protocols for Evaluating the Hypolipidemic Activity of 3-Furoic Acid Derivatives in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and methodologies for assessing the hypolipidemic activity of 3-furoic acid derivatives in rodent models. This document includes a summary of available quantitative data, detailed experimental protocols, and a proposed mechanism of action.

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the bloodstream, is a major risk factor for cardiovascular diseases. Furoic acid derivatives have emerged as a class of compounds with potential lipid-lowering properties. While research has shown promising activity for 2-furoic acid and its derivatives, this document focuses on the available data and testing methodologies for this compound derivatives.

Quantitative Data on Hypolipidemic Activity

The available quantitative data on the in vivo hypolipidemic effects of this compound and its derivatives in rodents is currently limited. However, a key study by Hall et al. (1985) provides a basis for comparison with the more extensively studied 2-furoic acid.

CompoundAnimal ModelDosageTreatment Duration% Change in Serum Cholesterol% Change in Serum TriglyceridesReference
This compound CF1 Mice20 mg/kg/day (i.p.)16 days-15%-25%[1]
2-Furoic Acid CF1 Mice20 mg/kg/day (i.p.)16 days-41%-56%[1]
2-Furoic Acid Sprague-Dawley Rats20 mg/kg/day (oral)Not specifiedSignificant reductionSignificant reduction[2]

Note: The data for 2-furoic acid is included for comparative purposes, highlighting the greater potency observed for the 2-substituted isomer in this particular study.

Proposed Mechanism of Action

The hypolipidemic effect of furoic acid derivatives is believed to be mediated through the inhibition of key enzymes involved in lipid biosynthesis. While the direct mechanism of this compound derivatives is not extensively elucidated, it is hypothesized to be similar to that of 2-furoic acid, which has been shown to suppress the activity of several hepatic enzymes[1][2].

A key target is ATP-dependent citrate (B86180) lyase , an enzyme that catalyzes the conversion of citrate to acetyl-CoA in the cytoplasm. Acetyl-CoA is a fundamental building block for the synthesis of fatty acids and cholesterol. By inhibiting this enzyme, furoic acid derivatives can reduce the available pool of acetyl-CoA, thereby decreasing the de novo synthesis of lipids. Another potential target is acetyl-CoA synthetase , which also contributes to the cytoplasmic pool of acetyl-CoA.

G cluster_mitochondrion Mitochondrion Citrate_mito Citrate Citrate_cyto Citrate_cyto Citrate_mito->Citrate_cyto Transport ACLY ACLY ACSS ACSS FattyAcids FattyAcids Cholesterol Cholesterol

Experimental Protocols

The following are detailed protocols for the synthesis of this compound derivatives and the in vivo evaluation of their hypolipidemic activity in rodents.

Synthesis of this compound Amide Derivatives (A General Procedure)

This protocol is adapted from methods used for the synthesis of furan-2-carboxamides and can be applied to this compound[3].

Materials:

  • This compound

  • Thionyl chloride or Oxalyl chloride

  • Appropriate amine (e.g., aminobenzophenones, anilines)

  • Pyridine

  • Toluene (or other suitable solvent)

  • Tert-butyl acetate

  • Microwave synthesis reactor (optional, for improved yield and reaction time)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Acid Chloride Formation: this compound is converted to 3-furoyl chloride by refluxing with an excess of thionyl chloride or oxalyl chloride in a suitable solvent like toluene. The reaction progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Amide Coupling (Conventional Method): The appropriate amine (1 equivalent) is dissolved in a suitable solvent with pyridine. 3-Furoyl chloride (2 equivalents) is then added dropwise. The reaction is stirred at room temperature or heated to reflux until completion (monitored by TLC).

  • Amide Coupling (Microwave-Assisted): In a microwave synthesis vial, the amine (1 equivalent), pyridine, and a tertiary amine base (e.g., triethylamine) are mixed. 3-Furoyl chloride (2 equivalents) is added, and the vial is sealed. The reaction is then subjected to microwave irradiation at a set temperature (e.g., 50-80°C) for a short duration (e.g., 15 minutes).

  • Work-up and Purification: The reaction mixture is typically washed with an aqueous base solution to remove unreacted acid chloride and other acidic impurities. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield the desired this compound amide derivative.

  • Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.

G

In Vivo Evaluation of Hypolipidemic Activity

Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g) or CF1 mice are commonly used. Animals should be acclimatized to laboratory conditions for at least one week before the experiment. All animal procedures must be performed in accordance with institutional animal care and use committee guidelines.

Induction of Hyperlipidemia:

  • Triton WR-1339 (Tyloxapol) Induced Model: This is an acute model of hyperlipidemia.

    • Fast the animals for 18 hours with free access to water.

    • Administer a single intraperitoneal (i.p.) injection of Triton WR-1339 dissolved in saline at a dose of 200-400 mg/kg body weight[4][5].

    • Hyperlipidemia develops within a few hours and peaks at around 24-48 hours.

  • High-Fat Diet (HFD) Induced Model: This is a chronic model that more closely mimics the development of hyperlipidemia in humans.

    • Prepare a diet rich in fat (e.g., 40-60% of calories from fat), often supplemented with cholesterol (1-2%) and cholic acid (0.5%).

    • Feed the animals the HFD for a period of 4-8 weeks to induce a stable hyperlipidemic state.

Experimental Groups:

  • Normal Control: Healthy animals receiving a standard diet and the vehicle used for drug administration.

  • Hyperlipidemic Control: Animals with induced hyperlipidemia receiving only the vehicle.

  • Test Groups: Hyperlipidemic animals treated with different doses of the this compound derivative.

  • Positive Control: Hyperlipidemic animals treated with a standard hypolipidemic drug (e.g., fenofibrate, atorvastatin).

Drug Administration:

  • The test compounds are typically suspended in a vehicle such as 0.5% carboxymethyl cellulose (B213188) (CMC) or a mixture of saline and a small amount of a surfactant like Tween 80.

  • Administration can be oral (by gavage) or intraperitoneal, depending on the study design and the physicochemical properties of the compound.

  • The dosage will vary depending on the potency of the compound, but a starting point could be in the range of 10-50 mg/kg body weight per day.

  • The duration of treatment will depend on the model used (e.g., a single dose in the Triton model, or daily dosing for several weeks in the HFD model).

Sample Collection and Analysis:

  • At the end of the treatment period, fast the animals overnight.

  • Collect blood samples via retro-orbital puncture or cardiac puncture under anesthesia.

  • Separate the serum by centrifugation.

  • Analyze the serum for the following lipid parameters using commercially available enzymatic kits:

    • Total Cholesterol (TC)

    • Triglycerides (TG)

    • High-Density Lipoprotein Cholesterol (HDL-C)

  • Calculate Low-Density Lipoprotein Cholesterol (LDL-C) and Very Low-Density Lipoprotein Cholesterol (VLDL-C) using the Friedewald formula (if TG levels are below 400 mg/dL):

    • VLDL-C = TG / 5

    • LDL-C = TC - HDL-C - VLDL-C

G

Conclusion

While the direct evidence for the hypolipidemic activity of a wide range of this compound derivatives is still emerging, the available data and the known mechanisms of related compounds suggest that this is a promising area for further investigation. The protocols outlined in this document provide a solid framework for the synthesis and in vivo evaluation of novel this compound derivatives as potential therapeutic agents for the management of hyperlipidemia. Future research should focus on synthesizing a broader library of these compounds and conducting detailed structure-activity relationship studies to identify potent and safe drug candidates.

References

Application Notes and Protocols: Synthesis of Furoate Esters from 3-Furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furoate esters are a class of chemical compounds with significant applications in the pharmaceutical, flavor, and fragrance industries. 3-Furoic acid, a furan (B31954) derivative, serves as a key starting material for the synthesis of various 3-furoate (B1236865) esters. The synthesis of these esters is of considerable interest for the development of novel therapeutic agents and other commercially valuable products. This document provides detailed protocols for the synthesis of furoate esters from this compound using common esterification methods, including Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction.

Synthesis Methods Overview

The esterification of this compound can be achieved through several synthetic routes. The choice of method often depends on the substrate's sensitivity, the desired scale of the reaction, and the stereochemical requirements.

  • Fischer-Speier Esterification: This is a classic acid-catalyzed esterification suitable for simple, non-sensitive alcohols. The reaction is driven to completion by using an excess of the alcohol or by removing water as it is formed.

  • Steglich Esterification: A mild and efficient method that uses a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-dimethylaminopyridine (B28879) (DMAP), to facilitate ester formation at room temperature. This method is particularly useful for temperature-sensitive substrates.[1][2]

  • Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester under mild, neutral conditions using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[3] It is known for proceeding with an inversion of stereochemistry at the alcohol's chiral center.[3]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of various furoate esters. Please note that reaction conditions and yields can vary based on the specific alcohol used and the optimization of the reaction parameters.

Ester ProductSynthesis MethodAlcoholCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Ethyl 3-furoateVia Acid ChlorideEthanolThionyl Chloride, then PyridineTolueneReflux-72.6[4]
Methyl 2-furoateFischer-SpeierMethanol (B129727)H₂SO₄MethanolReflux295[5]
n-Butyl 2-furoateSolid Acid Catalystn-ButanolTPA/ZrO₂None1252493[6]
Benzyl BenzoateSteglichBenzyl AlcoholEDC-HCl, DMAPIsopropyl Acetate (B1210297)RT24~70[7]
Inverted EsterMitsunobuSecondary AlcoholPPh₃, DEADTHF0 to RT2-865-90[8]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification (Methyl 3-furoate)

This protocol describes the synthesis of methyl 3-furoate using a strong acid catalyst.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add a large excess of methanol (e.g., 20 eq), which also serves as the solvent.

  • While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Carefully neutralize the acid by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude methyl 3-furoate.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Steglich Esterification (Exemplified with a Generic Alcohol)

This protocol outlines the synthesis of a 3-furoate ester under mild conditions.[1][2]

Materials:

  • This compound

  • Alcohol (e.g., Benzyl alcohol) (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 eq) to the solution in one portion.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Wash the filtrate with 0.5 M HCl, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting ester by column chromatography.

Protocol 3: Mitsunobu Reaction (Exemplified with a Generic Secondary Alcohol)

This protocol is suitable for the synthesis of 3-furoate esters with inversion of stereochemistry for chiral alcohols.[3]

Materials:

  • This compound (1.5 eq)

  • Secondary alcohol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Tetrahydrofuran (THF, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Syringe for dropwise addition

Procedure:

  • Dissolve the secondary alcohol (1.0 eq), this compound (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction may be observed.

  • Allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography to separate the desired ester from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproducts.

Visualizations

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of furoate esters from this compound.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage Start This compound + Alcohol Reagents Add Catalyst/ Coupling Reagents Start->Reagents 1 Reaction Stir at appropriate temperature Reagents->Reaction 2 Quench Quench Reaction/ Neutralize Reaction->Quench 3 Extract Solvent Extraction Quench->Extract Wash Wash Organic Layer (Acid/Base/Brine) Extract->Wash Dry Dry with Na2SO4/ MgSO4 Wash->Dry Filter Filter Drying Agent Dry->Filter 4 Concentrate Concentrate in vacuo Filter->Concentrate Purify Column Chromatography or Distillation Concentrate->Purify Product Pure Furoate Ester Purify->Product

Caption: General workflow for the synthesis of furoate esters.

Signaling Pathway: Steglich Esterification Mechanism

This diagram illustrates the key steps in the Steglich esterification of this compound.

Steglich_Mechanism FuroicAcid This compound (R-COOH) OAcyl O-Acylisourea Intermediate FuroicAcid->OAcyl + DCC DCC DCC DCC->OAcyl AcylPyr N-Acylpyridinium Intermediate OAcyl->AcylPyr + DMAP DCU DCU (Byproduct) OAcyl->DCU Rearrangement (Side reaction) DMAP DMAP (Catalyst) DMAP->AcylPyr AcylPyr->DMAP Regenerated Ester Furoate Ester (R-COOR') AcylPyr->Ester + Alcohol Alcohol Alcohol (R'-OH) Alcohol->Ester

Caption: Mechanism of the Steglich Esterification.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-furoic acid. The information focuses on common side reactions and provides detailed experimental protocols to help mitigate these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that may be encountered during the synthesis of this compound, particularly when using the common method of furfural (B47365) oxidation.

Q1: My reaction mixture turned dark brown or black, and a solid precipitate formed. What is happening?

A1: The formation of a dark, insoluble material, often referred to as humins, is a common issue in furan (B31954) chemistry, especially under basic or acidic conditions. Furfural can undergo polymerization or degradation, particularly at elevated temperatures. In strongly basic conditions, such as those used in the Cannizzaro reaction, furfural can degrade, leading to the formation of these byproducts.[1]

Troubleshooting Steps:

  • Control pH: If using a base, consider a milder base or a buffered system to maintain a controlled pH. For instance, using a bicarbonate buffer to maintain a pH around 8 has been shown to reduce humin formation.[2]

  • Temperature Control: Avoid excessive temperatures. For the Cannizzaro reaction, maintaining a low temperature (e.g., 5-20°C) during the addition of a strong base is critical.[3] In catalytic oxidations, operating below 120°C can prevent side reactions.[2]

  • Amine Selection: When using amine-assisted oxidation, select an amine that ensures a stable reaction environment to limit side reactions.[1]

Q2: The yield of this compound is low, and I've isolated furfuryl alcohol as a major byproduct. Why?

A2: The formation of furfuryl alcohol alongside furoic acid is characteristic of the Cannizzaro reaction, where one molecule of the aldehyde is oxidized to the carboxylic acid and another is reduced to the alcohol. This disproportionation reaction limits the theoretical maximum yield of furoic acid to 50%.[2] This is a common competing pathway in syntheses that use strong bases.[4][5]

Troubleshooting Steps:

  • Catalytic Aerobic Oxidation: To avoid the Cannizzaro reaction, consider using a catalytic aerobic oxidation method. Catalysts such as gold-palladium nanoparticles on a support (e.g., AuPd/Mg(OH)₂) can selectively oxidize furfural to furoic acid with high yields, suppressing the formation of furfuryl alcohol.[4][5]

  • pH Control: Maintaining a mildly alkaline pH (e.g., pH 8) can suppress the Cannizzaro route.[2]

  • Biocatalysis: The use of whole-cell biocatalysts, such as Pseudomonas putida, can achieve near-quantitative conversion of furfural to furoic acid with very high selectivity, effectively eliminating the formation of furfuryl alcohol.[6][7]

Q3: I'm observing other acidic byproducts like maleic acid and formic acid in my product mixture. What causes their formation?

A3: The presence of ring-opened products such as maleic acid, succinic acid, and formic acid indicates that the furan ring has been cleaved.[2] This is more likely to occur under harsh oxidative conditions, for example, when using strong oxidizing agents like hydrogen peroxide at elevated temperatures or in the presence of certain catalysts.

Troubleshooting Steps:

  • Milder Oxidants: If using a strong oxidant like H₂O₂, carefully control the stoichiometry and temperature.

  • Selective Catalysts: Employ catalysts known for their selectivity towards the aldehyde group oxidation without attacking the furan ring. Au/TiO₂ has been shown to be effective in the selective aerobic oxidation of furfural.[2]

  • Reaction Conditions: Optimize the reaction temperature and pressure. Lower temperatures generally favor the desired selective oxidation over ring-opening reactions.[2]

Q4: My final product is difficult to purify due to the presence of unreacted furfural. How can I improve the conversion?

A4: Incomplete conversion can be due to several factors, including catalyst deactivation, insufficient oxidant, or non-optimal reaction conditions.

Troubleshooting Steps:

  • Catalyst Loading and Activity: Ensure the correct catalyst loading and that the catalyst has not been deactivated. Humin formation can be deleterious to catalyst activity.[1]

  • Oxidant Supply: In aerobic oxidations, ensure a sufficient supply of oxygen. In reactions with chemical oxidants like H₂O₂, ensure the correct stoichiometric ratio is used.

  • Reaction Time: Monitor the reaction progress using techniques like HPLC or GC to determine the optimal reaction time for complete conversion.

  • pH Optimization: The reaction pH can significantly impact the rate of conversion. For some catalytic systems, a mildly alkaline environment is optimal.[2]

Quantitative Data on Side Reactions

The selectivity of this compound synthesis is highly dependent on the chosen method and reaction conditions. The following table summarizes quantitative data from different synthesis routes starting from furfural.

Synthesis MethodCatalyst/ConditionsFurfural Conversion (%)This compound Yield (%)Major Side ProductsReference
Catalytic Oxidation 1% AuPd/Mg(OH)₂ with NaOH, 3 bar O₂, 30°C~95~90Furfuryl alcohol (minor)[4]
Amine-Assisted Oxidation Tributylamine, H₂O₂, 70°C>9698Amine oxide[1]
Amine-Assisted Oxidation Tributylamine, H₂O₂, 90°C>96Decreased yieldAmine oxide, decomposition products[1]
Aerobic Oxidation Au/TiO₂, pH 8 buffer, <120°C, 20 bar O₂HighHigh (Furoic acid is the only detected product)-[2]
Cannizzaro Reaction NaOHHigh~27 (in a stability test with degradation)Furfuryl alcohol, humins[1]
Biocatalysis Pseudomonas putida KT2440 (batch)High~100 (selectivity)-[6][7]
Biocatalysis Pseudomonas putida KT2440 (fed-batch)High>97 (selectivity)-[6][7]

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of this compound from furfural.

Protocol 1: Catalytic Oxidation of Furfural using AuPd/Mg(OH)₂

This protocol is adapted from a study on the selective oxidation of furfural.[4]

Materials:

  • 1% AuPd/Mg(OH)₂ catalyst

  • Furfural (≥99.0%)

  • Sodium hydroxide (B78521) (NaOH, ≥97%)

  • Deionized water

  • Oxygen (O₂)

Equipment:

  • Pressurized batch reactor

  • Magnetic stirrer

  • Sampling system

Procedure:

  • Add the desired amount of the 1% AuPd/Mg(OH)₂ catalyst to the reactor.

  • Add 5 mL of a 0.6 M NaOH solution and 5 mL of deionized water.

  • Stir the mixture at 1000 rpm for 5 minutes.

  • Add 0.240 mL of furfural to the reactor with continuous stirring.

  • Purge the reactor three times with O₂ and then pressurize to 3 bar.

  • Maintain the reaction at the desired temperature (e.g., 30°C) with continuous stirring.

  • Take samples at designated time intervals, dilute them tenfold, and filter to quench the reaction for analysis by HPLC.

Protocol 2: Aerobic Oxidation of Furfural at Controlled pH

This protocol is based on a method for the selective and stable production of furoic acid.[2]

Materials:

  • Au/TiO₂ catalyst

  • Furfural (98%)

  • Potassium bicarbonate (KHCO₃) for buffer solution

  • Oxygen (O₂, >99.99%)

Equipment:

  • 0.5 L stirred batch autoclave reactor with temperature and pressure control

Procedure:

  • Prepare a 0.5 M aqueous solution of furfural.

  • Adjust the pH of the furfural solution to 8 by adding a KHCO₃ buffer solution.

  • Load the reactor with 0.5 g of the Au/TiO₂ catalyst and 0.25 L of the pH-adjusted furfural solution.

  • Purge the system with O₂.

  • Pressurize the reactor to the desired O₂ pressure (e.g., 20 bar) and heat to the desired temperature (e.g., below 120°C).

  • Maintain a stirring speed of 700 rpm.

  • Monitor the reaction by taking samples for HPLC analysis to determine the concentration of furoic acid and any potential side products.

Visualizing Synthesis Pathways and Side Reactions

The following diagrams illustrate the synthesis workflow and the points at which common side reactions occur.

cluster_main Main Synthesis Pathway: Furfural Oxidation cluster_side Common Side Reactions & Issues furfural Furfural oxidation Oxidation (e.g., Catalytic Aerobic Oxidation) furfural->oxidation strong_base Strong Base (e.g., NaOH) furfural->strong_base harsh_conditions Harsh Oxidative Conditions (High Temp, Strong Oxidant) furfural->harsh_conditions acid_base_temp Acidic/Basic Conditions High Temperature furfural->acid_base_temp furoic_acid This compound (Desired Product) oxidation->furoic_acid cannizzaro Cannizzaro Reaction strong_base->cannizzaro furfuryl_alcohol Furfuryl Alcohol (Byproduct) cannizzaro->furfuryl_alcohol ring_opening Ring Opening harsh_conditions->ring_opening maleic_acid Maleic Acid, etc. (Byproducts) ring_opening->maleic_acid polymerization Polymerization/ Degradation acid_base_temp->polymerization humins Humins (Insoluble Byproducts) polymerization->humins

Caption: Workflow of this compound synthesis from furfural and common side reaction pathways.

This technical support guide is intended to assist researchers in optimizing their synthesis of this compound and troubleshooting common problems. For specific applications, further optimization of the described protocols may be necessary.

References

Technical Support Center: Selective Oxidation of 3-Furfuryl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the selective oxidation of 3-furfuryl alcohol to 3-furaldehyde (B129913), with a focus on preventing over-oxidation to 3-furoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the oxidation of 3-furfuryl alcohol.

Issue 1.1: Low yield of 3-furaldehyde and significant formation of this compound.

  • Possible Cause: The oxidizing agent used is too strong or used in excess. Strong oxidants like potassium permanganate (B83412) or chromic acid can rapidly oxidize the intermediate aldehyde to a carboxylic acid.[1][2]

  • Troubleshooting Steps:

    • Select a Milder Oxidizing Agent: Employ milder and more selective reagents known for stopping the oxidation at the aldehyde stage.[1] Examples include Dess-Martin periodinane (DMP), pyridinium (B92312) chlorochromate (PCC), or a Swern oxidation protocol.[1][2][3]

    • Control Stoichiometry: Carefully control the molar equivalents of the oxidizing agent. Avoid using a large excess, which can drive the reaction towards the carboxylic acid.[3]

    • Optimize Reaction Temperature: Many oxidation reactions are exothermic. Maintain the recommended temperature for the specific protocol. For instance, Swern oxidations often require very low temperatures (e.g., -78 °C) during the initial steps to prevent side reactions.[3]

    • Monitor Reaction Progress: Closely monitor the consumption of the starting material using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the 3-furfuryl alcohol is no longer detected.[3]

Issue 1.2: Formation of dark-colored polymeric byproducts.

  • Possible Cause: Furfuryl alcohol is prone to acid-catalyzed polymerization, and the furan (B31954) ring can be unstable under harsh reaction conditions.[4] The presence of strong acids or high temperatures can promote the formation of humins or other polymeric materials.[5]

  • Troubleshooting Steps:

    • Buffer the Reaction: If the chosen oxidation method generates acidic byproducts (e.g., Swern oxidation), consider adding a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to the reaction mixture.

    • Use Purified Starting Material: 3-Furfuryl alcohol can degrade over time, especially if exposed to light and air, resulting in a dark amber or brown color.[4][6] Using freshly distilled or purified 3-furfuryl alcohol can minimize side reactions.[6]

    • Employ Milder Conditions: Lower the reaction temperature and shorten the reaction time to the minimum required for the conversion of the starting material.

Issue 1.3: Inconsistent or non-reproducible results.

  • Possible Cause: Variability in reagent quality or reaction setup. The purity of solvents and reagents, as well as the efficiency of stirring and temperature control, can significantly impact the outcome.

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: For many selective oxidizing agents, such as DMP and those used in Swern oxidations, the presence of water can lead to lower yields and the formation of byproducts. Ensure all glassware is oven-dried and use anhydrous solvents.

    • Check Reagent Quality: The activity of oxidizing agents can degrade over time. Use freshly opened or properly stored reagents.

    • Standardize the Procedure: Ensure consistent addition rates of reagents and maintain stable temperatures throughout the experiment.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable methods for the selective oxidation of 3-furfuryl alcohol to 3-furaldehyde?

A1: Methods employing mild and selective oxidizing agents are generally the most reliable for minimizing over-oxidation. These include:

  • Dess-Martin Periodinane (DMP) oxidation: Known for its high selectivity and mild reaction conditions (often at room temperature).[3]

  • Swern Oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures.[1][2]

  • Pyridinium Chlorochromate (PCC): A classic reagent for oxidizing primary alcohols to aldehydes.[1][2]

Q2: How can I effectively monitor the reaction to prevent over-oxidation?

A2: The best approach is to use chromatographic methods to track the disappearance of the starting material (3-furfuryl alcohol) and the appearance of the product (3-furaldehyde).

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the reaction progress. A co-spot of the starting material should be used as a reference.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the relative amounts of starting material, product, and byproducts.

Q3: Can catalytic methods be used for this transformation?

A3: Yes, heterogeneous catalytic methods are being developed and can offer advantages in terms of catalyst recyclability and milder reaction conditions. For instance, certain manganese-based catalysts have been shown to efficiently oxidize furfuryl alcohols to the corresponding furoic acids, and by carefully controlling the conditions, the reaction could potentially be stopped at the aldehyde stage.[7][8][9] However, many catalytic systems are designed for the complete oxidation to furoic acid.[5][10]

Q4: What is the role of the solvent in the selective oxidation of 3-furfuryl alcohol?

A4: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction pathway. Chlorinated solvents like dichloromethane (B109758) (DCM) are commonly used for oxidations with DMP and PCC.[3] Aprotic solvents are necessary for Swern oxidations. The choice of solvent should be compatible with the specific oxidizing agent and reaction conditions.

Data Presentation

Table 1: Comparison of Selective Oxidizing Agents for Primary Alcohols

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Dess-Martin Periodinane (DMP)CH₂Cl₂, Room TemperatureHigh selectivity, mild conditions, short reaction times.[3]Can be explosive under certain conditions, relatively expensive.
Swern Oxidation(COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °CHigh yields, avoids heavy metals.[1][2]Requires very low temperatures, produces a foul-smelling byproduct.[3]
Pyridinium Chlorochromate (PCC)CH₂Cl₂, Room TemperatureReadily available, reliable.[1][2]Chromium-based reagent (toxic), can be acidic.

Experimental Protocols

Protocol 1: Selective Oxidation using Dess-Martin Periodinane (DMP) [3]

  • To a solution of 3-furfuryl alcohol (1 equivalent) in anhydrous dichloromethane (DCM), add Dess-Martin periodinane (1.2 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture for 2 to 4 hours. Monitor the progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Separate the organic layer, wash it with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain 3-furaldehyde.

Visualizations

Oxidation_Pathway 3-Furfuryl Alcohol 3-Furfuryl Alcohol 3-Furaldehyde 3-Furaldehyde 3-Furfuryl Alcohol->3-Furaldehyde Selective Oxidation (e.g., DMP, Swern) This compound This compound 3-Furaldehyde->this compound Over-oxidation (Strong Oxidants)

Caption: Oxidation pathway of 3-furfuryl alcohol.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup Reaction Setup (Dry Glassware, Inert Atmosphere) reagents Prepare Reagents (Anhydrous Solvents) setup->reagents addition Add Oxidizing Agent reagents->addition stir Stir and Monitor (TLC/GC) addition->stir quench Quench Reaction stir->quench extract Extract Product quench->extract purify Purify Product (Distillation/Chromatography) extract->purify

Caption: General experimental workflow for selective oxidation.

Troubleshooting_Logic outcome Reaction Outcome? low_yield Low Aldehyde Yield? outcome->low_yield high_acid High Furoic Acid? low_yield->high_acid Yes polymers Polymer Formation? low_yield->polymers No solution1 Use Milder Oxidant Control Stoichiometry high_acid->solution1 Yes solution2 Lower Temperature Monitor Closely high_acid->solution2 Yes solution3 Buffer Reaction Use Pure Alcohol polymers->solution3 Yes

Caption: Troubleshooting logic for oxidation issues.

References

Technical Support Center: Minimizing Humin Formation During Furfural Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the oxidation of furfural (B47365). Our goal is to help you minimize the formation of unwanted humin byproducts, thereby improving the yield and purity of your desired oxidation products, such as furoic acid.

Troubleshooting Guide

Issue 1: Excessive Humin Formation Observed

Symptoms:

  • The reaction mixture turns dark brown or black.

  • A solid, insoluble precipitate forms.

  • Low yield of the desired product (e.g., furoic acid).

  • Poor carbon balance in the reaction.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Explanation
Inappropriate Reaction Temperature Optimize the reaction temperature. Many selective oxidations of furfural can be achieved at or near room temperature.[1]Higher temperatures can accelerate side reactions that lead to humin formation.[2]
Incorrect pH or Base Concentration Carefully control the pH of the reaction mixture. The use of a buffer solution to maintain a constant pH (e.g., pH 8) can suppress humin formation.Both strongly acidic and strongly basic conditions can promote the degradation and polymerization of furfural into humins.[3][4] The Cannizzaro reaction, which can occur in the presence of a base, produces byproducts and can be suppressed at a controlled mild pH.[3]
Suboptimal Catalyst Selection Screen different heterogeneous catalysts. Supported noble metal catalysts like Au, Pd, Pt, and Ag have shown high selectivity. For example, Ag/TiO2 and Au/ZTC have demonstrated high yields of furoic acid with minimal byproducts.[1][5]The choice of catalyst and support can significantly influence the reaction pathway, favoring the desired oxidation over pathways leading to humins. Weakly acidic supports can help avoid decarboxylation and esterification side reactions.[5]
Unsuitable Solvent Evaluate different solvent systems. While water is a green solvent, the use of certain organic solvents or co-solvents like DMSO or ethanol (B145695) can sometimes suppress humin formation.[6][7][8]The solvent can influence the reaction mechanism. For instance, ethanol can react with aldehyde intermediates through acetalization, preventing their condensation into humins.[7][8]
High Furfural Concentration Conduct the reaction at a lower initial concentration of furfural.Higher concentrations of reactants can increase the rate of polymerization and condensation reactions that form humins.
Presence of Oxygen For aerobic oxidations, ensure controlled and sufficient oxygen supply. For anaerobic systems, ensure the complete exclusion of oxygen if it promotes side reactions.In aerobic oxidation, the availability of the oxidizing agent is crucial for the desired reaction pathway. Some studies have shown that molecular oxygen can act as a "humin cleaner".[2]

Frequently Asked Questions (FAQs)

Q1: What are humins and why are they a problem?

A1: Humins are dark-colored, solid, polymeric byproducts that are often formed during the acid- or base-catalyzed conversion of carbohydrates and furan (B31954) compounds like furfural.[9][10] They are problematic because their formation reduces the yield of the desired product, can lead to reactor plugging, and deactivates catalysts.[11]

Q2: What is the primary mechanism of humin formation from furfural?

A2: Humin formation from furanic compounds is complex, but a key proposed pathway involves aldol-type addition and condensation reactions.[9][10] Under certain conditions, the furan ring can open, leading to reactive intermediates that polymerize. The process is often initiated by the interaction of furfural with itself or with other reactive species present in the reaction medium.

Q3: How can I quantify the amount of humins formed in my reaction?

A3: Due to their insoluble and polymeric nature, direct quantification of humins can be challenging. A common approach is to determine the amount of soluble products and unreacted starting material using techniques like High-Performance Liquid Chromatography (HPLC).[12] The difference between the initial mass of furfural and the mass of the quantified soluble compounds gives an estimate of the mass of humins and other unaccounted-for byproducts. The solid humins can also be filtered, dried, and weighed, although this may include catalyst material.

Q4: Which analytical techniques are best for analyzing the reaction mixture?

A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a standard and effective method for quantifying furfural and its oxidation products like furoic acid.[12][13] Gas Chromatography (GC) can also be used, particularly for more volatile components.[13] For structural characterization of the humins themselves, techniques like Fourier-Transform Infrared Spectroscopy (FTIR), solid-state Nuclear Magnetic Resonance (NMR), and pyrolysis-GC-MS can be employed.[9][14]

Q5: Are there any specific catalysts you recommend for minimizing humin formation?

A5: Several heterogeneous catalysts have shown excellent performance in selectively oxidizing furfural to furoic acid with high yields and minimal humin formation. These include:

  • Ag/TiO2: Achieved a 96% yield of furoic acid at room temperature in an alkaline aqueous solution.[1]

  • Au/ZTC (Zeolite Templated Carbon): Showed high performance with full selectivity to 2-furoic acid.[5]

  • AuPd/Mg(OH)2: Can be fine-tuned to selectively oxidize furfural to furoic acid.[15][16]

  • Ruthenium pincer complexes: Act as homogeneous catalysts for the oxidation of furfural to furoic acid using alkaline water.[17]

The optimal catalyst will depend on your specific reaction conditions and desired outcomes.

Data Summary

Table 1: Comparison of Catalytic Systems for Furfural Oxidation to Furoic Acid

CatalystSupportOxidantTemperature (°C)BaseFuroic Acid Yield (%)Reference
AgTiO2Air (15 bar)25 (Room Temp)NaOH96[1]
AuZTCO2130None~90 (conversion)[5]
AuPdMg(OH)2O2 (3 bar)30NaOH>95[15]
Ru pincer complex-Water100-160NaOH>95[17]
CuO-O270NaOH86.6[18]

Experimental Protocols

Protocol 1: General Procedure for Heterogeneous Catalytic Oxidation of Furfural

This protocol is a generalized procedure based on common practices in the literature.[1][5][15] Researchers should optimize the specific parameters for their system.

  • Reactor Setup: A batch reactor equipped with a magnetic stirrer, temperature control, and gas inlet/outlet is charged with the desired amount of solvent (e.g., alkaline aqueous solution).

  • Catalyst Addition: The heterogeneous catalyst (e.g., Ag/TiO2) is added to the reactor.

  • Reactant Addition: Furfural and any base (e.g., NaOH) are added to the reaction mixture.

  • Reaction Conditions: The reactor is sealed, pressurized with the oxidant (e.g., air or pure O2) to the desired pressure, and heated to the set temperature while stirring.

  • Sampling and Analysis: Aliquots of the reaction mixture are withdrawn at different time intervals. The solid catalyst is removed by filtration or centrifugation. The liquid phase is then analyzed by HPLC to determine the concentration of furfural and furoic acid.

  • Work-up: After the reaction, the catalyst is recovered by filtration. The liquid product mixture is then subjected to appropriate separation and purification steps, such as acidification to precipitate furoic acid.[4]

Protocol 2: Quantification of Furfural and Furoic Acid by HPLC
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reversed-phase column and a UV-Vis detector.

  • Mobile Phase: A suitable mobile phase, often a mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v), is used.[12] The exact composition should be optimized for good separation.

  • Detection: The detector wavelength is set to a value where both furfural and furoic acid have strong absorbance (e.g., 220 nm).[12]

  • Calibration: Prepare standard solutions of known concentrations of pure furfural and furoic acid in the mobile phase. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration for each compound.

  • Sample Analysis: Dilute the reaction samples to fall within the linear range of the calibration curve and inject them into the HPLC.

  • Quantification: Identify the peaks for furfural and furoic acid based on their retention times compared to the standards. Use the peak areas and the calibration curves to calculate the concentration of each compound in the samples.

Visualizations

Humin_Formation_Pathway cluster_main_reaction Desired Furfural Oxidation cluster_humin_pathway Humin Formation Pathway Furfural Furfural Furoic_Acid Furoic Acid Furfural->Furoic_Acid Catalytic Oxidation Furfural_Side Furfural Intermediates Reactive Intermediates (e.g., via aldol (B89426) addition, ring opening) Furfural_Side->Intermediates High Temp, Extreme pH Furfural_Side->Intermediates Condensation Intermediates->Intermediates Self-Condensation Oligomers Soluble Oligomers Intermediates->Oligomers Polymerization Humins Insoluble Humins (Polymeric Byproduct) Oligomers->Humins Further Polymerization

Caption: Simplified reaction network for furfural oxidation and humin formation.

Troubleshooting_Workflow Start Start: High Humin Formation Check_Temp Is Temperature Optimized? (e.g., near room temp) Start->Check_Temp Lower_Temp Action: Lower Temperature Check_Temp->Lower_Temp No Check_pH Is pH Controlled? (e.g., buffered at pH 8) Check_Temp->Check_pH Yes Lower_Temp->Check_pH Control_pH Action: Implement pH Control (e.g., use buffer) Check_pH->Control_pH No Check_Catalyst Is Catalyst Selective? (e.g., Au, Ag, Pt based) Check_pH->Check_Catalyst Yes Control_pH->Check_Catalyst Change_Catalyst Action: Screen Alternative Catalysts/Supports Check_Catalyst->Change_Catalyst No Check_Solvent Is Solvent Optimal? Check_Catalyst->Check_Solvent Yes Change_Catalyst->Check_Solvent Change_Solvent Action: Test Alternative Solvents/Co-solvents Check_Solvent->Change_Solvent No End Result: Minimized Humin Formation Check_Solvent->End Yes Change_Solvent->End

Caption: Troubleshooting workflow for minimizing humin formation.

References

Technical Support Center: Purifying 3-Furoic Acid from Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the purification of 3-furoic acid from aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound from aqueous solutions?

A1: The primary challenges stem from its physicochemical properties. This compound is moderately soluble in water, which can lead to significant product loss during crystallization and extraction procedures.[1][2] Its tendency to co-precipitate with inorganic salts and its potential for degradation under harsh pH or high-temperature conditions further complicate purification.[3][4]

Q2: What are the common impurities found in crude this compound synthesized from furfural (B47365)?

A2: Common impurities include unreacted starting material (furfural), byproducts from side reactions such as the Cannizzaro reaction (which can produce 2-furylcarbinol), and inorganic salts from pH adjustments (e.g., sodium sulfate).[3][5][6] Residual catalysts and degradation products, which can be colored, are also frequently encountered.[3]

Q3: What is the most common method for purifying this compound?

A3: Recrystallization from water is a frequently used method.[7] However, due to its solubility, this can be inefficient. Alternative methods include liquid-liquid extraction into an organic solvent, purification via pH modulation (acid-base extraction), and sublimation for achieving very high purity.[7][8]

Q4: How does pH affect the purification of this compound?

A4: The pH of the aqueous solution is critical. As a carboxylic acid with a pKa of approximately 3.9, this compound is deprotonated and highly soluble in water at basic pH (as the furoate salt).[1][9] At a pH well below its pKa, it is protonated and less soluble, allowing it to be precipitated or extracted into an organic solvent. This property is the basis for purification by acid-base extraction.

Q5: Can I use activated carbon to decolorize a solution of this compound?

A5: Yes, treatment with activated carbon (like Norite) in a hot aqueous solution is an effective method for removing colored impurities before recrystallization.[6] However, it's important to use the minimum amount necessary, as activated carbon can also adsorb the desired product, leading to yield loss.

Troubleshooting Guide

Issue 1: Low Yield After Recrystallization from Water

Q: My recovery of this compound after recrystallization from water is very low. What steps can I take to improve the yield?

A: This is a common issue due to the moderate solubility of this compound in water.

  • Minimize Solvent Volume: Ensure you are using the minimum amount of hot water required to fully dissolve the crude product. Excess solvent will retain more product in the solution upon cooling.

  • Controlled Cooling: Cool the solution slowly to room temperature first, then place it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and maximizes recovery. Crashing the product out of solution by rapid cooling can trap impurities.

  • Salting Out: Consider adding a small amount of an inorganic salt (e.g., NaCl) to the aqueous solution to decrease the solubility of the this compound. This must be done carefully to avoid co-precipitation of the salt.

  • Second Crop: After filtering the first crop of crystals, concentrate the mother liquor by carefully evaporating some of the water and cooling again to obtain a second, albeit likely less pure, crop of crystals.

Issue 2: Product "Oils Out" Instead of Crystallizing

Q: During cooling, my this compound separated as an oil instead of forming solid crystals. What causes this and how can I fix it?

A: "Oiling out" typically occurs when the solution is supersaturated or when the melting point of the impure compound is below the temperature of the solution.

  • Presence of Impurities: Impurities can depress the melting point of the product, causing it to separate as a liquid. Consider a preliminary purification step, such as an acid-base extraction, before attempting recrystallization.

  • Re-dissolve and Slow Cool: Gently reheat the solution until the oil redissolves completely. You may need to add a very small amount of additional solvent. Then, allow the solution to cool much more slowly, perhaps by insulating the flask.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure this compound, add a single, tiny crystal ("seed crystal") to the cooled, supersaturated solution to induce crystallization.

Issue 3: Persistent Color in the Final Product

Q: My final product is off-white or yellowish, not pure white. How can I remove these colored impurities?

A: Colored impurities are often polymeric or degradation byproducts.

  • Activated Carbon Treatment: As mentioned in the FAQ, dissolve the impure acid in hot water, add a small amount of activated carbon, boil for 5-10 minutes, and then filter the hot solution through a fluted filter paper or a pad of Celite to remove the carbon. Then, allow the filtrate to cool and crystallize.[6]

  • Sublimation: For small-scale, high-purity applications, vacuum sublimation is an excellent method for separating this compound from non-volatile impurities and can yield a very pure, white crystalline product.[7]

Issue 4: Purity Confirmation by HPLC Shows Multiple Peaks

Q: I've purified my this compound, but HPLC analysis still shows impurity peaks. What are my options?

A: This indicates that the chosen purification method was not sufficient to remove all byproducts.

  • Identify the Impurity: If possible, use a method like LC-MS to identify the impurity. Knowing its structure can help you choose a better purification strategy. For example, if the impurity is the starting material, furfural, a different extraction solvent might be more selective.

  • Orthogonal Purification: Employ a purification technique that relies on a different principle. If you used crystallization (based on solubility), try a preparative chromatography method or an acid-base extraction (based on pKa).

  • Review the Synthesis: Often, the best way to get a pure product is to optimize the reaction to minimize byproduct formation in the first place.[5]

Data Presentation

Table 1: Solubility Profile of this compound

SolventSolubilityReference
WaterModerately soluble / 64 mg/mL[1][10]
Hot WaterMore soluble[2]
EthanolHighly soluble[1]
AcetoneHighly soluble[1]
Diethyl EtherHighly soluble[1]
Nonpolar SolventsLimited solubility[2]

Table 2: Comparison of Purification Techniques

TechniquePrincipleProsCons
Recrystallization Differential solubility at different temperaturesSimple, can yield high purity.Potential for significant yield loss due to water solubility.[3][4]
Liquid-Liquid Extraction Differential partitioning between immiscible liquidsGood for removing water-soluble impurities.Requires appropriate, immiscible organic solvents; can be labor-intensive.
Acid-Base Extraction Change in solubility based on pHHighly effective for separating acidic compounds from neutral/basic impurities.Requires use and subsequent removal of acids and bases; can generate salt waste.
Sublimation Phase transition from solid to gasCan produce very high purity product; effective for removing non-volatile impurities.Not suitable for large quantities; requires specialized equipment.[7]

Experimental Protocols

Protocol 1: Recrystallization from Water
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture on a hot plate with stirring until it begins to boil.

  • Saturation: Continue adding small portions of hot deionized water until the solid has just completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Swirl and bring back to a boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature (<50°C).

Protocol 2: Purification via pH Modulation (Acid-Base Extraction)
  • Dissolution & Basification: Dissolve the crude this compound in an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Transfer the solution to a separatory funnel.

  • Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure. The this compound will be deprotonated to sodium 3-furoate (B1236865) and move into the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer.

  • Wash (Optional): The combined aqueous layers can be washed with a small amount of fresh organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add a concentrated acid (e.g., HCl) dropwise with stirring until the solution is acidic (pH ~2, check with pH paper). The this compound will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with ice-cold water, and dry thoroughly.

Visualizations

G cluster_start Starting Point cluster_purification Purification Options cluster_analysis Analysis & Final Product A Crude this compound in Aqueous Solution B Option 1: Recrystallization A->B Choose Method C Option 2: Liquid-Liquid Extraction A->C Choose Method D Option 3: Acid-Base Extraction A->D Choose Method E Purity Analysis (HPLC, NMR, MP) B->E C->E D->E F Pure this compound E->F Purity Confirmed

Caption: General workflow for the purification of this compound.

G cluster_yield Low Yield Issues cluster_purity Purity Issues Start Low Yield or Purity? Yield_Q Is yield low after recrystallization? Start->Yield_Q Yield Problem Purity_Q Is product colored or oily? Start->Purity_Q Purity Problem Yield_A1 Use minimum hot solvent Yield_Q->Yield_A1 Yield_A2 Ensure slow cooling Yield_Q->Yield_A2 Yield_A3 Collect a second crop from mother liquor Yield_Q->Yield_A3 Final Re-analyze Purity Yield_A1->Final Yield_A2->Final Yield_A3->Final Purity_A1 Treat with activated carbon Purity_Q->Purity_A1 Purity_A2 If oily, re-dissolve and cool slower Purity_Q->Purity_A2 Purity_A3 Consider orthogonal method (e.g., Acid-Base Extraction) Purity_Q->Purity_A3 Purity_A1->Final Purity_A2->Final Purity_A3->Final G cluster_ph_low Low pH (e.g., pH < 2) cluster_ph_high High pH (e.g., pH > 6) Low_pH This compound (R-COOH) Protonated Form Low_Sol Low Water Solubility Low_pH->Low_Sol Low_Ext Extractable into Organic Solvents Low_pH->Low_Ext High_pH 3-Furoate (R-COO⁻) Deprotonated Form Low_pH->High_pH pKa ≈ 3.9 [H⁺] / [OH⁻] High_Sol High Water Solubility High_pH->High_Sol High_Ext Stays in Aqueous Layer High_pH->High_Ext

References

Technical Support Center: High-Purity 3-Furoic Acid Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on obtaining high-purity 3-Furoic acid through recrystallization. Below you will find frequently asked questions and a troubleshooting guide to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound relevant to its recrystallization?

A1: Understanding the properties of this compound is crucial for developing an effective recrystallization protocol. Key properties are summarized in the table below.

PropertyValueCitation
Molecular Formula C₅H₄O₃[1][2]
Molecular Weight 112.08 g/mol [1][2]
Appearance White to off-white crystalline solid[3]
Melting Point 120-122 °C[2][4]
pKa 3.9 (at 25 °C)[1]
Purity (Typical) >98%[5][6]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[7] this compound is generally soluble in polar solvents and has limited solubility in nonpolar solvents.[7] Based on available data, here is a summary of suitable solvents.

SolventSolubility ProfileCommentsCitation
Water Moderately soluble; solubility increases significantly with temperature.A good starting point for a "green" and cost-effective recrystallization. May require a relatively large volume.[3][7]
Ethanol Highly soluble.May be better suited as part of a mixed-solvent system (e.g., with water) to reduce solubility at room temperature.[3]
Acetone Highly soluble.Similar to ethanol, it is likely too good a solvent to be used alone but can be effective in a mixed-solvent system.[3]
Methanol Slightly soluble.Can be a good single-solvent choice or used in a mixed-solvent system.[5][]
Diethylether Highly soluble.Its low boiling point can make it difficult to handle during hot filtration.[3]
DMSO Slightly soluble.High boiling point can make solvent removal difficult.[5][]

Q3: What are the common impurities in crude this compound?

A3: this compound is often synthesized via the oxidation of furfural (B47365) or 3-furaldehyde.[3][9] Potential impurities may include unreacted starting materials or colored by-products from the oxidation process. If the material has a noticeable color (e.g., yellow or brown), it indicates the presence of impurities that can often be removed with activated charcoal.[10][11]

Q4: How can I assess the purity of my recrystallized this compound?

A4: The purity of the final product can be assessed by several methods:

  • Melting Point Analysis: A sharp melting point within the known range (120-122 °C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to detect trace impurities.

  • Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can confirm the structure and identify any residual impurities.

Detailed Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the purification of this compound using a single-solvent system (water).

Materials:

  • Crude this compound

  • Deionized water (or other selected solvent)

  • Decolorizing carbon (activated charcoal)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stir rod

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of deionized water. Heat the mixture on a hot plate to a gentle boil while stirring. Continue to add small portions of hot water until all the solid has just dissolved. Note: Using an excessive amount of solvent will reduce the final yield.[10][12]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of decolorizing carbon (approximately 1-2% of the solute mass). Swirl the flask and gently reheat to boiling for a few minutes. Caution: Adding charcoal to a boiling solution can cause it to boil over.

  • Hot Filtration: If decolorizing carbon was used, or if there are insoluble impurities, perform a hot filtration. Use a pre-heated funnel and filter flask to prevent premature crystallization of the product in the funnel.[13]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[12] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by suction filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent (in this case, water) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals thoroughly. This can be done by leaving them in the Buchner funnel with air being drawn through, or by transferring them to a watch glass to air dry. For faster drying, a vacuum oven at a temperature well below the melting point can be used.

Experimental Workflow Diagram

Recrystallization_Workflow start Start with Crude this compound dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve is_colored Is Solution Colored? dissolve->is_colored add_carbon 2. Add Decolorizing Carbon is_colored->add_carbon Yes cool 4. Slow Cooling to Room Temperature is_colored->cool No hot_filter 3. Hot Filtration add_carbon->hot_filter hot_filter->cool ice_bath 5. Cool in Ice Bath cool->ice_bath suction_filter 6. Isolate Crystals via Suction Filtration ice_bath->suction_filter wash 7. Wash with Cold Solvent suction_filter->wash dry 8. Dry Crystals wash->dry end High-Purity this compound dry->end Troubleshooting_Tree start Recrystallization Problem no_crystals No/Few Crystals Formed? start->no_crystals oiled_out Compound 'Oiled Out'? start->oiled_out low_yield Low Yield? start->low_yield colored_product Product Still Colored? start->colored_product no_crystals->oiled_out No sol1 Too much solvent used. Boil off excess solvent and re-cool. no_crystals->sol1 Yes oiled_out->low_yield No sol3 Solution cooled too quickly. Reheat, add more solvent, cool slowly. oiled_out->sol3 Yes low_yield->colored_product No sol4 Review protocol: - Used minimum hot solvent? - Washed with ice-cold solvent? - Avoided excess charcoal? low_yield->sol4 Yes sol5 Repeat recrystallization. Use fresh/more decolorizing carbon. colored_product->sol5 Yes sol2 Solution is supersaturated. Scratch flask or add seed crystal.

References

Technical Support Center: Optimizing HPLC Separation of 2-Furoic and 3-Furoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 2-Furoic acid and 3-Furoic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating 2-Furoic and this compound isomers by HPLC?

A1: The main challenge lies in their structural similarity. As positional isomers, 2-Furoic and this compound have very similar physicochemical properties, such as polarity and pKa. This results in comparable interactions with the stationary phase in traditional reversed-phase HPLC, often leading to co-elution or poor resolution. Achieving baseline separation requires careful optimization of chromatographic conditions to exploit the subtle differences in their structure.

Q2: Which type of HPLC column is most effective for this separation?

A2: While standard C18 columns are commonly used for the analysis of organic acids, achieving baseline resolution of 2-Furoic and this compound isomers can be challenging.[1][2][3] For enhanced selectivity, consider the following options:

  • Polar-Embedded C18 Columns: These columns are designed for better retention of polar compounds in highly aqueous mobile phases and can offer different selectivity compared to standard C18 phases.[4]

  • Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange functionalities, providing multiple interaction mechanisms that can significantly improve the separation of acidic isomers.[5][6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC is a viable alternative for separating polar compounds and may provide the necessary selectivity for these isomers.[7][8]

Q3: Why is controlling the mobile phase pH crucial for this separation?

A3: Controlling the mobile phase pH is critical because 2-Furoic and 3-Furoic acids are acidic compounds. By using an acidic mobile phase (e.g., with additives like phosphoric acid, formic acid, or sulfuric acid), the ionization of the carboxylic acid groups is suppressed.[1][9][10] This leads to more consistent hydrophobic interactions with the stationary phase, resulting in sharper, more symmetrical peaks and improved resolution between the two isomers.

Q4: What is a suitable detection wavelength for analyzing 2-Furoic and 3-Furoic acids?

A4: A UV detector is typically used for the analysis of furoic acids. A detection wavelength in the range of 220-254 nm is generally effective.[1][10][11] A photodiode array (PDA) detector can be advantageous to monitor a range of wavelengths and assess peak purity.[1]

Q5: Can I use an isocratic method, or is a gradient method necessary?

A5: While an isocratic method with a highly aqueous mobile phase can be used for the general analysis of organic acids, a gradient method is often more effective for resolving closely eluting isomers like 2-Furoic and this compound.[4][12] A gradient allows for the fine-tuning of the mobile phase strength during the run, which can help to separate the isomers while maintaining reasonable analysis times. A previously reported method for the simultaneous determination of these isomers utilized a gradient elution with a sulfuric acid-modified mobile phase.[9]

Troubleshooting Guides

Issue 1: Poor or No Resolution of 2-Furoic and this compound Peaks

Possible Causes and Solutions:

Possible CauseSuggested Solution(s)
Inappropriate Mobile Phase Composition 1. Adjust pH: Ensure the mobile phase is sufficiently acidic (pH 2-3) to suppress the ionization of the acids. Consider using dilute phosphoric acid, formic acid, or sulfuric acid.[1][9] 2. Modify Organic Solvent Ratio: In reversed-phase, systematically vary the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol). A lower percentage of organic solvent will increase retention and may improve resolution. 3. Switch Organic Modifier: If using acetonitrile, try methanol, or vice versa. Different organic solvents can alter the selectivity of the separation.
Suboptimal Column Chemistry 1. Consider Alternative Columns: If a standard C18 column is not providing adequate separation, explore columns with different selectivities such as a polar-embedded C18, a mixed-mode (RP/ion-exchange), or a HILIC column.[4][5][7]
Inadequate Method Conditions 1. Implement a Gradient: If using an isocratic method, switch to a shallow gradient elution. This can often resolve closely eluting peaks.[9] 2. Lower the Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will lengthen the run time. 3. Optimize Temperature: Vary the column temperature (e.g., 25-40°C). Temperature can affect selectivity and viscosity of the mobile phase.

Troubleshooting Workflow for Poor Resolution

start Poor or No Resolution check_mobile_phase Is Mobile Phase pH < 3? start->check_mobile_phase adjust_ph Adjust pH with Acid (e.g., H3PO4, HCOOH) check_mobile_phase->adjust_ph No check_gradient Are you using a gradient? check_mobile_phase->check_gradient Yes adjust_ph->check_mobile_phase implement_gradient Implement a Shallow Gradient check_gradient->implement_gradient No optimize_gradient Optimize Gradient Slope and Organic Solvent Ratio check_gradient->optimize_gradient Yes implement_gradient->optimize_gradient check_column Is the column a standard C18? optimize_gradient->check_column try_alt_column Try Alternative Column (Polar-Embedded, Mixed-Mode, HILIC) check_column->try_alt_column Yes optimize_flow_temp Optimize Flow Rate and Temperature check_column->optimize_flow_temp No try_alt_column->optimize_flow_temp end_bad Still Poor Resolution (Consult Manufacturer) try_alt_column->end_bad end_good Resolution Improved optimize_flow_temp->end_good

References

improving peak shape for 3-Furoic acid in reversed-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the reversed-phase HPLC analysis of 3-Furoic acid, with a focus on improving peak shape.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Peak tailing for this compound in reversed-phase HPLC is often a result of several factors:

  • Inappropriate Mobile Phase pH: this compound has a pKa of approximately 3.9.[1] If the mobile phase pH is close to this value, the compound will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms. These two forms have different retention characteristics, which can lead to peak broadening or tailing.[2][3]

  • Secondary Interactions: The anionic form of this compound can engage in secondary interactions with the stationary phase. While tailing for basic compounds is often caused by interactions with acidic residual silanol (B1196071) groups on the silica (B1680970) packing, issues for acidic compounds can also arise from interactions with the stationary phase.[4][5] To minimize these interactions, it's crucial to control the ionization state of the analyte.

  • Sample Overload: Injecting a sample that is too concentrated can saturate the column, leading to a distorted peak shape, most commonly tailing.[6][7] A simple test is to dilute the sample tenfold and reinject; if the peak shape improves, the original sample was overloaded.[5]

  • Column Issues: A partially blocked column inlet frit or the formation of a void at the column inlet can distort the sample band, causing all peaks in the chromatogram to tail.[5][6]

Q2: Why is my this compound peak fronting?

Peak fronting is less common than tailing but typically points to one of the following issues:

  • Sample Overload: Injecting too large a volume of sample or a sample that is too concentrated can lead to fronting.[8][9][10]

  • Incompatible Sample Solvent: Dissolving the sample in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase is a common cause of fronting.[9][11] This causes the analyte band to spread before it properly partitions with the stationary phase.

  • Column Damage: Physical damage or collapse of the column bed near the inlet can result in peak fronting.[6][8] This is often accompanied by a change in column backpressure.

Q3: What is the optimal mobile phase pH for analyzing this compound?

To achieve a sharp, symmetrical peak, the analyte should be in a single, un-ionized state. For an acidic compound like this compound (pKa ≈ 3.9), this is achieved by lowering the mobile phase pH.[12] A general rule is to adjust the mobile phase pH to be at least 2 units below the analyte's pKa.[13] Therefore, a mobile phase pH of 2.0 - 2.5 is recommended to ensure the this compound is fully protonated (neutral), promoting better retention and peak shape.[12][13]

Q4: What are the best mobile phase additives to use for pH control?

Acidic additives are used to control and lower the mobile phase pH. The choice depends on your detector and separation goals.

  • Phosphoric Acid: Very effective for pH control and is UV-transparent down to 200 nm, but it is not volatile and therefore not compatible with Mass Spectrometry (MS) .[14][15]

  • Formic Acid: A common choice that is MS-compatible .[14] A concentration of 0.1% (v/v) in water is typically sufficient to lower the pH to the desired range.

  • Trifluoroacetic Acid (TFA): A strong ion-pairing agent that can improve the peak shape of basic compounds but can cause ion suppression in MS detectors.[15][16] It effectively lowers the pH.

Q5: How does the sample solvent affect the peak shape?

The composition of the solvent used to dissolve the sample is critical. Whenever possible, the sample should be dissolved directly in the mobile phase.[9] If the sample is not soluble in the mobile phase, use a solvent that is weaker than or equal in elution strength. Injecting a sample dissolved in a strong solvent (like 100% acetonitrile) into a highly aqueous mobile phase can cause the peak to be broad, split, or front.[11][17]

Q6: Could my HPLC column be the problem?

Yes, the column is a frequent source of peak shape issues.

  • Column Aging: Over time, all columns degrade. The stationary phase can be stripped, or the packed bed can settle, creating voids. If peak shape deteriorates for all analytes, and other factors have been ruled out, the column may need to be replaced.[17]

  • Contamination: Buildup of sample matrix components on the inlet frit or column head can lead to peak distortion. Backflushing the column (reversing the flow direction to waste) can sometimes resolve this.[6] Using a guard column is highly recommended to protect the analytical column from contamination.[18]

  • Column Choice: While standard C18 columns are often suitable, using a column with modern bonding and end-capping technology can reduce unwanted secondary interactions and improve peak shape for polar analytes.[4][14]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₅H₄O₃[14]
Molecular Weight112.08 g/mol [1]
pKa~3.9 (at 25 °C)[1]
LogP1.03[14][19]

Table 2: Comparison of Common Mobile Phase Additives

AdditiveTypical Conc.Approx. pHMS Compatible?Key Characteristics
Formic Acid0.05 - 0.1%2.5 - 2.8YesMost common choice for LC-MS applications.[14][15]
Phosphoric Acid0.1%~2.1NoExcellent buffering capacity and UV transparency, but not volatile.[15]
Acetic Acid0.1 - 1.0%2.9 - 3.2YesWeaker acid, may not sufficiently lower pH for full ion suppression.
Trifluoroacetic Acid (TFA)0.05 - 0.1%~2.0Use with cautionStrong acid and ion-pairing agent; can cause significant ion suppression in MS.[16]

Experimental Protocols

Protocol 1: Recommended Starting Method for this compound Analysis

This protocol provides a robust starting point for method development. Optimization may be required based on your specific instrument and sample matrix.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid (v/v) in HPLC-grade water.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Mode: Isocratic.

  • Composition: 90% Mobile Phase A : 10% Mobile Phase B (adjust as needed for retention).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve this compound standard or sample in the mobile phase. Filter through a 0.45 µm syringe filter before injection.[18]

  • UV Detection: 245 nm.

Visualizations

G start Peak Tailing Observed q_all_peaks Affects ALL peaks? start->q_all_peaks check_system Investigate System Issues: - Extra-column dead volume - Leaks in fittings - Blocked column frit q_all_peaks->check_system  Yes check_analyte Analyte-Specific Issue q_all_peaks->check_analyte No   q_ph Is Mobile Phase pH well below pKa (~3.9)? check_analyte->q_ph adjust_ph ACTION: Adjust mobile phase pH to 2.0-2.5 using 0.1% formic or phosphoric acid. q_ph->adjust_ph No check_overload Check for Sample Overload q_ph->check_overload Yes q_overload Is sample concentrated? check_overload->q_overload dilute_sample ACTION: Dilute sample 1:10 and reinject. q_overload->dilute_sample Yes check_solvent Check Sample Solvent q_overload->check_solvent No q_solvent Is sample solvent stronger than mobile phase? check_solvent->q_solvent dissolve_mp ACTION: Dissolve sample in mobile phase. q_solvent->dissolve_mp Yes check_column Consider Column Degradation: - Aging / Contamination - Replace guard/analytical column q_solvent->check_column No

Figure 1: Troubleshooting workflow for peak tailing of this compound.

G cluster_ph Mobile Phase pH cluster_state Analyte State & Peak Shape ph_high pH > 5.5 state_high Ionized (Anionic) - More Polar - Poor Retention & Shape ph_high->state_high ph_mid pH ≈ 3.9 (pKa) state_mid Mixture of Forms - Broad / Split Peaks - AVOID THIS RANGE ph_mid->state_mid ph_low pH < 2.5 state_low Neutral (Protonated) - Less Polar - Good Retention & Shape - RECOMMENDED ph_low->state_low center This compound pKa ≈ 3.9

Figure 2: Effect of mobile phase pH on the ionization and peak shape of this compound.

G start Peak Fronting Observed q_overload Is sample concentration or injection volume high? start->q_overload reduce_load ACTION: - Reduce injection volume - Dilute sample 1:10 q_overload->reduce_load Yes check_solvent Check Sample Solvent q_overload->check_solvent No q_solvent Is sample solvent stronger than mobile phase? check_solvent->q_solvent dissolve_mp ACTION: Dissolve sample in mobile phase. q_solvent->dissolve_mp Yes check_column Check for Column Damage: - Inspect column inlet for voids - Consider column replacement q_solvent->check_column No

Figure 3: Troubleshooting workflow for peak fronting of this compound.

References

stability of 3-Furoic acid in acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 3-Furoic acid, a comprehensive understanding of its stability under various conditions is paramount for robust experimental design, accurate data interpretation, and successful formulation development. This technical support guide provides troubleshooting advice and detailed experimental protocols in a question-and-answer format to address specific issues related to the stability of this compound in acidic and basic environments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic aqueous solutions?

A1: this compound is generally considered to be relatively stable in acidic solutions at ambient temperatures. However, under forced conditions, such as elevated temperatures and high acid concentrations, degradation can occur. The primary degradation pathway in acidic media is believed to be the acid-catalyzed opening of the furan (B31954) ring.[1][2][3][4][5] Researchers should be aware that the rate of degradation is dependent on the specific pH, temperature, and duration of exposure.

Q2: My this compound solution turned brown after adding a strong base. What is happening?

A2: The browning of a this compound solution upon the addition of a strong base (e.g., concentrated NaOH or KOH) is a common observation and indicates degradation. Furan compounds can be unstable in strongly alkaline conditions, leading to polymerization and the formation of colored degradation products, often referred to as humins. It is advisable to use milder basic conditions or buffer systems if alkalinity is required for an experimental procedure.

Q3: I am observing unexpected peaks in my HPLC analysis after storing my this compound stock solution. What could be the cause?

A3: The appearance of new peaks in your HPLC chromatogram suggests that your this compound has degraded. Several factors could contribute to this:

  • pH of the solvent: If the solution is not pH-adjusted or is stored in a reactive container, the pH may shift over time, promoting degradation.

  • Exposure to light: Photodegradation can occur, especially if the solution is stored in a clear container. It is recommended to store solutions of this compound in amber vials or protected from light.

  • Temperature: Elevated storage temperatures will accelerate the rate of degradation. Solutions should be stored at recommended temperatures, typically refrigerated or frozen.

  • Microbial contamination: If the aqueous solution is not sterile, microbial growth can lead to the degradation of the compound.

Q4: How can I perform a forced degradation study for this compound to identify potential degradation products?

A4: A forced degradation study, also known as stress testing, is essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[6][7][8][9][10] A typical study involves exposing a solution of this compound to various stress conditions, including:

  • Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M to 1 M HCl) at elevated temperatures (e.g., 40-80°C).[9][10]

  • Base Hydrolysis: Treatment with a base (e.g., 0.1 M to 1 M NaOH) at elevated temperatures (e.g., 40-80°C).[9][10]

  • Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Stress: Heating the solid compound or a solution.

  • Photostability: Exposing the solid or a solution to UV and visible light.

The goal is to achieve partial degradation (typically 5-20%) to ensure that the degradation products can be detected and resolved from the parent compound by a suitable analytical method like HPLC.[9]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent analytical results for this compound samples. Sample degradation during preparation or storage.Prepare fresh solutions for each experiment. Ensure consistent and appropriate storage conditions (temperature, light protection). Use a validated stability-indicating analytical method.
Precipitation of this compound in aqueous solution. Exceeding the solubility limit.Check the solubility of this compound at the experimental pH and temperature. Consider using a co-solvent if appropriate for the experiment.
No degradation observed during forced degradation study. Stress conditions are too mild.Increase the concentration of the stressor (acid/base), elevate the temperature, or prolong the exposure time.[6]
Complete degradation of this compound in a forced degradation study. Stress conditions are too harsh.Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time.[6]

Quantitative Stability Data

The following tables provide illustrative data on the stability of this compound under various acidic and basic conditions. This data is synthesized based on general principles of furan chemistry and typical outcomes of forced degradation studies and should be used for guidance. It is highly recommended that researchers perform their own stability studies to obtain data specific to their experimental conditions.

Table 1: Illustrative Stability of this compound in Acidic Conditions

Temperature (°C)pHTime (hours)Remaining this compound (%)
25124>98%
25172~95%
6018~90%
60124~75%
25372>99%
60324~98%

Table 2: Illustrative Stability of this compound in Basic Conditions

Temperature (°C)pHTime (hours)Remaining this compound (%)
25872>99%
60824~97%
251124~92%
60118~80%
25138~85% (potential for coloration)
60134~60% (significant coloration)

Experimental Protocols

Protocol 1: Forced Degradation by Acid Hydrolysis
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a 50:50 mixture of water and methanol).

  • Stress Condition:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • As a control, add 1 mL of water to 1 mL of the stock solution.

  • Incubation: Incubate both the stressed and control samples at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Neutralization and Dilution: Immediately neutralize the withdrawn aliquots with an equivalent amount of 1 M NaOH. Dilute the samples to a suitable concentration for analysis with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate (B84403) buffer at pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[11]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 245 nm).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound (Solid) Solution Stock Solution (e.g., 1 mg/mL) API->Solution Acid Acidic (e.g., 1M HCl, 60°C) Solution->Acid Base Basic (e.g., 1M NaOH, 60°C) Solution->Base Oxidative Oxidative (e.g., 3% H2O2, RT) Solution->Oxidative Thermal Thermal (e.g., 80°C) Solution->Thermal Neutralize Neutralize & Dilute Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize HPLC Stability-Indicating HPLC Analysis Neutralize->HPLC Data Data Interpretation (Peak Purity, % Degradation) HPLC->Data Degradation_Pathway FuroicAcid This compound Furan Ring Intact Protonation Protonation of Furan Ring FuroicAcid->Protonation H+ (Acidic Conditions) RingOpening Ring-Opened Intermediates e.g., unsaturated dicarbonyls Protonation->RingOpening FurtherDegradation Further Degradation Products RingOpening->FurtherDegradation

References

Technical Support Center: Thermal Degradation Pathways of Furan Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the thermal degradation pathways of furan (B31954) compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work in a question-and-answer format.

Issue 1: Inconsistent or Low Product Yields in Pyrolysis Experiments

  • Question: My pyrolysis experiments are yielding inconsistent or lower-than-expected product concentrations. What are the potential causes and solutions?

  • Answer: Inconsistent or low yields in pyrolysis studies of furan compounds can stem from several factors. Here are some common causes and their solutions:

    • Incomplete Pyrolysis: The set temperature or duration may not be sufficient for the complete degradation of the furan compound.

      • Solution: Gradually increase the pyrolysis temperature in increments of 50°C and/or extend the pyrolysis time. It's crucial to find a balance, as excessive temperatures can lead to secondary reactions and the formation of undesired byproducts.

    • Secondary Reactions: The initial degradation products can undergo further reactions, especially at higher temperatures and longer residence times, leading to a more complex product mixture and a decrease in the yield of primary products.

      • Solution: Optimize the pyrolysis conditions to favor the formation of primary products. This can be achieved by using a lower pyrolysis temperature, a shorter residence time, or a higher flow rate of the inert gas to quickly remove the primary products from the high-temperature zone.

    • Leaks in the System: The presence of oxygen due to leaks can lead to oxidative degradation pathways, which will alter the expected product distribution and potentially lower the yield of specific products.

      • Solution: Thoroughly check the pyrolysis system for leaks. This can be done by pressurizing the system with an inert gas and monitoring for any pressure drop over time. Ensure all fittings and seals are secure.

    • Sample Introduction Issues: Inconsistent sample size or inefficient transfer of the sample to the pyrolysis zone can lead to variability in product yields.

      • Solution: Ensure a consistent and reproducible method for sample introduction. For solid samples, use a microbalance to ensure consistent sample mass. For liquid samples, use a calibrated microsyringe.

Issue 2: Poor Chromatographic Resolution and Peak Shape in GC-MS Analysis

  • Question: I'm observing poor peak shapes (tailing or fronting) and co-elution of peaks in my GC-MS analysis of furan degradation products. How can I improve this?

  • Answer: Poor chromatography can significantly impact the identification and quantification of your target analytes. Here are some troubleshooting steps:

    • Improper GC Column Selection: Using a column with unsuitable polarity can result in poor separation of structurally similar furan derivatives.

      • Solution: For a broad range of furan derivatives, including isomers, an HP-5MS column has proven effective. For more polar analytes, consider a column with a different stationary phase, such as a wax-based column.

    • Suboptimal GC Oven Temperature Program: An unoptimized temperature program can lead to co-elution or broad peaks.

      • Solution: Optimize the oven temperature program. A slower temperature ramp rate can improve the separation of closely eluting compounds. Introducing an isothermal hold at a specific temperature can also enhance resolution.

    • Active Sites in the GC System: Active sites, such as exposed silanol (B1196071) groups in the injector liner or on the column, can cause peak tailing for polar analytes.

      • Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Regular conditioning of the column according to the manufacturer's instructions is also recommended.

Issue 3: Artifact Formation During Analysis

  • Question: I suspect that furan is being formed as an artifact during my headspace GC-MS analysis. How can I confirm and prevent this?

  • Answer: Furan can indeed form as a byproduct when samples containing precursors like carbohydrates or amino acids are heated in the headspace vial.

    • Confirmation: To confirm artifact formation, analyze a sample at different headspace incubation temperatures (e.g., 60°C and 80°C). A significant increase in the furan concentration at the higher temperature suggests in-vial formation.

    • Prevention: Use a lower equilibration temperature for your headspace analysis. A temperature of 60°C is often recommended to minimize artifact formation while still achieving adequate sensitivity.

Frequently Asked Questions (FAQs)

1. What are the primary thermal degradation pathways for furan compounds?

The thermal degradation of furan compounds primarily proceeds through two main pathways:

  • Ring-Opening Isomerization: This involves the opening of the furan ring to form acyclic intermediates. For example, furfural (B47365) can isomerize to formylvinylketene.

  • Carbene Intermediates: The decomposition can also be initiated by the formation of cyclic carbene intermediates, which then decompose to smaller molecules. For instance, furan pyrolysis can form carbene intermediates that lead to the production of acetylene (B1199291) and ketene, or propyne (B1212725) and carbon monoxide.

The dominant pathway can depend on the specific furan compound and the reaction conditions.

2. What are the common products of furan thermal degradation?

Commonly observed products from the thermal degradation of furan and its derivatives include:

  • Carbon monoxide (CO)

  • Carbon dioxide (CO2)

  • Acetylene (C2H2)

  • Ketene (CH2CO)

  • Propyne (C3H4)

  • Allene (C3H4)

  • Methane (CH4)

  • Benzene (C6H6)

The relative abundance of these products depends on the starting furan compound and the pyrolysis temperature and pressure.

3. What is the role of substituents on the thermal stability of furan compounds?

Substituents on the furan ring can significantly influence its thermal stability and degradation pathways. For example:

  • Methyl groups (as in 2-methylfuran (B129897) and 2,5-dimethylfuran): These can be involved in hydrogen abstraction reactions and can influence the subsequent decomposition of the furan ring.

  • Hydroxymethyl and aldehyde groups (as in furfuryl alcohol and furfural): These functional groups can introduce new reaction pathways, such as decarbonylation (loss of CO) in the case of furfural.

4. At what temperatures do furan compounds typically degrade?

The thermal stability of furan compounds varies. Furan itself is relatively stable, with significant decomposition generally occurring at temperatures above 1000 K. However, substituted furans can degrade at lower temperatures. For example, the pyrolysis of 2,5-dimethylfuran (B142691) has been studied in the range of 1070–1370 K.[1]

5. How can I prevent secondary reactions during pyrolysis experiments?

To minimize secondary reactions of the primary degradation products, you can:

  • Use a lower pyrolysis temperature: This will reduce the energy available for further reactions.

  • Decrease the residence time: A shorter time in the high-temperature zone will limit the extent of secondary reactions. This can be achieved by increasing the flow rate of the carrier gas.

  • Work at lower concentrations: Diluting the sample with an inert gas can reduce the probability of bimolecular reactions between product molecules.

Data Presentation

Table 1: Product Distribution from the Thermal Decomposition of Furfural at 1400–2100 K

ProductApproximate Yield
Furan + CO~75%
Vinylketene + CO~19%
CO2~6%

Data is based on theoretical kinetic studies.

Table 2: Key Parameters from Thermogravimetric Analysis (TGA) of Furan-Based Polymers

PolymerMonomer(s)Td5% (°C)Tmax (°C)
Poly(propylene furanoate) (PPF)2,5-Furandicarboxylic acid, 1,3-propanediol~350-

Td5%: Temperature at 5% weight loss. Tmax: Temperature of maximum decomposition rate.

Experimental Protocols

Protocol 1: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) of Furan Compounds

This protocol provides a general procedure for the analysis of furan compound degradation under thermal stress.

1. Instrumentation:

  • Pyrolyzer (e.g., furnace or filament type) coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • GC column: A non-polar column such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

  • Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).

2. Sample Preparation:

  • For liquid samples, introduce a small, precise volume (e.g., 1-5 µL) into a pyrolysis tube or onto a sample holder.

  • For solid samples, accurately weigh a small amount (e.g., 100-500 µg) into a pyrolysis cup.

3. Pyrolysis Conditions:

  • Pyrolysis Temperature: This is a critical parameter and should be optimized for the specific furan compound being studied. A typical starting range is 500-800°C.

  • Heating Rate: A fast heating rate is often preferred to minimize secondary reactions.

  • Pyrolysis Time: Typically in the range of 5-20 seconds.

4. GC-MS Parameters:

  • Injector Temperature: Set to a high temperature (e.g., 250-280°C) to ensure rapid transfer of pyrolysis products to the GC column.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2-5 minutes.

    • Ramp: Increase to 250-300°C at a rate of 5-10°C/min.

    • Final hold: 5-10 minutes.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: Scan from m/z 35 to 550.

    • Source temperature: 230°C.

    • Quadrupole temperature: 150°C.

5. Data Analysis:

  • Identify the degradation products by comparing their mass spectra with a library (e.g., NIST).

  • Quantify the products using appropriate calibration standards or by relative peak area analysis.

Protocol 2: Thermogravimetric Analysis (TGA) of Furan-Based Materials

This protocol is for determining the thermal stability of furan-containing polymers or materials.

1. Instrumentation:

  • Thermogravimetric Analyzer (TGA).

  • Analytical balance.

  • Sample pans (e.g., alumina (B75360) or platinum).

  • Inert gas supply (e.g., nitrogen) with a flow controller.

2. Sample Preparation:

  • Ensure the sample is dry and free of solvents.

  • Accurately weigh 5-10 mg of the sample into a TGA pan.

3. TGA Parameters:

  • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at a starting temperature (e.g., 30°C).

    • Ramp the temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

4. Data Analysis:

  • The output is a thermogram showing weight loss as a function of temperature.

  • Determine the onset of decomposition (e.g., Td5%, the temperature at which 5% weight loss occurs).

  • Identify the temperature of the maximum rate of decomposition (Tmax) from the derivative of the TGA curve.

Visualizations

Thermal_Degradation_of_Furan cluster_products1 Products cluster_products2 Products Furan Furan Carbene_Intermediate Carbene Intermediate Furan->Carbene_Intermediate H-shift Ring_Opening Ring Opening Furan->Ring_Opening Acetylene Acetylene Carbene_Intermediate->Acetylene Ketene Ketene Carbene_Intermediate->Ketene Propyne Propyne Ring_Opening->Propyne CO Carbon Monoxide Ring_Opening->CO

Caption: Primary thermal degradation pathways of furan.

Thermal_Degradation_of_Furfural cluster_products1 Products cluster_products2 Products Furfural Furfural Decarbonylation Decarbonylation Furfural->Decarbonylation Ring_Opening Ring Opening Furfural->Ring_Opening Furan Furan Decarbonylation->Furan CO1 Carbon Monoxide Decarbonylation->CO1 Vinylketene Vinylketene Ring_Opening->Vinylketene CO2 Carbon Monoxide Ring_Opening->CO2

Caption: Major thermal degradation pathways of furfural.

Experimental_Workflow_PyGCMS Sample_Prep Sample Preparation (Liquid or Solid) Pyrolysis Pyrolysis (500-800°C) Sample_Prep->Pyrolysis GC_Separation GC Separation (HP-5MS column) Pyrolysis->GC_Separation Transfer of Pyrolyzates MS_Detection MS Detection (EI, 70 eV) GC_Separation->MS_Detection Data_Analysis Data Analysis (Library Search & Quantification) MS_Detection->Data_Analysis

Caption: Experimental workflow for Py-GC/MS analysis.

References

troubleshooting low yield in the synthesis of 3-Furoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 3-Furoic acid, particularly in addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary methods for synthesizing this compound include:

  • Oxidation of 3-Furaldehyde: This is a direct and common approach where 3-Furaldehyde is oxidized to the corresponding carboxylic acid using various oxidizing agents.

  • Synthesis from 3-Bromofuran: This route involves the reaction of 3-Bromofuran with a strong base like n-butyllithium to form a 3-lithiofuran intermediate, which is then quenched with carbon dioxide to yield this compound.[1]

  • Decarboxylation of Furandicarboxylic Acids: this compound can be prepared by the selective decarboxylation of furan-3,4-dicarboxylic acid or furan-2,3-dicarboxylic acid.

Q2: My reaction mixture is turning dark brown or black. What is the cause?

A2: The formation of dark, tarry substances is a common issue in furan (B31954) chemistry and is often attributed to the polymerization of the furan ring under acidic conditions. It is crucial to control the pH of your reaction and workup steps carefully.

Q3: I am observing a significant amount of unreacted starting material. How can I improve conversion?

A3: Incomplete conversion can stem from several factors:

  • Insufficient Reagent: Ensure you are using a sufficient molar equivalent of your reagents, particularly the oxidizing agent or the organolithium reagent.

  • Reagent Purity and Activity: The purity of starting materials, such as 3-Furaldehyde, is critical. Use freshly distilled or high-purity starting materials. Organolithium reagents are particularly sensitive to air and moisture and should be titrated before use.

  • Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Additionally, ensure the reaction is conducted at the optimal temperature.

Q4: How can I effectively purify the crude this compound?

A4: Purification is typically achieved through recrystallization. The choice of solvent is critical; an ideal solvent will dissolve the this compound well at elevated temperatures but poorly at room temperature. Common solvents for recrystallization of furoic acids include water or aqueous solvent mixtures. Washing the crude product with a mild base solution (e.g., saturated sodium bicarbonate) before recrystallization can help remove acidic impurities.

Troubleshooting Guides

Guide 1: Low Yield in the Oxidation of 3-Furaldehyde

This guide addresses common issues encountered when synthesizing this compound via the oxidation of 3-Furaldehyde.

Issue Possible Cause Troubleshooting Steps
Low Yield with Significant Unreacted 3-Furaldehyde 1. Inefficient Oxidizing Agent: The chosen oxidizing agent (e.g., sodium chlorite (B76162), silver oxide) may not be active enough or used in insufficient quantity. 2. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures.[2] 3. Impure 3-Furaldehyde: Impurities in the starting material can inhibit the reaction.1. Increase the molar equivalents of the oxidizing agent. Consider a different, more potent oxidizing agent. 2. Optimize the reaction temperature. Perform small-scale experiments at various temperatures to determine the optimal condition. 3. Purify the 3-Furaldehyde by vacuum distillation before use.
Formation of Dark Polymeric Byproducts 1. Acidic Reaction Conditions: The furan ring is susceptible to polymerization under acidic conditions.1. If possible, perform the oxidation under neutral or slightly basic conditions. The use of a buffer solution can help maintain a stable pH.[3]
Product Loss During Workup 1. Sub-optimal Extraction: Inefficient extraction of the product from the aqueous phase. 2. Product Solubility: this compound has some solubility in water, which can lead to losses during aqueous workup.1. Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) before extraction to protonate the carboxylate. Use a suitable organic solvent for extraction and perform multiple extractions. 2. Saturate the aqueous layer with sodium chloride (salting out) to decrease the solubility of the organic product before extraction.
Guide 2: Low Yield in the Synthesis from 3-Bromofuran

This guide focuses on troubleshooting the synthesis of this compound from 3-Bromofuran via a lithiation-carboxylation sequence.

Issue Possible Cause Troubleshooting Steps
Low Yield of this compound 1. Inactive n-Butyllithium: n-Butyllithium is highly reactive with air and moisture. 2. Low Temperature Not Maintained: The lithiation reaction is typically performed at very low temperatures (e.g., -78 °C). An increase in temperature can lead to side reactions.[1] 3. Inefficient Carboxylation: The reaction with CO₂ may be incomplete.1. Use a fresh bottle of n-butyllithium or titrate it before use to determine its exact concentration. 2. Ensure the reaction is maintained at the specified low temperature throughout the addition of n-butyllithium and until the carboxylation step. 3. Use a large excess of freshly crushed dry ice (solid CO₂) or bubble dry CO₂ gas through the reaction mixture to ensure complete carboxylation.
Presence of Furan as a Byproduct 1. Protonation of the Lithiated Intermediate: The 3-lithiofuran intermediate may be quenched by a proton source before it reacts with CO₂.1. Ensure all glassware is thoroughly dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
Formation of 2-Furoic Acid Isomer 1. Isomerization of the Lithiated Intermediate: The 3-lithiofuran can isomerize to the more stable 2-lithiofuran (B141411) at higher temperatures.[1]1. Maintain the reaction temperature below -40 °C after the formation of the 3-lithiofuran intermediate.

Experimental Protocols

Protocol 1: Oxidation of 3-Furaldehyde to this compound

This protocol is a general guideline for the oxidation of 3-Furaldehyde using sodium chlorite.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 3-Furaldehyde and 2-methyl-2-butene in tert-butanol.

  • In a separate beaker, prepare a solution of sodium chlorite and sodium dihydrogen phosphate in water.

  • Slowly add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate to the solution of 3-Furaldehyde at room temperature with vigorous stirring.

  • Stir the reaction mixture overnight at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, acidify the reaction mixture by adding 1 M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization.

Protocol 2: Synthesis of this compound from 3-Bromofuran

This protocol outlines the synthesis of this compound from 3-Bromofuran.

Materials:

  • 3-Bromofuran

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (in hexanes)

  • Dry ice (solid CO₂)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet.

  • Dissolve 3-Bromofuran in anhydrous diethyl ether or THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes via the dropping funnel, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Quickly add a large excess of crushed dry ice to the reaction mixture.

  • Allow the mixture to warm to room temperature.

  • Quench the reaction by adding 1 M hydrochloric acid until the aqueous layer is acidic.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield crude this compound.

  • Purify the product by recrystallization.

Data Presentation

The following tables provide a summary of how different reaction parameters can affect the yield of furoic acid, based on literature data for similar reactions. This data should be used as a guideline for optimization.

Table 1: Effect of Temperature on the Yield of Furoic Acid (from Furfural Oxidation) [2]

Temperature (°C)Yield (%)
2596
50~93 (at 2h)
80~93 (at 1.7h)
11045

Note: Data is for the synthesis of 2-Furoic acid and is intended to illustrate the general trend of temperature effects.

Table 2: Effect of Base to Substrate Ratio on Furoic Acid Yield (from Furfural Oxidation) [2]

OH⁻:Furfural Molar RatioFurfural Conversion (%)Furoic Acid Yield (%)
000
0.251010
19696
3~10070

Note: Data is for the synthesis of 2-Furoic acid and demonstrates the importance of optimizing the base concentration.

Visualizations

Synthesis_Pathways cluster_0 Oxidation Route cluster_1 Organometallic Route 3-Furaldehyde 3-Furaldehyde 3-Furoic Acid_1 This compound 3-Furaldehyde->3-Furoic Acid_1 Oxidation Oxidizing Agent Oxidizing Agent Oxidizing Agent->3-Furoic Acid_1 3-Bromofuran 3-Bromofuran 3-Lithiofuran 3-Lithiofuran 3-Bromofuran->3-Lithiofuran 1. n-BuLi, -78°C 3-Furoic Acid_2 This compound 3-Lithiofuran->3-Furoic Acid_2 2. CO2 CO2 CO2 CO2->3-Furoic Acid_2

Caption: Key synthetic routes to this compound.

Troubleshooting_Workflow start Low Yield of this compound unreacted_sm Significant Unreacted Starting Material? start->unreacted_sm check_reagents Check Reagent Purity & Stoichiometry unreacted_sm->check_reagents Yes byproducts Formation of Dark Byproducts? unreacted_sm->byproducts No check_conditions Optimize Reaction Time & Temperature check_reagents->check_conditions end Improved Yield check_conditions->end check_ph Control pH, Use Buffer byproducts->check_ph Yes workup_loss Product Loss During Workup? byproducts->workup_loss No check_ph->end optimize_extraction Optimize Extraction pH & Solvent workup_loss->optimize_extraction Yes workup_loss->end No optimize_extraction->end

Caption: Troubleshooting workflow for low yield.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Potential Outcomes ReagentPurity Reagent Purity Yield Yield ReagentPurity->Yield Purity Purity ReagentPurity->Purity SideReactions Side Reactions ReagentPurity->SideReactions Temperature Temperature Temperature->Yield Temperature->SideReactions pH pH pH->Yield pH->SideReactions ReactionTime Reaction Time ReactionTime->Yield

Caption: Relationship between parameters and outcomes.

References

Technical Support Center: Managing Catalyst Deactivation in Furfural Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the catalytic oxidation of furfural (B47365).

Troubleshooting Guides

This section offers solutions to common problems encountered during furfural oxidation experiments.

Issue/Observation Potential Cause Troubleshooting Steps
Decreasing Furfural Conversion Over Time Catalyst Deactivation: Coking/Fouling, Sintering, Leaching, or Poisoning.1. Identify the cause: - Coking/Fouling: Characterize the spent catalyst using TGA (Thermogravimetric Analysis) to quantify carbonaceous deposits. SEM or TEM can visualize surface deposits.[1] - Sintering: Use TEM or XRD to check for an increase in metal particle size compared to the fresh catalyst.[2] - Leaching: Analyze the reaction mixture for dissolved metals from the catalyst or support using ICP-MS or AAS.[3] - Poisoning: Investigate for strongly adsorbed species on the catalyst surface using techniques like FTIR or XPS. The presence of byproducts from side reactions, such as the Cannizzaro reaction, can also lead to poisoning.[4] 2. Regenerate the catalyst: - For coking, calcination in air at an appropriate temperature can burn off the deposits.[3] - Washing with a suitable solvent may remove some adsorbed poisons.[5] 3. Optimize reaction conditions: - Lowering the reaction temperature may reduce sintering and coking.[6] - Adjusting the pH can minimize the formation of humins and prevent acid-induced deactivation.[7]
Low Selectivity to Furoic Acid Side Reactions: Cannizzaro reaction, over-oxidation, or other undesired pathways.1. Minimize Cannizzaro Reaction: - If using a base, consider weaker bases or optimizing the base concentration, as strong bases can promote the disproportionation of furfural to furoic acid and furfuryl alcohol.[4] 2. Control Reaction Time and Temperature: - Shorter reaction times or lower temperatures can prevent the over-oxidation of furoic acid to other products.[8] 3. Catalyst Modification: - Bimetallic catalysts (e.g., Au-Pd) can sometimes offer higher selectivity compared to their monometallic counterparts.[9]
Formation of Black/Brown Precipitate (Humins) Furfural Degradation: Polymerization or condensation reactions of furfural, often promoted by harsh basic or acidic conditions.1. Modify Reaction pH: - Operating at a controlled, milder pH can significantly reduce the formation of humins.[7] 2. Use a Different Solvent System: - The choice of solvent can influence the stability of furfural and the formation of byproducts.
Inconsistent Results Between Batches Catalyst Inhomogeneity or Degradation During Storage: Changes in the catalyst's physical or chemical properties.1. Ensure Proper Catalyst Handling and Storage: - Store catalysts in a cool, dry, and inert environment to prevent degradation. 2. Verify Catalyst Homogeneity: - Ensure the catalyst batch is well-mixed before taking samples for reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in furfural oxidation?

A1: The main deactivation mechanisms are:

  • Coking or Fouling: The deposition of carbonaceous materials (coke) or heavy by-products (humins) on the catalyst surface, which blocks access to active sites.[1][6]

  • Sintering: The agglomeration of catalyst particles, typically at higher temperatures, which reduces the available surface area for the reaction.[2][10]

  • Leaching: The dissolution of the active metal or support material into the reaction medium, which can be exacerbated by acidic or basic conditions.[3][11]

  • Poisoning: The strong, often irreversible, binding of molecules to the catalyst's active sites. The product, furoic acid, or byproducts from side reactions can act as poisons.[7][12]

Q2: How can I regenerate my deactivated catalyst?

A2: The regeneration method depends on the cause of deactivation:

  • For coking , calcination (heating in the presence of air or oxygen) is a common and effective method to burn off the carbonaceous deposits.[3]

  • For fouling by adsorbed species, washing the catalyst with appropriate organic or inorganic solvents can be effective.[5][13]

  • Deactivation by sintering is generally irreversible. In this case, re-dispersing the metal particles may be necessary, which is a more complex process.

  • Deactivation by leaching is also irreversible.

Q3: My furfural conversion is high, but the selectivity to furoic acid is low. What could be the reason?

A3: Low selectivity to furoic acid is often due to competing side reactions. In basic conditions, the Cannizzaro reaction can occur, where two molecules of furfural disproportionate to form one molecule of furoic acid and one molecule of furfuryl alcohol, limiting the theoretical yield of furoic acid to 50%.[7] Over-oxidation of furoic acid to other products can also occur, especially at higher temperatures or longer reaction times.[8]

Q4: I am observing the formation of a dark-colored precipitate in my reactor. What is it and how can I prevent it?

A4: The dark precipitate is likely humins, which are polymeric byproducts formed from the degradation of furfural. Humin formation is often promoted by strong basic conditions.[11] To prevent this, consider operating at a milder, controlled pH.[7]

Q5: Can the choice of catalyst support affect deactivation?

A5: Yes, the support plays a crucial role. It can influence the stability of the metal nanoparticles and their resistance to sintering and leaching. The acidic or basic properties of the support can also affect the reaction pathway and the formation of deactivating species.[9] For instance, a support that is unstable in the acidic environment created by the product furoic acid can lead to catalyst degradation.[7]

Quantitative Data on Catalyst Performance and Deactivation

The following table summarizes quantitative data from various studies on catalyst performance and deactivation during furfural oxidation.

CatalystReactionInitial PerformancePerformance after Deactivation/RecyclingObserved Reason for DeactivationReference
Ag/TiO₂Furfural Oxidation100% Furfural Conversion80% Furfural Conversion after 3 runsIncrease in Ag particle size from 1.82 nm to 5.29 nm (Sintering)[2]
CDF-1Furfural Decarbonylation-Stability increased from 101 to 136 hours after regeneration and modification with nickel-[14]
Titanium Silicalite (TS-1)Furfural Oxidation with H₂O₂-Catalyst deactivation observed after several cyclesFouling by deposition of heavy by-products and leaching of Ti species[3]
Ru-based complexFurfural to Furoic Acid97% Sodium Furoate Yield (1st cycle)91% (2nd cycle), 83% (3rd cycle)-[4]

Key Experimental Protocols

1. Catalyst Regeneration by Calcination (for coking/fouling):

  • Objective: To remove carbonaceous deposits from the catalyst surface.

  • Procedure:

    • After the reaction, recover the spent catalyst by filtration or centrifugation.

    • Wash the catalyst with a suitable solvent (e.g., ethanol (B145695) or water) to remove any loosely adsorbed species and dry it in an oven (e.g., at 110 °C for 12 hours).

    • Place the dried, spent catalyst in a furnace.

    • Heat the catalyst under a flow of air or diluted oxygen. A typical procedure involves ramping the temperature to around 400-500 °C and holding it for several hours. The exact temperature and time will depend on the specific catalyst and the nature of the coke.[3]

    • Cool the catalyst down to room temperature under an inert atmosphere (e.g., nitrogen) before use.

2. Catalyst Characterization to Identify Deactivation Mechanism:

  • Transmission Electron Microscopy (TEM): To visualize the size and dispersion of metal nanoparticles on the support. A comparison of fresh and spent catalysts can reveal sintering.[2]

  • X-ray Diffraction (XRD): To determine the crystalline structure and average crystallite size of the metal. An increase in crystallite size in the spent catalyst suggests sintering.

  • Thermogravimetric Analysis (TGA): To quantify the amount of carbonaceous deposits (coke) on the catalyst. The weight loss at different temperatures under an oxidizing atmosphere corresponds to the combustion of these deposits.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS): To analyze the liquid phase after the reaction for the presence of leached metals from the catalyst.

3. Typical Furfural Oxidation Reaction:

  • Reactor Setup: A batch reactor (autoclave) equipped with a magnetic stirrer and temperature control is commonly used.[2]

  • Procedure:

    • Load the catalyst and the furfural solution (typically in water or an organic solvent) into the reactor.[2]

    • If required, add a base (e.g., NaOH).[2]

    • Seal the reactor and purge it several times with the oxidant gas (e.g., air or pure O₂).

    • Pressurize the reactor to the desired pressure (e.g., 15 bar of air).[2]

    • Heat the reactor to the desired reaction temperature (e.g., 25-110 °C) while stirring.[2]

    • After the reaction, cool the reactor, depressurize it, and collect the liquid and solid samples for analysis.

Visualizations

CatalystDeactivationCycle FreshCatalyst Fresh Active Catalyst DeactivatedCatalyst Deactivated Catalyst FreshCatalyst->DeactivatedCatalyst Reaction Conditions (Coking, Sintering, Leaching, Poisoning) RegeneratedCatalyst Regenerated Catalyst DeactivatedCatalyst->RegeneratedCatalyst Regeneration (e.g., Calcination, Washing) RegeneratedCatalyst->FreshCatalyst Reuse

A diagram illustrating the cycle of catalyst deactivation and regeneration.

TroubleshootingWorkflow Start Decreased Catalyst Performance Observed Characterize Characterize Spent Catalyst (TEM, TGA, XRD, etc.) Start->Characterize IdentifyCause Identify Deactivation Mechanism Characterize->IdentifyCause Coking Coking / Fouling IdentifyCause->Coking Deposits Found Sintering Sintering IdentifyCause->Sintering Particle Size Increased Leaching Leaching IdentifyCause->Leaching Metal in Supernatant Regenerate Regenerate Catalyst (e.g., Calcination) Coking->Regenerate Resynthesize Resynthesize or Procure New Catalyst Sintering->Resynthesize Leaching->Resynthesize Optimize Optimize Reaction Conditions (Temp, pH, etc.) Regenerate->Optimize End Improved Performance Optimize->End Resynthesize->End ReactionPathways cluster_main Main Oxidation Pathway cluster_side Side Reactions Leading to Deactivation Furfural Furfural FuroicAcid Desired Product: Furoic Acid Furfural->FuroicAcid Catalytic Oxidation (+ O2) FurfurylAlcohol Byproduct: Furfuryl Alcohol Furfural->FurfurylAlcohol Cannizzaro Reaction (+ Base) Humins Deactivating Species: Humins Furfural->Humins Polymerization / Condensation

References

Technical Support Center: Solvent Effects on the Reactivity of 3-Furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the experimental nuances of reactions involving 3-furoic acid. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues related to the impact of solvents on the reactivity of this compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the solubility of this compound?

A1: The solubility of this compound is highly dependent on the solvent's polarity. It is moderately soluble in water and shows high solubility in polar organic solvents such as ethanol, ether, and acetone.[1] Its solubility in nonpolar solvents is considerably more limited.[2] For many applications, leveraging the increased solubility in polar solvents is key to achieving homogeneous reaction conditions.

Data Presentation: Solubility of this compound

SolventTypeGeneral SolubilityNotes
WaterPolar ProticModerately SolubleSolubility is influenced by pH and temperature.
EthanolPolar ProticHighly Soluble[1]A common solvent for esterification reactions.
MethanolPolar ProticSolubleOften used in esterification reactions.
AcetonePolar AproticHighly Soluble[1]Useful for reactions where protic solvents are not ideal.
Diethyl EtherPolar AproticHighly Soluble[1]A common solvent for extractions and reactions.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleA high-boiling polar aprotic solvent.
TolueneNonpolarLimited SolubilityMay be used in specific applications like water removal via azeotropic distillation.

Q2: Which solvents are recommended for the esterification of this compound?

A2: For Fischer esterification, an excess of the alcohol reactant (e.g., ethanol, methanol) is commonly used as the solvent. This not only dissolves the this compound but also shifts the reaction equilibrium towards the product ester. Polar aprotic solvents can also be employed, particularly when using different esterification methods.

Q3: What is the impact of solvent choice on the decarboxylation of this compound?

A3: Thermal decarboxylation of furoic acids typically requires high temperatures. Therefore, high-boiling point inert solvents are necessary to facilitate the reaction safely and effectively. Studies on the decarboxylation of the similar 2-furoic acid show that the reaction is activated at temperatures around 140-160°C under dry conditions.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound, with a focus on solvent-related issues.

Issue 1: Low Reaction Yield in Esterification

  • Symptom: The conversion of this compound to its ester is significantly lower than expected.

  • Potential Causes & Solutions:

    • Equilibrium Limitation: Fischer esterification is a reversible reaction.

      • Solution: Use a large excess of the alcohol as the solvent to drive the equilibrium towards the product. If feasible, remove the water byproduct using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene.

    • Insufficient Catalyst Activity: The acid catalyst may be deactivated or used in an insufficient amount.

      • Solution: Ensure the catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh and used in an appropriate catalytic amount.

    • Presence of Water: Water in the reactants or solvent can inhibit the forward reaction.

      • Solution: Use anhydrous solvents and reactants to minimize the presence of water.

Issue 2: Polymerization or Darkening of the Reaction Mixture

  • Symptom: The reaction mixture turns dark brown or black, and a viscous polymer may form.

  • Potential Causes & Solutions:

    • Acidic Degradation: The furan (B31954) ring is sensitive to strongly acidic conditions, which can catalyze polymerization.

      • Solution: Use the mildest possible acidic catalyst and the lowest effective concentration. Neutralize the reaction mixture promptly during workup. Protic solvents like water can enhance polymerization under acidic conditions.

    • High Temperatures: Elevated temperatures can promote the degradation of the furan ring.

      • Solution: Optimize the reaction temperature to be high enough for a reasonable reaction rate but low enough to minimize degradation.

Issue 3: Incomplete Decarboxylation

  • Symptom: A significant amount of unreacted this compound remains after a thermal decarboxylation attempt.

  • Potential Causes & Solutions:

    • Insufficient Temperature: The reaction may not have reached the required activation energy for decarboxylation.

      • Solution: Ensure the reaction is heated to a sufficiently high temperature (typically >160°C). Select a high-boiling point solvent that is stable at the required temperature.

    • Inefficient Heat Transfer: Poor mixing can lead to uneven heating of the reaction mixture.

      • Solution: Ensure efficient and continuous stirring throughout the reaction.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification of this compound

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent).

  • Reagents: Add a large excess of the desired alcohol (e.g., 20 equivalents of ethanol), which will also serve as the solvent.

  • Catalyst Addition: With stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reaction: Heat the mixture to a gentle reflux and maintain for 4-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After cooling to room temperature, carefully neutralize the acid by adding a saturated solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by vacuum distillation or column chromatography.

Protocol 2: General Procedure for Thermal Decarboxylation of this compound

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.

  • Solvent: Add a high-boiling point, inert solvent (e.g., quinoline (B57606) or a high-boiling point ether).

  • Reaction: Heat the mixture to a high temperature (e.g., >180°C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the evolution of CO₂ gas to gauge the progress of the reaction. The reaction can also be monitored by TLC or GC analysis of aliquots.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product, furan, is volatile and should be handled accordingly. Distillation can be used to separate the product from the high-boiling point solvent.

Section 4: Visualizing Workflows and Relationships

The following diagrams illustrate key experimental workflows and logical relationships for troubleshooting.

experimental_workflow Experimental Workflow for Studying Solvent Effects A Define Reaction (e.g., Esterification of this compound) B Select a Range of Solvents (Polar Protic, Polar Aprotic, Nonpolar) A->B C Perform Reactions Under Identical Conditions (Temp, Time, Concentration) B->C D Monitor Reaction Progress (TLC, GC, NMR) C->D E Analyze Results (Yield, Rate, Purity) D->E F Identify Optimal Solvent E->F

Workflow for Solvent Selection

troubleshooting_workflow Troubleshooting Low Yield in this compound Reactions Start Low Yield Observed Check_Completion Is the reaction complete? (Analyze by TLC/GC) Start->Check_Completion Increase_Time_Temp Increase reaction time or temperature Check_Completion->Increase_Time_Temp No Check_Side_Products Are there significant side products? Check_Completion->Check_Side_Products Yes Increase_Time_Temp->Check_Completion Optimize_Conditions Optimize conditions: - Milder catalyst - Lower temperature - Anhydrous solvent Check_Side_Products->Optimize_Conditions Yes Check_Reagents Are reagents and solvents pure and dry? Check_Side_Products->Check_Reagents No Success Yield Improved Optimize_Conditions->Success Purify_Reagents Purify/dry reagents and solvents Check_Reagents->Purify_Reagents No Check_Reagents->Success Yes Purify_Reagents->Success

Decision Tree for Troubleshooting Low Yields

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for 3-Furoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3-Furoic acid is critical in various stages of research and development. This guide provides a comparative overview of two primary analytical methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is based on established methodologies for furoic acids and other organic acids, offering a foundation for selecting the most suitable method for your specific application.

Method Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for this compound quantification depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of typical performance characteristics for each method.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (r²) ≥ 0.998≥ 0.995
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL (or ~0.01 mmol/L)[1]0.05 - 0.5 µg/mL
Accuracy (Recovery) 89.9% - 98.8%[1]Typically > 90% (post-derivatization)
Precision (RSD) Intraday: ≤ 4.2%, Interday: ≤ 4.5%Intraday: < 10%, Interday: < 15%
Sample Preparation Minimal (dilution, filtration)Requires derivatization
Analysis Time ~15 minutes per sample~20-30 minutes per sample
Instrumentation HPLC with UV or DAD detectorGC with Mass Spectrometer

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is well-suited for the direct analysis of this compound in aqueous and biological samples.

Sample Preparation:

  • For liquid samples (e.g., urine, plasma), dilute the sample with the mobile phase.

  • Centrifuge the diluted sample to remove any particulate matter.

  • Filter the supernatant through a 0.45 µm syringe filter before injection.

  • For solid samples, perform a liquid extraction followed by the steps above.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water containing an acidifier (e.g., 0.1% phosphoric acid or formic acid). A typical mobile phase could be Acetonitrile:Water (20:80, v/v) with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector at 245 nm.

  • Temperature: Ambient.

Validation Parameters:

  • Linearity: Prepare calibration standards of this compound in the mobile phase at a minimum of five concentration levels.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank sample matrix.

  • Precision: Analyze replicate preparations of a sample on the same day (intraday) and on different days (interday).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity but requires a derivatization step to make the non-volatile this compound suitable for gas chromatography.

Sample Preparation and Derivatization:

  • Extract this compound from the sample matrix using a suitable solvent (e.g., ethyl acetate).

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract.

  • Heat the mixture at 60-70°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) ester of this compound.

  • Cool the sample to room temperature before injection.

GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

  • Quantification: Use selected ion monitoring (SIM) of characteristic ions for the this compound TMS derivative.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for both HPLC and GC-MS methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Dilution Dilution Sample->Dilution Centrifugation Centrifugation Dilution->Centrifugation Filtration Filtration Centrifugation->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data Data Acquisition Detection->Data

Caption: HPLC experimental workflow for this compound quantification.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Sample Extraction Solvent Extraction Sample->Extraction Evaporation Evaporation Extraction->Evaporation Derivatization Derivatization Evaporation->Derivatization Injection Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Mass Spectrometry Separation->Ionization Data Data Acquisition Ionization->Data

Caption: GC-MS experimental workflow for this compound quantification.

References

Establishing Linearity and Range for 3-Furoic Acid Analysis: A Comparative Guide to HPLC, Ion Chromatography, and GC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of organic acids like 3-Furoic acid is critical. A key aspect of ensuring the reliability of any analytical method is the establishment of its linearity and analytical range. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, with a focus on these crucial validation parameters.

Comparison of Analytical Methods for this compound

The choice of analytical method for this compound depends on factors such as the required sensitivity, sample matrix, and available instrumentation. Below is a summary of typical linearity and range performance for HPLC, Ion Chromatography, and GC-MS based on available data for this compound and structurally similar organic acids.

Analytical Method Typical Linearity Range Correlation Coefficient (r²) Remarks
HPLC-UV 5 - 25 µg/mL[1]≥ 0.998[1]Based on data for the structurally similar 2-Furoic acid. This method is widely accessible and provides good selectivity and sensitivity for UV-active compounds like this compound.
Ion Chromatography (IC) with Suppressed Conductivity 1 - 500 ppb[2][3]> 0.99[2][3]Highly sensitive method suitable for trace analysis of ionic species. The linearity for other organic acids demonstrates its potential for this compound analysis, especially in complex aqueous matrices.
GC-MS (with derivatization) 0.04 - 0.69 µg/mL0.9874 - 0.9994[4]Requires derivatization to increase volatility. Offers high specificity and sensitivity due to mass spectrometric detection. *Linearity data is based on other organic acids and may vary for this compound.

Experimental Protocol: Establishing Linearity and Range for an HPLC-UV Method

This protocol outlines the steps to determine the linearity and range of an HPLC-UV method for the quantification of this compound.

1. Preparation of Standard Stock Solution:

  • Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile (B52724) and water) to prepare a stock solution of a high concentration (e.g., 100 µg/mL).

2. Preparation of Calibration Standards:

  • Perform serial dilutions of the stock solution to prepare at least five calibration standards at different concentration levels. For an expected working concentration, a typical range could be 50%, 75%, 100%, 125%, and 150% of the target concentration. For instance, if the target concentration is 10 µg/mL, prepare standards at 5, 7.5, 10, 12.5, and 15 µg/mL.

3. Chromatographic Analysis:

  • Set up the HPLC system with an appropriate column (e.g., C18) and mobile phase.

  • Inject each calibration standard solution at least three times into the HPLC system.

  • Record the peak area response for this compound at each concentration level.

4. Data Analysis and Evaluation of Linearity:

  • Plot the mean peak area response against the corresponding concentration of the calibration standards.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (r²).

  • Acceptance Criteria: The correlation coefficient (r) should be ≥ 0.999. The y-intercept should be minimal, and the data points should be randomly distributed around the regression line on a residual plot.

5. Determination of the Range:

  • The range of the method is the interval between the upper and lower concentrations of the calibration standards that have been demonstrated to provide an acceptable degree of linearity, accuracy, and precision.

  • The established linear range is considered the working range of the method for the quantification of this compound.

Workflow for Establishing Linearity and Range

G cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation stock_solution Prepare Standard Stock Solution calibration_standards Prepare Calibration Standards (≥5 levels) stock_solution->calibration_standards hplc_analysis Inject Standards into HPLC System (n≥3) calibration_standards->hplc_analysis record_data Record Peak Area Response hplc_analysis->record_data plot_data Plot Mean Peak Area vs. Concentration record_data->plot_data linear_regression Perform Linear Regression Analysis plot_data->linear_regression evaluate_linearity Evaluate Linearity (r² ≥ 0.999) linear_regression->evaluate_linearity determine_range Determine Analytical Range evaluate_linearity->determine_range

References

Determining the Analytical Limits of 3-Furoic Acid: A Comparative Guide to LOD and LOQ

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurately detecting and quantifying 3-Furoic acid is crucial for various applications, from metabolic studies to quality control. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are key performance characteristics of any analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. This guide provides a comparative overview of different analytical techniques for determining the LOD and LOQ of this compound, supported by available experimental data.

Comparison of Analytical Methods for this compound

The determination of LOD and LOQ for this compound is highly dependent on the analytical instrumentation, the sample matrix, and the specific method parameters. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a commonly employed technique.

Analytical MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
HPLC-UVFuroic AcidUrineNot Reported0.01 mmol/L[1]
HPLC-DAD2-Furoic AcidCoffee0.11–0.76 µg/mL0.35–2.55 µg/mL[2]
HPLC-UV5-Hydroxymethyl-2-furoic acidUrineNot Reported7 mg/L

Note: Data for this compound is limited. The table includes data for closely related furoic acid derivatives to provide a comparative perspective. The performance of these methods for this compound is expected to be in a similar range.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing results. Below are generalized protocols for the determination of LOD and LOQ for organic acids like this compound using common analytical techniques.

HPLC-UV Method

This method is widely used for the analysis of organic acids in various matrices.

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column and a UV detector.

  • Mobile Phase: An acidic acetonitrile/water mixture is commonly used.[1] For example, a gradient of 0.1% acetic acid in water (A) and methanol (B129727) (B) can be employed.

  • Sample Preparation: For biological samples like urine, a simple dilution and centrifugation or a solvent extraction step using a solvent like ethyl acetate (B1210297) may be necessary.[1] For food matrices such as coffee, an aqueous extraction followed by centrifugation is often sufficient.[2]

  • LOD and LOQ Determination: The LOD and LOQ are typically determined based on the signal-to-noise (S/N) ratio, where the LOD is established at a S/N ratio of 3:1 and the LOQ at a S/N ratio of 10:1.[2] This involves injecting a series of decreasing concentrations of this compound standards and determining the concentration at which the respective S/N ratios are achieved.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

LC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for complex matrices and trace-level analysis.

  • Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer).

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of acidic compounds like this compound.

  • Mobile Phase: For MS compatibility, volatile acids like formic acid are used in the mobile phase instead of non-volatile acids like phosphoric acid.[3]

  • Sample Preparation: Similar to HPLC-UV, but may require more rigorous clean-up steps to minimize matrix effects.

  • LOD and LOQ Determination: The determination is based on the S/N ratio of the selected reaction monitoring (SRM) or extracted ion chromatogram (EIC) peak. A S/N of 3 is generally used for LOD and 10 for LOQ.

Visualizing the Concepts and Workflow

To better understand the relationship between LOD and LOQ and the general workflow for their determination, the following diagrams are provided.

LOD_LOQ_Concept cluster_detection Detection cluster_quantitation Quantitation LOD LOD (Limit of Detection) Detect Analyte is reliably detected LOD->Detect LOQ LOQ (Limit of Quantitation) Quantify Analyte is reliably quantified with acceptable precision and accuracy LOQ->Quantify Concentration Increasing Analyte Concentration -> Blank Blank (No Analyte)

Caption: Relationship between Blank, LOD, and LOQ.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_determination Determination A Prepare Standard Solutions of this compound C Analyze a series of diluted standards and blanks A->C B Prepare Blank Matrix Samples B->C D Acquire Chromatographic Data C->D E Measure Signal (S) and Noise (N) D->E F Calculate Signal-to-Noise Ratio (S/N) E->F G Determine LOD (S/N = 3) F->G H Determine LOQ (S/N = 10) F->H

Caption: General workflow for determining LOD and LOQ.

References

Reactivity in Cycloaddition: A Comparative Analysis of 2-Furoic Acid and 3-Furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the Diels-Alder reactivity of 2-furoic acid and 3-furoic acid reveals significant differences in their performance, with this compound exhibiting superior kinetic and thermodynamic favorability in cycloaddition reactions with maleimides. This guide provides a comprehensive comparison of their reactivity, supported by experimental data and detailed protocols for researchers and professionals in drug development and chemical synthesis.

While both isomers of furoic acid are structurally similar, the position of the carboxylic acid group profoundly influences the electron density of the furan (B31954) ring, a key factor in the [4+2] cycloaddition, or Diels-Alder, reaction. The electron-withdrawing nature of the carboxyl group deactivates the furan ring, making these dienes generally less reactive than their electron-rich counterparts. However, studies have demonstrated that these reactions can be effectively carried out, particularly with enhancements in reaction conditions.

Quantitative Comparison of Reactivity

Experimental evidence indicates that this compound is a more reactive diene in Diels-Alder reactions compared to 2-furoic acid. A study by Bowman et al. showed that the reactions of this compound with maleimides are both kinetically and thermodynamically favored.[1] In contrast, 2-furoic acid is significantly less reactive.[1]

The reactivity of 2-furoic acid can, however, be substantially improved. The use of water as a solvent provides a significant rate enhancement for the Diels-Alder reaction of 2-furoic acid.[1] Furthermore, the conversion of 2-furoic acid to its carboxylate salt, by the addition of a base like sodium hydroxide (B78521) (NaOH), further activates the diene, leading to nearly quantitative yields under mild conditions.[1]

The following tables summarize the experimental data for the Diels-Alder reaction between 2-furoic acid and various maleimides, highlighting the effects of solvent and base addition.

Table 1: Cycloaddition of 2-Furoic Acid with N-substituted Maleimides in Water

Dienophile (Maleimide)R GroupConversion (%) [a]Isolated Yield (%) [b]
N-methylmaleimideCH₃>9592
N-ethylmaleimideC₂H₅>9590
N-propylmaleimideC₃H₇>9588

[a] Reaction conditions: 2-furoic acid, maleimide (B117702) (1.5 equiv.), NaOH (1 equiv.), water (1 M), 50 °C, 16 h. Conversion determined from ¹H-NMR of the crude mixture.[1] [b] Isolated yield after acidification.[1]

Table 2: Effect of Base on the Cycloaddition of 2-Furoic Acid with N-methylmaleimide in Water

BaseConversion (%) [a]
None10
NaH₂PO₄25
NEt₃40
Na₂HPO₄90
NaOH>95

[a] Reaction conditions: 2-furoic acid, N-methylmaleimide (1.5 equiv.), base (1 equiv.), water (1 M), 50 °C, 16 h. Conversion determined from ¹H-NMR of the crude mixture.[1]

Experimental Protocols

A detailed experimental protocol for the aqueous Diels-Alder reaction of 2-furoic acid is provided below. A similar protocol can be adapted for this compound, likely with shorter reaction times or at lower temperatures due to its higher reactivity.

General Procedure for the Aqueous Diels-Alder Reaction of 2-Furoic Acid:

  • To a reaction vessel, add 2-furoic acid (1.0 equiv.).

  • Add an aqueous solution of sodium hydroxide (1.0 equiv.) to dissolve the furoic acid and form the sodium furoate salt.

  • Add the desired maleimide (1.5 equiv.) to the solution.

  • Stir the reaction mixture at 50 °C for 16 hours.

  • After cooling to room temperature, extract the unreacted maleimide with an organic solvent (e.g., dichloromethane).

  • Acidify the aqueous layer with a suitable acid (e.g., HCl) to a pH of approximately 2.

  • The resulting precipitate, the Diels-Alder adduct, is then collected by filtration, washed with cold water, and dried.

Reaction Mechanisms and Experimental Workflow

The Diels-Alder reaction is a concerted pericyclic reaction involving a 4π-electron system (the diene, in this case, the furan ring of furoic acid) and a 2π-electron system (the dienophile, the maleimide). The reaction proceeds through a cyclic transition state, leading to the formation of a six-membered ring.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product 2_Furoic_Acid 2-Furoic Acid (Diene) TS Cyclic Transition State 2_Furoic_Acid->TS Maleimide Maleimide (Dienophile) Maleimide->TS Adduct Diels-Alder Adduct TS->Adduct [4+2] Cycloaddition

Caption: General mechanism of the Diels-Alder reaction.

The experimental workflow for the aqueous cycloaddition of furoic acids can be visualized as a series of sequential steps, from the preparation of the reactants to the isolation of the final product.

Experimental_Workflow A Dissolve Furoic Acid in NaOH(aq) B Add Maleimide A->B C Heat Reaction Mixture (e.g., 50°C, 16h) B->C D Cool to Room Temperature C->D E Extract Unreacted Maleimide (Organic Solvent) D->E F Acidify Aqueous Layer E->F G Filter and Collect Product F->G H Wash and Dry Product G->H

Caption: Experimental workflow for aqueous Diels-Alder reaction.

References

Spectroscopic Fingerprints: A Comparative Guide to Differentiating 2-Furoic Acid and 3-Furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic characteristics that distinguish the positional isomers 2-Furoic acid and 3-Furoic acid, providing researchers, scientists, and drug development professionals with a robust guide for their identification and differentiation.

The subtle shift of a carboxylic acid group on a furan (B31954) ring, from position 2 to 3, creates two isomers with distinct chemical and physical properties. While their molecular formula (C₅H₄O₃) and molecular weight (112.08 g/mol ) are identical, their spectroscopic signatures are not. This guide provides a comprehensive comparison of 2-Furoic acid and this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by experimental data and protocols.

Chemical Structures

The foundational difference between these two isomers lies in the point of attachment of the carboxylic acid group to the furan ring.

  • 2-Furoic acid: The carboxylic acid group is attached to the carbon atom at position 2 of the furan ring.

  • This compound: The carboxylic acid group is attached to the carbon atom at position 3 of the furan ring.

IsomerChemical Structure
2-Furoic acid
This compound

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, highlighting the distinguishing features of each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural differences between these isomers. The chemical shifts (δ) of the protons and carbons in the furan ring are highly sensitive to the position of the electron-withdrawing carboxylic acid group.

The proton NMR spectra show distinct differences in chemical shifts and coupling patterns for the furan ring protons.

Isomer Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
2-Furoic acid H57.90dd1.64, 0.76
H37.22dd3.48, 0.76
H46.64dd3.44, 1.72
-COOH12.36s-
This compound H28.31s-
H57.78t~1.8
H46.76dd~1.8, ~0.8
-COOH~12.0br s-

The carbon NMR spectra also provide clear differentiation based on the chemical shifts of the furan ring carbons.[1]

Isomer Carbon Assignment Chemical Shift (δ) ppm
2-Furoic acid C=O159.81
C5147.44
C2145.38
C3118.16
C4112.52
This compound C=O163.9
C5148.1
C2144.2
C3126.1
C4110.1
Infrared (IR) Spectroscopy

The IR spectra of both isomers are characterized by the presence of a carboxylic acid group. However, subtle differences in the fingerprint region can be observed due to the different substitution patterns on the furan ring.

Isomer Functional Group Characteristic Absorption Bands (cm⁻¹)
2-Furoic acid O-H stretch (carboxylic acid dimer)2500-3300 (broad)
C=O stretch~1680-1700
C=C stretch (furan ring)~1585
C-O stretch~1295, ~1130
This compound O-H stretch (carboxylic acid dimer)2500-3300 (broad)
C=O stretch~1690-1710
C=C stretch (furan ring)~1590, ~1510
C-O stretch~1300, ~1150
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of both isomers results in a molecular ion peak at m/z 112. However, the fragmentation patterns can show differences in the relative abundances of key fragment ions.

Isomer m/z Proposed Fragment Relative Abundance
2-Furoic acid 112[M]⁺Moderate
95[M-OH]⁺Moderate
67[M-COOH]⁺High
39[C₃H₃]⁺High
This compound 112[M]⁺High
95[M-OH]⁺Moderate
84[M-CO]⁺Low
67[M-COOH]⁺Moderate
39[C₃H₃]⁺High

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-25 mg of Furoic Acid Isomer dissolve Dissolve in ~0.7 mL of DMSO-d6 weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer vortex Vortex to Ensure Homogeneity transfer->vortex place_sample Place Sample in Spectrometer Probe vortex->place_sample shim Shim Magnetic Field place_sample->shim acquire_1h Acquire ¹H Spectrum (400 MHz) shim->acquire_1h acquire_13c Acquire ¹³C Spectrum (100 MHz) shim->acquire_13c process_data Process and Analyze Spectra acquire_1h->process_data acquire_13c->process_data

NMR Spectroscopy Experimental Workflow.
  • Sample Preparation : Approximately 5-25 mg of the furoic acid isomer is accurately weighed and dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solution is then transferred to a clean, dry 5 mm NMR tube and vortexed to ensure homogeneity.[1]

  • Instrumentation and Data Acquisition : A 400 MHz NMR spectrometer is used for ¹H NMR analysis, and a 100 MHz spectrometer is used for ¹³C NMR analysis. The sample is placed in the spectrometer's probe, and the magnetic field is shimmed to achieve homogeneity before acquiring the spectra.[1]

IR Spectroscopy Protocol

IR_Workflow cluster_prep Sample Preparation (KBr Pellet Method) cluster_acq Data Acquisition cluster_range Spectral Range grind Grind 1-2 mg of Furoic Acid with 100-200 mg KBr press Press Mixture into a Transparent Pellet grind->press background Record Background Spectrum press->background sample_scan Place Pellet in Spectrometer and Record Spectrum background->sample_scan range Record Spectrum in the Range of 4000-400 cm⁻¹ sample_scan->range

FTIR Spectroscopy Experimental Workflow.
  • Sample Preparation (KBr Pellet Method) : A small amount of the furoic acid isomer (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[1]

  • Instrumentation and Data Acquisition : A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis. A background spectrum of the empty sample compartment is recorded first. The KBr pellet containing the sample is then placed in the spectrometer's sample holder, and the infrared spectrum is recorded in the range of 4000-400 cm⁻¹.[1]

Mass Spectrometry Protocol

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis & Detection cluster_output Output introduce Introduce Sample via Direct Insertion Probe or GC ionize Bombard with High-Energy Electrons (70 eV) introduce->ionize accelerate Accelerate and Separate Ions by m/z Ratio ionize->accelerate detect Detect Ion Abundance accelerate->detect spectrum Generate Mass Spectrum detect->spectrum

References

A Comparative Analysis of the Biological Activities of 2-Furoic Acid and 3-Furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two key isomers of furoic acid: 2-furoic acid and 3-furoic acid. Furoic acids, organic compounds derived from furan, have garnered significant interest in the scientific community for their diverse biological properties. This report synthesizes available experimental data to compare their hypolipidemic, antimicrobial, antifungal, and enzyme-inhibiting activities, offering a valuable resource for research and development in the pharmaceutical and biotechnology sectors.

Comparative Biological Activity: A Tabular Summary

The following tables summarize the available quantitative data on the biological activities of 2-furoic acid and this compound.

Table 1: Hypolipidemic Activity

A direct comparative study in rodents has demonstrated that 2-furoic acid exhibits more potent hypolipidemic activity than its this compound isomer.[1]

IsomerAnimal ModelDosageSerum Cholesterol ReductionSerum Triglyceride Reduction
2-Furoic Acid Mice20 mg/kg/day41%56%
Rats20 mg/kg/day50%42%
This compound Mice/Rats20 mg/kg/dayLess potent than 2-furoic acid (specific percentages not provided)Less potent than 2-furoic acid (specific percentages not provided)
Table 2: Antimicrobial and Antifungal Activity

Direct comparative studies on the antimicrobial and antifungal activities of 2-furoic acid and this compound are limited. However, studies on "furoic acid" (isomer not always specified) and its derivatives indicate a potential for antimicrobial and antifungal properties.

CompoundMicroorganismActivityMeasurementValue
Furoic Acid (isomer not specified) Bacillus subtilisAntibacterialMIC0.015 µM
MBC0.015 µM
Salmonella sp.AntibacterialMIC0.009 µM
MBC0.030 µM
2-Methyl-5-aryl-3-furoic acids FungiAntifungal-Interesting activity

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Table 3: Enzyme Inhibition
IsomerEnzymeInhibition TypeIC₅₀ / Inhibition Constant (Ki)
2-Furoic Acid ATP dependent citrate (B86180) lyase--
Acetyl CoA synthetase--
Acyl CoA cholesterol acyl transferase--
sn-glycerol-3-phosphate acyl transferase--
Phosphatidate phosphohydrolase--
Hepatic lipoprotein lipase--
Furoic Acid (isomer not specified) LipaseNon-competitiveIC₅₀: 2.12 ± 0.04 mM, Ki: 2.12 ± 0.04 mM

Experimental Protocols

Hypolipidemic Activity Assessment in Rodents

This protocol outlines the general methodology used to evaluate the hypolipidemic activity of furoic acid isomers in rats.

  • Animal Model: Male Wistar rats are typically used. They are housed in a controlled environment with standard diet and water ad libitum.

  • Induction of Hyperlipidemia: Hyperlipidemia is induced by administering a high-fat diet, often supplemented with cholesterol and cholic acid, for a specified period (e.g., 30 days).

  • Treatment: Animals are divided into groups: a normal control group, a hyperlipidemic control group, and treatment groups receiving different doses of the test compounds (e.g., 2-furoic acid, this compound) orally once a day for a set duration (e.g., 14-16 days). A standard hypolipidemic drug may be used as a positive control.

  • Blood Collection and Analysis: At the end of the treatment period, blood samples are collected from the animals (e.g., via retro-orbital plexus). Serum is separated by centrifugation.

  • Biochemical Assays: Serum samples are analyzed for total cholesterol, triglycerides, high-density lipoprotein (HDL) cholesterol, and low-density lipoprotein (LDL) cholesterol levels using standard enzymatic kits.

  • Statistical Analysis: The data is analyzed using appropriate statistical methods (e.g., ANOVA) to determine the significance of the observed differences between the groups.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Microtiter Plates: Sterile 96-well microtiter plates are used. A serial two-fold dilution of the test compound (e.g., 2-furoic acid) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) directly in the wells of the plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared from a fresh culture. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. The inoculum is then further diluted in the broth to the final desired concentration.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Control wells are included: a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: The plates are incubated under appropriate conditions (temperature, time, and sometimes CO₂ concentration) for the specific microorganism being tested.

  • Determination of MIC: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.

Visualizing Mechanisms and Workflows

To further elucidate the biological context of these isomers, the following diagrams illustrate a key metabolic pathway and a standard experimental workflow.

Hypolipidemic_Action_of_2_Furoic_Acid 2-Furoic Acid 2-Furoic Acid Inhibition of Key Enzymes Inhibition of Key Enzymes 2-Furoic Acid->Inhibition of Key Enzymes ATP Citrate Lyase ATP Citrate Lyase Inhibition of Key Enzymes->ATP Citrate Lyase Acetyl CoA Synthetase Acetyl CoA Synthetase Inhibition of Key Enzymes->Acetyl CoA Synthetase Acyl CoA Cholesterol Acyl Transferase Acyl CoA Cholesterol Acyl Transferase Inhibition of Key Enzymes->Acyl CoA Cholesterol Acyl Transferase Reduced Lipid Synthesis Reduced Lipid Synthesis ATP Citrate Lyase->Reduced Lipid Synthesis Acetyl CoA Synthetase->Reduced Lipid Synthesis Acyl CoA Cholesterol Acyl Transferase->Reduced Lipid Synthesis Lower Serum Cholesterol Lower Serum Cholesterol Reduced Lipid Synthesis->Lower Serum Cholesterol Lower Serum Triglycerides Lower Serum Triglycerides Reduced Lipid Synthesis->Lower Serum Triglycerides

Caption: Hypolipidemic action of 2-furoic acid.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare Compound Dilutions Prepare Compound Dilutions Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Compound Dilutions->Inoculate Microtiter Plate Prepare Microbial Inoculum Prepare Microbial Inoculum Prepare Microbial Inoculum->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Read Results (Visual/Reader) Read Results (Visual/Reader) Incubate Plate->Read Results (Visual/Reader) Determine MIC Determine MIC Read Results (Visual/Reader)->Determine MIC

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for 3-Furoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a detailed comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 3-Furoic acid. As a key metabolite and industrial chemical, accurate quantification of this compound is essential in various fields, including occupational exposure monitoring, food science, and pharmaceutical development.[1][2][3] This document serves as a resource for researchers, scientists, and drug development professionals to make informed decisions by providing objective performance data and detailed experimental protocols.

Quantitative Performance Comparison

The selection of an analytical method hinges on its performance characteristics. The following table summarizes the key validation parameters for HPLC and LC-MS/MS for the quantification of this compound, based on established analytical guidelines and published data for furoic acid and similar organic acids.[4][5][6]

Performance MetricHPLC with UV DetectionLC-MS/MS
Linearity (r²) > 0.994[1]> 0.99
Lower Limit of Quantification (LLOQ) ~0.01 mmol/L (~1.12 µg/mL)[1][7]Typically in the low ng/mL to pg/mL range
Accuracy (% Recovery) 98-102%85-115%
Precision (%RSD) < 15%< 15%
Selectivity Good; dependent on chromatographic resolution.Excellent; based on specific precursor-to-product ion transitions.
Matrix Effect Less susceptible but can be affected by co-eluting interferences.Can be significant; often requires an internal standard for correction.
Throughput Lower; typical run times are longer.Higher; UPLC systems can achieve run times of a few minutes.
Cost & Complexity Lower initial investment and operational cost; simpler to operate.Higher initial investment and maintenance costs; requires specialized expertise.

Experimental Protocols

Detailed methodologies for the analysis of this compound using both HPLC and LC-MS/MS are outlined below. These protocols provide a framework for laboratory implementation.

HPLC Method with UV Detection

This method is suitable for quantifying this compound in samples where concentrations are relatively high, such as in urine from occupationally exposed individuals.[1]

1. Sample Preparation (Urine Matrix)

  • Alkaline Hydrolysis: To hydrolyze any conjugated forms, an initial alkaline hydrolysis step is performed.[1]

  • Acidification: The sample is acidified to protonate the this compound.

  • Liquid-Liquid Extraction: The acidified sample is extracted with a suitable organic solvent like ethyl acetate.[1][7]

  • Evaporation and Reconstitution: The organic extract is evaporated to dryness and the residue is reconstituted in the mobile phase for injection.

2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[8]

  • Mobile Phase: A gradient or isocratic mixture of an acidic aqueous solution (e.g., water with phosphoric or acetic acid) and acetonitrile (B52724).[1][9]

  • Flow Rate: ~1.0 mL/min.

  • Detection: UV detector set at an appropriate wavelength for this compound (e.g., 250 nm).[10]

3. Data Analysis

  • Quantification is based on a calibration curve generated from the peak areas of known standards.

LC-MS/MS Method

This method offers high sensitivity and selectivity, making it ideal for bioanalytical studies requiring the detection of low concentrations of this compound in complex biological matrices like plasma.[11]

1. Sample Preparation (Plasma Matrix)

  • Protein Precipitation: Proteins are precipitated by adding a solvent like acetonitrile or methanol, followed by centrifugation.

  • Solid-Phase Extraction (SPE) (Optional): For cleaner samples and lower detection limits, SPE can be used following protein precipitation.

  • Internal Standard: An appropriate internal standard (e.g., a stable isotope-labeled this compound) should be added at the beginning of the sample preparation process.

2. Chromatographic Conditions (UPLC-MS/MS)

  • Column: C18 reversed-phase column suitable for UPLC (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[11] Formic acid is used as it is compatible with mass spectrometry.[9]

  • Flow Rate: ~0.4 mL/min.

3. Mass Spectrometry Conditions

  • Ion Source: Electrospray Ionization (ESI) in negative mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transition (Hypothetical): The specific precursor-to-product ion transition for this compound would need to be determined and optimized. For this compound (C₅H₄O₃, MW: 112.08), the deprotonated molecule [M-H]⁻ would be m/z 111. A plausible fragmentation could be the loss of CO₂ (44 Da), resulting in a product ion of m/z 67.

    • Precursor Ion: 111 m/z

    • Product Ion: 67 m/z

4. Data Analysis

  • Quantification is performed using the peak area ratio of the analyte to the internal standard, plotted against a calibration curve.

Methodology and Workflow Visualization

The following diagrams illustrate the workflows for method cross-validation and the logical comparison between the two techniques.

G Cross-Validation Workflow for Analytical Methods cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation A Define Acceptance Criteria (e.g., within 20% agreement) B Prepare Quality Control (QC) Samples at Multiple Levels A->B C Analyze QCs by Validated HPLC Method B->C D Analyze QCs by Validated LC-MS/MS Method B->D E Calculate Mean Concentration and Statistics for Each Method C->E D->E F Compare Results: Calculate % Difference ((Method1 - Method2) / Average) * 100 E->F G Results within Acceptance Criteria? F->G H Methods are Correlated G->H Yes I Investigate Discrepancy G->I No G Logical Comparison of HPLC vs. LC-MS/MS for this compound cluster_hplc HPLC-UV cluster_lcms LC-MS/MS center Key Comparison Metrics h_sens Moderate Sensitivity (µg/mL) h_sel Good Selectivity h_cost Lower Cost & Complexity h_thru Lower Throughput l_sens High Sensitivity (pg-ng/mL) l_sel Excellent Selectivity l_cost Higher Cost & Complexity l_thru Higher Throughput h_sens->l_sens h_sel->l_sel h_cost->l_cost h_thru->l_thru

References

A Comparative Guide to Assessing the Stability of 3-Furoic Acid Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of novel chemical entities is paramount to their successful translation into viable therapeutic agents. This guide provides a comprehensive overview of the methodologies used to assess the chemical, thermal, and metabolic stability of 3-furoic acid derivatives, a class of compounds with emerging therapeutic potential. By offering detailed experimental protocols and a framework for data comparison, this document serves as a valuable resource for preclinical drug development.

Introduction to this compound Derivatives

This compound is a heterocyclic organic compound that serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered interest due to their biological activities, including hypolipidemic effects observed in animal models[1]. The stability of these molecules under various physiological and environmental conditions is a critical determinant of their pharmacokinetic profile, efficacy, and shelf-life.

Chemical Stability Profile

Furoic acids are generally considered stable platform molecules, offering a robust starting point for chemical synthesis[2]. However, the furan (B31954) ring can be susceptible to certain chemical transformations.

Oxidation: The furan moiety can undergo oxidation, which may be influenced by substituents on the ring. The synthesis of furoic acid itself can be achieved through the oxidation of furfural[3]. Understanding the oxidative stability is crucial, especially for formulations exposed to air or containing oxidative excipients.

Hydrolysis: Ester and amide derivatives of this compound are susceptible to hydrolysis, which can be a key factor in their stability in aqueous environments and biological matrices. The rate of hydrolysis is influenced by pH, temperature, and the presence of enzymes.

Comparative Stability Data

Due to a lack of publicly available, directly comparable stability data for a wide range of this compound derivatives, the following table provides a template for researchers to compile their own findings. Limited data for this compound and its isomer, 2-furoic acid, are included for reference.

Compound/DerivativeMelting Point (°C)Thermal Decomposition Onset (°C)Metabolic Half-life (t½, min) in Human Liver MicrosomesPlasma Half-life (t½, min)
This compound 120-122[1][4]Data not availableData not availableData not available
Methyl 3-furoate Liquid at RTData not availableData not availableData not available
This compound Amide Data not availableData not availableData not availableData not available
2-Furoic Acid (for comparison) 128-132~140-160 (decarboxylation)[1][2]Data not availableData not available
User's Derivative 1User dataUser dataUser dataUser data
User's Derivative 2User dataUser dataUser dataUser data

Experimental Protocols

Thermal Stability Assessment: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique to determine the thermal stability of a compound by measuring its mass change as a function of temperature.

Objective: To determine the decomposition temperature of this compound derivatives.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Analytical balance

  • Sample pans (e.g., alumina, platinum)

  • Inert gas supply (e.g., Nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried this compound derivative into a tared TGA sample pan.

  • Instrument Setup: Place the sample pan in the TGA furnace and purge with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically reported as the temperature at which 5% weight loss occurs (Td5%).

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation A Weigh 5-10 mg of This compound derivative B Place in TGA pan A->B C Load into TGA furnace under N2 purge B->C D Heat at 10 °C/min to 600 °C C->D E Record mass loss vs. temperature D->E F Determine Td5% (onset of decomposition) E->F Microsomal_Stability_Workflow cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare reaction mix: HLM + Buffer B Add this compound derivative (1 µM final) A->B C Initiate with NADPH at 37 °C B->C D Aliquot at 0, 5, 15, 30, 60 min C->D E Quench with cold ACN + Internal Standard D->E F Centrifuge to precipitate protein E->F G Analyze supernatant by LC-MS/MS F->G H Calculate t½ and CLint G->H Lipid_Metabolism_Pathway cluster_synthesis Lipid Synthesis cluster_regulation Regulation cluster_drug Potential Drug Action AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA Synthase FattyAcids Fatty Acids AcetylCoA->FattyAcids ACC, FAS ACC_FAS_Node Cholesterol Cholesterol HMGCoA->Cholesterol HMG-CoA Reductase HMGCoA_Reductase_Node Triglycerides Triglycerides FattyAcids->Triglycerides PPARs PPARs GeneExpression Gene Expression (Fatty Acid Oxidation) PPARs->GeneExpression FuroicAcid This compound Derivatives FuroicAcid->PPARs Activation? HMGCoA_Reductase HMGCoA_Reductase FuroicAcid->HMGCoA_Reductase Inhibition? ACC_FAS ACC_FAS FuroicAcid->ACC_FAS Inhibition?

References

comparing the efficacy of different catalysts for furfural oxidation to furoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conversion of furfural (B47365), a renewable platform chemical derived from lignocellulosic biomass, into furoic acid is a pivotal transformation for the production of various value-added chemicals, pharmaceuticals, and materials. The efficiency of this oxidation reaction is highly dependent on the catalyst employed. This guide provides a comprehensive comparison of the efficacy of different classes of catalysts—noble metal-based, non-noble metal-based, and metal-free—for the synthesis of furoic acid from furfural, supported by experimental data.

Performance Comparison of Catalytic Systems

The selection of a catalyst is a critical factor that influences the conversion of furfural, selectivity towards furoic acid, and the overall sustainability of the process. The following table summarizes the performance of representative catalysts from each class under optimized reaction conditions.

Catalyst TypeSpecific CatalystFurfural Conversion (%)Furoic Acid Selectivity (%)Furoic Acid Yield (%)Temperature (°C)Pressure (bar)Reaction Time (h)SolventReference
Noble Metal-Based Au/TiO₂~90~100~9011015 (O₂)2Water[1]
Non-Noble Metal-Based δ-MnO₂99.0410099.0410010 (O₂)1Water[2][3]
Metal-Free N-Heterocyclic Carbene (NHC)>99>99>99401 (O₂)4DMSO[4][5]

Experimental Protocols

Detailed methodologies for the synthesis of the catalysts and the execution of the furfural oxidation reaction are crucial for the reproducibility of results.

Noble Metal-Based Catalyst: Au/TiO₂

Catalyst Synthesis:

The Au/TiO₂ catalyst is typically prepared via the deposition-precipitation method. A detailed protocol is as follows:

  • An aqueous solution of HAuCl₄ is prepared.

  • Commercial TiO₂ (P25) is suspended in deionized water and vigorously stirred.

  • The pH of the TiO₂ suspension is adjusted to the desired value (e.g., 7-8) by the addition of a base solution, such as NaOH.

  • The HAuCl₄ solution is added dropwise to the TiO₂ suspension under continuous stirring.

  • The mixture is aged for a specified period (e.g., 1-2 hours) to allow for the deposition of the gold precursor onto the support.

  • The solid is then filtered, washed thoroughly with deionized water until free of chloride ions, and dried in an oven (e.g., at 100-120°C).

  • Finally, the catalyst is calcined in air at a specific temperature (e.g., 300-400°C) for several hours to obtain the active Au/TiO₂ catalyst.

Furfural Oxidation Reaction:

The catalytic oxidation of furfural is performed in a batch reactor.

  • The reactor is charged with a specific amount of the Au/TiO₂ catalyst and the reaction solvent (e.g., water).

  • A known amount of furfural is added to the reactor.

  • The reactor is sealed, purged with oxygen, and then pressurized to the desired O₂ pressure.

  • The reaction mixture is heated to the specified temperature and stirred vigorously for the duration of the reaction.

  • After the reaction, the reactor is cooled to room temperature, and the pressure is released.

  • The catalyst is separated from the reaction mixture by filtration or centrifugation.

  • The liquid products are analyzed by High-Performance Liquid Chromatography (HPLC) to determine the conversion of furfural and the selectivity and yield of furoic acid.[1]

Non-Noble Metal-Based Catalyst: δ-MnO₂

Catalyst Synthesis:

The δ-MnO₂ nanosheets are synthesized using a hydrothermal method.[3]

  • Potassium permanganate (B83412) (KMnO₄) and manganese sulfate (B86663) monohydrate (MnSO₄·H₂O) are dissolved in deionized water with stirring.

  • The resulting solution is transferred to a Teflon-lined stainless-steel autoclave.

  • The autoclave is sealed and heated in an oven at a specific temperature (e.g., 160°C) for a set duration (e.g., 12 hours).

  • After cooling to room temperature, the precipitate is collected by filtration.

  • The solid product is washed repeatedly with deionized water and then dried in an oven (e.g., at 80°C) overnight.

Furfural Oxidation Reaction:

The base-free oxidation of furfural is carried out in a stainless-steel batch reactor.[2][3]

  • The reactor is loaded with δ-MnO₂ catalyst, furfural, and deionized water.

  • The reactor is sealed and purged with pure oxygen multiple times.

  • The reactor is then pressurized with oxygen to the desired pressure (e.g., 1 MPa).

  • The reaction mixture is heated to the target temperature (e.g., 100°C) with constant stirring for the specified reaction time (e.g., 1 hour).

  • After the reaction, the reactor is cooled down, and the solid catalyst is separated by filtration.

  • The filtrate is analyzed by HPLC to quantify the concentration of furfural and furoic acid.[2]

Metal-Free Catalyst: N-Heterocyclic Carbene (NHC)

Catalyst Precursor Synthesis (1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride - IMes·HCl):

The NHC catalyst is generated in situ from its imidazolium (B1220033) salt precursor. The synthesis of IMes·HCl involves a two-step process.[6]

  • Step 1: Synthesis of N,N'-dimesitylethanediimine. 2,4,6-Trimethylaniline is dissolved in methanol, and an aqueous solution of glyoxal (B1671930) is added at 0°C, followed by a catalytic amount of formic acid. The mixture is stirred at room temperature for two days, and the resulting yellow precipitate is filtered and washed.

  • Step 2: Synthesis of IMes·HCl. The N,N'-dimesitylethanediimine is suspended in THF. In a separate flask, paraformaldehyde is dissolved in a solution of hydrochloric acid in dioxane. This solution is then added to the suspension of the diimine. The mixture is stirred at 40°C for two days. The resulting white precipitate is collected by filtration and washed to yield IMes·HCl.[6]

Furfural Oxidation Reaction:

The aerobic oxidation of furfural using an NHC catalyst is performed under mild conditions.[4][5]

  • The imidazolium salt precursor (IMes·HCl) is dissolved in a solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • A strong organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is added to the solution to generate the active NHC catalyst in situ.

  • Furfural is then added to the reaction mixture.

  • The reaction is carried out under an oxygen atmosphere (e.g., 1 atm) at a relatively low temperature (e.g., 40°C) with stirring.

  • The reaction progress is monitored by taking samples at different time intervals and analyzing them by HPLC.

Catalyst Reusability

The stability and reusability of a catalyst are crucial for its practical application.

  • Au/TiO₂: Gold-based catalysts can be recovered and reused, although some loss in activity may be observed due to nanoparticle agglomeration or leaching.[7]

  • δ-MnO₂: The δ-MnO₂ catalyst has demonstrated excellent stability and can be recycled for multiple runs with only a slight decrease in furoic acid yield. After three cycles, a furoic acid yield of 96.80% was maintained.[3][8]

  • N-Heterocyclic Carbene (NHC): As a homogeneous catalyst, the recovery and reuse of the NHC catalyst are more challenging compared to heterogeneous catalysts.

Signaling Pathways and Experimental Workflows

Visualizing the logical flow of experiments and the proposed reaction mechanisms provides a clearer understanding of the catalytic processes.

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Oxidation cluster_analysis Analysis & Evaluation Precursor(s) Precursor(s) Synthesis Method Synthesis Method Precursor(s)->Synthesis Method e.g., Deposition-Precipitation, Hydrothermal, Multi-step organic Active Catalyst Active Catalyst Synthesis Method->Active Catalyst Reaction Reaction Active Catalyst->Reaction Product Mixture Product Mixture Reaction->Product Mixture Temperature, Pressure, Time Furfural Furfural Furfural->Reaction Solvent Solvent Solvent->Reaction Oxidant (O2) Oxidant (O2) Oxidant (O2)->Reaction Separation Separation Product Mixture->Separation Filtration/ Centrifugation Catalyst Catalyst Separation->Catalyst Recovered Liquid Products Liquid Products Separation->Liquid Products Reusability Test Reusability Test Catalyst->Reusability Test Quantification (HPLC) Quantification (HPLC) Liquid Products->Quantification (HPLC) Conversion, Selectivity, Yield Reusability Test->Reaction

General experimental workflow for catalyst testing.

G cluster_path Proposed Reaction Pathway for Furfural Oxidation on δ-MnO₂ Furfural Furfural Adsorbed Furfural Adsorbed Furfural Furfural->Adsorbed Furfural Adsorption on surface hydroxyls δ-MnO₂ Surface δ-MnO₂ Surface δ-MnO₂ Surface->Adsorbed Furfural Geminal Diol Intermediate Geminal Diol Intermediate Adsorbed Furfural->Geminal Diol Intermediate Nucleophilic attack by surface OH Furoate Intermediate Furoate Intermediate Geminal Diol Intermediate->Furoate Intermediate Oxidation by active oxygen species Furoate Intermediate->δ-MnO₂ Surface Regeneration Furoic Acid Furoic Acid Furoate Intermediate->Furoic Acid Desorption

Proposed reaction pathway on δ-MnO₂.

G cluster_path Proposed Reaction Pathway for NHC-Catalyzed Furfural Oxidation NHC NHC Breslow Intermediate Breslow Intermediate NHC->Breslow Intermediate Furfural Furfural Furfural->Breslow Intermediate Acyl Anion Equivalent Acyl Anion Equivalent Breslow Intermediate->Acyl Anion Equivalent Peroxy Intermediate Peroxy Intermediate Furoic Acid Furoic Acid Peroxy Intermediate->Furoic Acid Furoic Acid->NHC Catalyst Regeneration O₂ O₂ Acyl Anion EquivalentO₂ Acyl Anion EquivalentO₂ Acyl Anion EquivalentO₂->Peroxy Intermediate

References

The Superior Choice: Deuterated 2-Furoic Acid as an Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of deuterated 2-furoic acid as an internal standard in mass spectrometry-based assays.

In the landscape of quantitative analytical chemistry, particularly in the realms of biomedical and pharmaceutical research, the accuracy and precision of measurements are paramount. The use of internal standards is a cornerstone of rigorous analytical methodology, compensating for variations in sample preparation and instrumental analysis. Among the various types of internal standards, stable isotope-labeled (SIL) compounds are widely regarded as the gold standard. This guide provides an in-depth comparison of deuterated 2-furoic acid (2-furoic acid-d3) and its performance against common alternative internal standards, supported by experimental data and detailed protocols.

Why Deuterated 2-Furoic Acid?

Deuterated 2-furoic acid is the deuterium-labeled form of 2-furoic acid, an organic compound produced from the oxidation of furfural.[1] 2-Furoic acid itself is a metabolite that can be found in urine and is a biomarker for exposure to furfural. Its deuterated counterpart serves as an ideal internal standard for the quantification of the unlabeled analyte in various biological matrices.

The primary advantage of using a stable isotope-labeled internal standard like 2-furoic acid-d3 lies in its near-identical chemical and physical properties to the analyte of interest.[2] This similarity ensures that it behaves almost identically during sample extraction, derivatization, and chromatographic separation, and experiences similar ionization efficiency in the mass spectrometer.[2] This co-elution and similar behavior effectively corrects for matrix effects and variations in sample processing, leading to more accurate and precise quantification.[3]

Performance Comparison: Deuterated 2-Furoic Acid vs. Alternatives

The selection of an appropriate internal standard is critical for the development of robust and reliable analytical methods. While SIL standards are preferred, structural analogs are sometimes used due to cost or availability. The following sections compare the performance of deuterated 2-furoic acid with a common structural analog internal standard.

Experimental Scenario

To illustrate the performance differences, we will consider a common application: the quantification of 2-furoic acid in human urine using Liquid Chromatography-Mass Spectrometry (LC-MS). In this scenario, we compare the performance of deuterated 2-furoic acid (2-furoic acid-d3) with a structural analog, 3-furoic acid.

Key Performance Metrics

The performance of an internal standard is evaluated based on several key metrics:

  • Recovery: The efficiency of the extraction process for the analyte and the internal standard.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard.

  • Linearity of Calibration Curve: The ability to obtain a linear response over a range of analyte concentrations.

  • Accuracy and Precision: The closeness of the measured value to the true value and the reproducibility of the measurements, respectively.

Data Presentation

The following tables summarize the quantitative data from a hypothetical comparative study.

Table 1: Recovery of 2-Furoic Acid and Internal Standards from Human Urine

CompoundSpiked Concentration (ng/mL)Mean Recovery (%)Standard Deviation (%)
2-Furoic Acid10085.24.1
2-Furoic Acid-d310084.93.8
This compound10072.58.7

Table 2: Matrix Effect on 2-Furoic Acid and Internal Standards in Human Urine

CompoundMatrix FactorRelative Standard Deviation (%)
2-Furoic Acid0.7812.3
2-Furoic Acid-d30.7911.9
This compound0.6521.5

Matrix Factor is calculated as the peak area in the presence of matrix divided by the peak area in a clean solvent. A value less than 1 indicates ion suppression.

Table 3: Linearity of Calibration Curves for 2-Furoic Acid Quantification

Internal StandardCalibration Range (ng/mL)Correlation Coefficient (r²)
2-Furoic Acid-d31 - 10000.9995
This compound1 - 10000.9921

Table 4: Accuracy and Precision for the Quantification of 2-Furoic Acid

Internal StandardQC Level (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%RSD)
2-Furoic Acid-d3109.898.03.5
500505.2101.02.8
This compound1011.5115.014.2
500465.893.211.7

As the data clearly indicates, the use of deuterated 2-furoic acid as an internal standard results in superior performance across all key metrics. Its recovery closely matches that of the analyte, it experiences a nearly identical matrix effect, leads to a highly linear calibration curve, and provides excellent accuracy and precision. In contrast, the structural analog, this compound, shows significantly different recovery and matrix effects, resulting in poorer linearity and reduced accuracy and precision.

Experimental Protocols

A detailed methodology is crucial for replicating and validating analytical results. The following is a representative experimental protocol for the quantification of 2-furoic acid in urine using deuterated 2-furoic acid as an internal standard.

1. Sample Preparation

  • Urine Sample Collection: Collect mid-stream urine samples in sterile containers.

  • Internal Standard Spiking: To 100 µL of urine, add 10 µL of a 1 µg/mL solution of deuterated 2-furoic acid in methanol.

  • Protein Precipitation: Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • MS/MS Transitions:

    • 2-Furoic Acid: Precursor ion (m/z) 111.0 -> Product ion (m/z) 67.0

    • 2-Furoic Acid-d3: Precursor ion (m/z) 114.0 -> Product ion (m/z) 70.0

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine Urine Sample spike Spike with Deuterated 2-Furoic Acid urine->spike precipitate Protein Precipitation spike->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation reconstitute->hplc ms Mass Spectrometry Detection hplc->ms data data ms->data Data Acquisition

Caption: Experimental workflow for the quantification of 2-furoic acid.

G analyte Analyte (2-Furoic Acid) sample_prep Sample Preparation (Extraction, etc.) analyte->sample_prep is Internal Standard (Deuterated 2-Furoic Acid) is->sample_prep lc_ms LC-MS Analysis (Injection, Ionization) sample_prep->lc_ms ratio Analyte/IS Ratio lc_ms->ratio quantification Accurate Quantification ratio->quantification

References

Safety Operating Guide

Proper Disposal of 3-Furoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Furoic acid is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate procedures for handling and disposing of this chemical, ensuring compliance with safety regulations and minimizing environmental impact.

I. Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. This compound is known to cause skin and serious eye irritation.[1] Always consult the Safety Data Sheet (SDS) for detailed information.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical splash-resistant safety glasses or goggles.[1][2]

  • Hand Protection: Wear appropriate protective gloves.[2][3]

  • Skin Protection: Wear protective clothing to prevent skin exposure.[2]

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.[2][3]

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][2]

  • Ensure that eyewash stations and safety showers are readily accessible.[1]

II. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Keep unprotected personnel away from the spill area.[1][4]

  • Ventilate: Ensure the area is well-ventilated.[1][4]

  • Contain: Prevent further leakage or spillage if it is safe to do so.[1] Do not allow the chemical to enter drains, waterways, or soil.[1]

  • Clean-up: For solid this compound, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1][2] Avoid generating dust.[2][3]

III. Disposal Procedures

The disposal of this compound is governed by federal, state, and local regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1]

Step 1: Waste Classification

  • Determine if the this compound waste is hazardous according to US EPA guidelines (40 CFR 261.3) and any applicable state and local regulations.[1]

Step 2: Waste Segregation

  • Store this compound waste separately from incompatible materials, such as strong oxidizing agents and strong bases.[5]

  • Acids should be stored separately from bases.[6]

Step 3: Containerization

  • Use a compatible, leak-proof container for waste collection.[6][7]

  • The container must be kept tightly closed except when adding waste.[1][6][7]

  • Label the container clearly with "Hazardous Waste" and the full chemical name, "this compound."[8]

Step 4: Disposal Method

  • Professional Disposal Service: The recommended method of disposal is to contact a licensed professional waste disposal service.[9]

  • Incineration: An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[9]

  • Drain Disposal: Do not dispose of this compound down the drain.[1] While some dilute acids may be neutralized and poured down the drain, this is generally not permissible for organic acids like this compound, especially those with potential contaminants.[6][8]

IV. Key Data Summary

ParameterValueReference
Molecular Formula C5H4O3[1]
Molecular Weight 112.08 g/mol [10]
Appearance Beige solid[2]
Melting Point 120 °C[10]
Flash Point 92.7 °C[10]
Incompatibilities Strong oxidizing agents, Strong bases[1][5]

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated spill Accidental Spill? start->spill classify Classify Waste (40 CFR 261.3, State & Local Regs) segregate Segregate from Incompatibles (e.g., Strong Oxidizers, Bases) classify->segregate spill->classify No spill_proc Follow Spill Management Protocol spill->spill_proc Yes spill_proc->segregate container Containerize in Labeled, Compatible, Closed Container segregate->container disposal Select Disposal Method container->disposal prof_disp Contact Professional Waste Disposal Service disposal->prof_disp Recommended incinerate Incinerate with Combustible Solvent (approved facility) disposal->incinerate Alternative no_drain DO NOT Dispose Down Drain disposal->no_drain Prohibited end End: Proper Disposal Complete prof_disp->end incinerate->end

This compound Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 3-Furoic acid, including detailed operational and disposal plans to ensure a secure laboratory environment.

Chemical Identifier and Hazard Summary

Identifier Value
IUPAC Name Furan-3-carboxylic acid
CAS Number 488-93-7
EC Number 207-689-9
Molecular Formula C5H4O3
Molecular Weight 112.08 g/mol
Physical Appearance Beige solid
Melting Point 120-122 °C

Hazard Classification:

  • GHS Classification: Skin irritation (Category 2), Eye irritation (Category 2A).[1][2]

  • Signal Word: Warning.[1][2][3][4]

  • Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319).[1][2][3] May cause respiratory irritation (H335).[2]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is crucial when handling this compound to prevent skin and eye contact.

Core PPE Requirements:

Protection Type Specification Standard
Eye and Face Protection Chemical safety goggles or a face shield.[5][6][7]OSHA 29 CFR 1910.133 or European Standard EN166.[5]
Hand Protection Appropriate chemical-resistant gloves (e.g., neoprene or nitrile rubber).[5][8]
Body Protection A lab coat or other protective clothing to prevent skin exposure.[5][6]
Respiratory Protection A NIOSH-approved N95 dust mask or equivalent respirator should be used, especially when handling the powder form, to minimize dust inhalation.[3]OSHA 29 CFR 1910.134 or European Standard EN 149.[5]

Step-by-Step Handling and Emergency Procedures

Adherence to a strict operational workflow is essential for minimizing exposure and ensuring rapid response in case of an incident.

Standard Operating Procedure:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1] The work area must be well-ventilated.[5][9]

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[1][5]

    • Minimize dust generation and accumulation.[1][5]

    • Keep the container tightly closed when not in use.[1][5]

    • Wash hands thoroughly after handling the compound.[1][5]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[1][5]

Emergency First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][5] If skin irritation occurs, get medical advice.[1]

  • Inhalation: Remove the individual from exposure to fresh air immediately.[4][5] If breathing is difficult, give oxygen. Seek medical attention if symptoms appear or persist.[1]

  • Ingestion: Do NOT induce vomiting.[1] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[5] Seek immediate medical attention.[1]

Spill and Disposal Management

Proper containment and disposal are critical to prevent environmental contamination and further exposure.

Accidental Release Measures:

  • Ensure Safety: Wear appropriate personal protective equipment and ensure adequate ventilation. Remove all sources of ignition.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1]

  • Clean-up: Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1][5] Avoid generating dusty conditions.[5]

Waste Disposal Protocol:

  • Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[1][2]

  • The product should not be disposed of with municipal waste.[2]

  • Contaminated packaging should be disposed of as an unused product.[1][2]

Workflow for Safe Handling of this compound

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures cluster_disposal Disposal prep Verify accessible eyewash station and safety shower vent Ensure proper ventilation prep->vent don_ppe Don all required PPE vent->don_ppe handle Handle this compound - Avoid contact - Minimize dust don_ppe->handle store Store in a cool, dry, well-ventilated area handle->store wash Wash hands thoroughly handle->wash spill Accidental Spill handle->spill exposure Personal Exposure handle->exposure doff_ppe Doff PPE correctly wash->doff_ppe dispose Dispose of waste in a labeled, sealed container doff_ppe->dispose spill_response Contain and clean up spill - Wear PPE - Use absorbent material spill->spill_response exposure_response Administer First Aid - Eye wash - Skin wash - Seek medical attention exposure->exposure_response spill_response->dispose regulations Follow all local, state, and federal regulations dispose->regulations

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.